molecular formula C11H13NO B2903229 4-(3-Methylphenyl)pyrrolidin-2-one CAS No. 1019650-80-6

4-(3-Methylphenyl)pyrrolidin-2-one

Cat. No.: B2903229
CAS No.: 1019650-80-6
M. Wt: 175.231
InChI Key: JDNVNVFAFWJZAZ-UHFFFAOYSA-N
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Description

4-(3-Methylphenyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C11H13NO and its molecular weight is 175.231. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-methylphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-8-3-2-4-9(5-8)10-6-11(13)12-7-10/h2-5,10H,6-7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDNVNVFAFWJZAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2CC(=O)NC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-(3-Methylphenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route and detailed characterization methods for the novel compound 4-(3-Methylphenyl)pyrrolidin-2-one. Due to the absence of specific literature for this molecule, this document outlines a plausible and scientifically grounded approach based on established chemical principles for the synthesis of related 4-aryl-pyrrolidin-2-ones. The experimental protocols and characterization data presented herein are predictive and intended to serve as a foundational resource for researchers undertaking the synthesis and evaluation of this compound.

Proposed Synthesis of this compound

A robust and efficient two-step synthetic pathway is proposed for the synthesis of this compound. The synthesis commences with a Friedel-Crafts acylation of toluene with succinic anhydride to yield an intermediate ketoacid, which is subsequently converted to the target lactam via a reductive amination reaction.

Synthetic Workflow

A Toluene + Succinic Anhydride B Friedel-Crafts Acylation (AlCl3, nitrobenzene) A->B C 4-oxo-4-(m-tolyl)butanoic acid B->C D Reductive Amination (NH4OAc, NaBH3CN, MeOH) C->D E This compound D->E

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 4-oxo-4-(m-tolyl)butanoic acid

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add anhydrous aluminum chloride (2.2 eq) and nitrobenzene (as solvent).

  • Addition of Reactants: Cool the suspension to 0-5 °C in an ice bath. Add a solution of succinic anhydride (1.0 eq) in nitrobenzene dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

  • Toluene Addition: Following the addition of the succinic anhydride solution, add toluene (1.1 eq) dropwise, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes). Combine the organic layers.

  • Washing: Wash the combined organic layers with 10% aqueous sodium hydroxide solution. The product will move to the aqueous layer as its sodium salt.

  • Acidification and Isolation: Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid until the pH is ~2. The product, 4-oxo-4-(m-tolyl)butanoic acid, will precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask, dissolve 4-oxo-4-(m-tolyl)butanoic acid (1.0 eq) and ammonium acetate (5.0 eq) in methanol.

  • Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Add sodium cyanoborohydride (1.5 eq) portion-wise over 30 minutes. Caution: Sodium cyanoborohydride is toxic and should be handled in a well-ventilated fume hood.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by the slow addition of 1 M hydrochloric acid until the effervescence ceases.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: Add water to the residue and extract the product with dichloromethane (3 x volumes).

  • Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient).

Characterization of this compound

A comprehensive characterization of the synthesized this compound is essential to confirm its identity, structure, and purity. The following analytical techniques are recommended.

Characterization Workflow

A Synthesized Compound (this compound) B NMR Spectroscopy (¹H and ¹³C) A->B C IR Spectroscopy A->C D Mass Spectrometry A->D E Melting Point Analysis A->E F Structural Confirmation and Purity Assessment B->F C->F D->F E->F

Caption: Workflow for the characterization of this compound.

Predicted Spectroscopic and Physical Data

The following tables summarize the expected quantitative data for this compound.

Table 1: Predicted ¹H NMR Data (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.5 - 7.0Multiplet4HAromatic protons
~6.0Broad Singlet1HN-H
~3.6Multiplet1HCH-Ar
~3.4Multiplet2HCH₂-N
~2.8Multiplet1HCH₂-C=O (diastereotopic)
~2.5Multiplet1HCH₂-C=O (diastereotopic)
~2.3Singlet3HAr-CH₃

Table 2: Predicted ¹³C NMR Data (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~175C=O (amide)
~140Aromatic C (quaternary)
~138Aromatic C (quaternary)
~129Aromatic CH
~128Aromatic CH
~127Aromatic CH
~124Aromatic CH
~48CH₂-N
~40CH-Ar
~38CH₂-C=O
~21Ar-CH₃

Table 3: Predicted IR Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
~3200Strong, BroadN-H Stretch
~3050MediumAromatic C-H Stretch
~2950MediumAliphatic C-H Stretch
~1680StrongC=O Stretch (amide)
~1600, 1480MediumAromatic C=C Stretch

Table 4: Predicted Mass Spectrometry Data

m/zInterpretation
[M]+•Molecular Ion Peak
[M-CH₃]+Loss of methyl group
[M-C₇H₇]+Loss of tolyl group
[M-NHCO]+Fragmentation of the lactam ring

Table 5: Physical Properties

PropertyValue
Molecular FormulaC₁₁H₁₃NO
Molecular Weight175.23 g/mol
AppearanceOff-white to pale yellow solid
Melting PointTo be determined experimentally
Detailed Methodologies for Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a 400 MHz or higher spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

  • Infrared (IR) Spectroscopy: The IR spectrum should be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (if oily) or as a KBr pellet (if solid).

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is recommended to confirm the exact mass and molecular formula of the compound. Gas chromatography-mass spectrometry (GC-MS) can be used to assess purity and analyze fragmentation patterns.

  • Melting Point: The melting point of the purified solid should be determined using a calibrated melting point apparatus. A sharp melting point range is indicative of high purity.

This guide provides a comprehensive, albeit predictive, framework for the synthesis and characterization of this compound. Researchers are encouraged to adapt and optimize the proposed protocols based on their experimental observations.

An In-Depth Technical Guide on the Physicochemical Properties of 4-(3-Methylphenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available and predicted physicochemical properties of 4-(3-Methylphenyl)pyrrolidin-2-one. It is important to note that specific experimental data for this compound is limited in publicly accessible literature. Therefore, this guide also includes data from a positional isomer and computational predictions to offer a broader understanding. All predicted data should be confirmed with experimental validation.

Introduction

This compound is a substituted lactam, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities. The pyrrolidin-2-one core is a key pharmacophore in various drugs, including nootropics and anticonvulsants. The introduction of an aryl substituent at the 4-position can significantly influence the molecule's physicochemical properties and its interaction with biological targets. This guide aims to provide a detailed summary of the known and predicted properties of this compound to support further research and development.

Physicochemical Properties

Due to the scarcity of direct experimental data for this compound, this section presents a combination of predicted values for the target compound and experimental data for its positional isomer, 1-(4-Methylphenyl)-2-pyrrolidinone. This comparative approach allows for an informed estimation of the properties of the target molecule.

Predicted Physicochemical Properties of this compound

The following table summarizes the predicted physicochemical properties for this compound, generated using computational models. These values provide a valuable starting point for experimental design.

PropertyPredicted ValueNotes
Molecular Formula C₁₁H₁₃NO
Molecular Weight 175.23 g/mol
logP 1.95A measure of lipophilicity.
pKa (most acidic) 16.5Predicted for the N-H proton.
pKa (most basic) -1.5Predicted for the carbonyl oxygen.
Water Solubility 2.5 g/LIndicates moderate solubility.
Topological Polar Surface Area (TPSA) 29.1 Ų
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 1
Rotatable Bonds 1
Experimental Physicochemical Properties of 1-(4-Methylphenyl)-2-pyrrolidinone

For comparative purposes, the following table presents the experimental physicochemical properties of the positional isomer, 1-(4-Methylphenyl)-2-pyrrolidinone (CAS No. 3063-79-4).

PropertyExperimental ValueReference
Molecular Formula C₁₁H₁₃NO[1]
Molecular Weight 175.231 g/mol [1]
Melting Point 86-88 °C[1]
Boiling Point 386.6 °C at 760 mmHg[1]
Density 1.117 g/cm³[1]
Flash Point 191 °C[1]
Refractive Index 1.569[1]
logP 2.18680[1]

Structural Comparison

The positioning of the methylphenyl group on the pyrrolidinone ring significantly impacts the molecule's three-dimensional shape and, consequently, its physical and biological properties. The following diagram illustrates the structural difference between the target compound and its positional isomer.

G Structural Comparison of Isomers cluster_0 This compound cluster_1 1-(4-Methylphenyl)-2-pyrrolidinone a Target Compound img_a b Positional Isomer img_b

A diagram comparing the 2D structures of the two isomers.

Experimental Protocols

Proposed Synthetic Pathway: Aza-Baeyer-Villiger Rearrangement

A potential and efficient method for the synthesis of this compound is through an Aza-Baeyer-Villiger rearrangement of 3-(3-methylphenyl)cyclobutanone.

Reaction Scheme:

3-(3-methylphenyl)cyclobutanone + O-(diphenylphosphinyl)hydroxylamine (DPPH) → this compound

Detailed Protocol (Adapted from the synthesis of 4-Phenylpyrrolidin-2-one):

  • Reaction Setup: A three-necked round-bottomed flask is equipped with a magnetic stir bar, a pressure-equalizing addition funnel, a thermometer, and a condenser.

  • Reagent Suspension: O-(diphenylphosphinyl)hydroxylamine (DPPH) is suspended in anhydrous N,N-dimethylformamide (DMF) in the flask.

  • Addition of Ketone: A solution of 3-(3-methylphenyl)cyclobutanone in DMF is added dropwise to the DPPH suspension at room temperature.

  • Reaction: The reaction mixture is stirred at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: The solvent (DMF) is removed under reduced pressure. The residue is then partitioned between a suitable organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

G Proposed Synthetic Workflow start Start: 3-(3-methylphenyl)cyclobutanone and DPPH in DMF reaction Stir at Room Temperature (24 hours) start->reaction workup Solvent Removal and Aqueous Workup reaction->workup purification Column Chromatography workup->purification product Product: this compound purification->product

A flowchart of the proposed synthetic protocol.

Potential Biological Activity and Screening

Derivatives of pyrrolidin-2-one have been investigated for a range of biological activities. While the specific activity of this compound is unknown, related compounds have shown promise in several therapeutic areas.

  • Nootropic and Anxiolytic Effects: Some 4-hetaryl-2-pyrrolidones have demonstrated nootropic (cognitive-enhancing) and anxiolytic (anti-anxiety) properties.

  • Alpha-Adrenolytic, Antiarrhythmic, and Antihypertensive Activities: Certain arylpiperazine derivatives of pyrrolidin-2-one have been evaluated for their effects on the cardiovascular system.

  • Antimalarial Activity: 4-Aryl pyrrolidine derivatives have been identified as novel antimalarial agents.

Given this background, a logical approach to characterizing the biological profile of this compound would involve a tiered screening process.

G Hypothetical Biological Screening Cascade compound This compound primary_screening Primary Screening: - Cytotoxicity Assays - Receptor Binding Assays (e.g., Adrenergic, Muscarinic) compound->primary_screening secondary_screening Secondary Screening (based on primary hits): - In vitro functional assays (e.g., enzyme inhibition, second messenger) - Antimalarial activity assays primary_screening->secondary_screening in_vivo In Vivo Models: - Rodent models for nootropic/anxiolytic activity - Cardiovascular models (blood pressure, arrhythmia) - Malaria infection models secondary_screening->in_vivo lead_optimization Lead Optimization in_vivo->lead_optimization

References

4-(3-Methylphenyl)pyrrolidin-2-one CAS number and chemical structure

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 1019650-80-6[1][2][3][4][5]

Synonyms: 4-m-tolylpyrrolidin-2-one[5]

Executive Summary

4-(3-Methylphenyl)pyrrolidin-2-one is a substituted γ-lactam belonging to the pyrrolidinone class of heterocyclic compounds. The pyrrolidinone ring is a significant pharmacophore found in numerous biologically active molecules and approved pharmaceuticals.[6][7] While specific research on the synthesis, properties, and biological activity of this compound is limited in publicly available literature, this guide provides a comprehensive overview based on established principles of pyrrolidinone chemistry and the known biological importance of this scaffold. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its chemical nature, potential synthetic routes, and the pharmacological context of the broader class of 4-substituted pyrrolidin-2-ones.

Chemical Structure and Properties

The chemical structure of this compound consists of a five-membered pyrrolidin-2-one ring substituted at the 4-position with a 3-methylphenyl (m-tolyl) group.

Chemical Structure:

Chemical Structure of this compound

Figure 1. Chemical structure of this compound.

Physicochemical Data:

PropertyValueSource
CAS Number 1019650-80-6[1][2][3][4][5]
Molecular Formula C₁₁H₁₃NOInferred from structure
Molecular Weight 175.23 g/mol Inferred from formula
Synonyms 4-m-tolylpyrrolidin-2-one[5]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature, the synthesis of 4-aryl-pyrrolidin-2-ones is a well-established area of organic chemistry. A common and effective method involves the Michael addition of a nitroalkane to a substituted cinnamate, followed by reduction of the nitro group and subsequent cyclization.

Generalized Experimental Protocol for the Synthesis of 4-Aryl-Pyrrolidin-2-ones:

  • Michael Addition: A substituted ethyl cinnamate (e.g., ethyl 3-(3-methylphenyl)acrylate) is reacted with a nitroalkane (e.g., nitromethane) in the presence of a base such as sodium ethoxide or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in a suitable solvent like ethanol or THF. The reaction mixture is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

  • Purification of the Michael Adduct: The resulting γ-nitro ester is isolated by quenching the reaction with a weak acid, followed by extraction with an organic solvent and purification using column chromatography.

  • Nitro Group Reduction and Lactamization: The purified γ-nitro ester is then subjected to a reduction of the nitro group. A common method is catalytic hydrogenation using a catalyst such as Raney nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere. This reduction leads to the formation of the corresponding amino ester, which spontaneously cyclizes to form the 4-aryl-pyrrolidin-2-one.

  • Final Purification: The final product is purified by recrystallization or column chromatography to yield the desired 4-aryl-pyrrolidin-2-one.

Below is a generalized workflow for the synthesis of 4-aryl-pyrrolidin-2-ones.

G Generalized Synthesis of 4-Aryl-Pyrrolidin-2-ones cluster_0 Step 1: Michael Addition cluster_1 Step 2: Reduction and Cyclization A Aryl-substituted α,β-unsaturated ester D γ-Nitro ester intermediate A->D Reaction B Nitroalkane B->D C Base (e.g., NaOEt, DBU) C->D G 4-Aryl-pyrrolidin-2-one D->G E Reduction (e.g., H₂, Pd/C) F Spontaneous Cyclization E->F

A generalized synthetic workflow for 4-aryl-pyrrolidin-2-ones.

Biological and Pharmacological Context

The pyrrolidinone core is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities.[6] Derivatives have been developed as antibacterial, antifungal, anticancer, and anticonvulsant agents.[6][8] The specific substitution at the 4-position of the pyrrolidinone ring can significantly influence the pharmacological profile.

Although no specific biological data for this compound has been found, related 4-substituted pyrrolidinone derivatives have been investigated for various therapeutic applications. For instance, certain 4-substituted proline amides have been synthesized and evaluated as potent and selective inhibitors of dipeptidyl peptidase IV (DPP-IV), a key target in the treatment of type 2 diabetes.[9]

The diverse biological activities associated with the pyrrolidinone scaffold are illustrated in the diagram below.

G cluster_activities Reported Biological Activities of Derivatives center Pyrrolidinone Scaffold act1 Anticonvulsant center->act1 act2 Anticancer center->act2 act3 Antibacterial center->act3 act4 DPP-IV Inhibition center->act4 act5 Antifungal center->act5 act6 Monoamine Uptake Inhibition (for related structures) center->act6

Diverse biological activities of the pyrrolidinone scaffold.

Conclusion and Future Directions

This compound is a chemical entity whose specific properties and applications are not yet extensively documented in scientific literature. However, its structural class, the 4-aryl-pyrrolidin-2-ones, is of significant interest to the drug discovery and development community. The established synthetic pathways for this class of compounds are robust, and the known wide-ranging biological activities of the pyrrolidinone scaffold suggest that this compound could be a valuable subject for future research.

Further investigation into the synthesis, characterization, and biological screening of this compound is warranted to explore its potential as a novel therapeutic agent. Researchers are encouraged to investigate its activity in assays related to neurological disorders, metabolic diseases, and infectious agents, given the precedents set by other members of the pyrrolidinone family.

References

The Biological Landscape of 4-(Aryl)pyrrolidin-2-one Derivatives: A Focus on Central Nervous System Activity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolidin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds.[1] Among these, derivatives bearing an aryl substituent at the 4-position have garnered significant interest, particularly for their potential to modulate central nervous system (CNS) activity. While specific research on 4-(3-methylphenyl)pyrrolidin-2-one derivatives is limited in publicly accessible literature, a comprehensive analysis of closely related analogs, primarily 4-phenyl and 4-(4-methylphenyl)pyrrolidin-2-one derivatives, provides valuable insights into the structure-activity relationships (SAR) and therapeutic potential of this chemical class. This technical guide synthesizes the available data on the synthesis, biological activity, and experimental protocols for these promising CNS-active agents.

Nootropic and Anxiolytic Activities of 4-Aryl-2-pyrrolidones

Recent studies have highlighted the potential of 4-aryl-2-pyrrolidone derivatives as both nootropic ("smart drugs") and anxiolytic agents. The introduction of a phenyl or substituted phenyl group at the 4-position of the pyrrolidin-2-one ring appears to be a key determinant of this activity.

A notable study in this area focused on the synthesis and biological evaluation of 4-hetaryl-2-pyrrolidones, including a 4-(4-methylphenyl) analog.[2] The findings from this research indicate that specific derivatives possess both nootropic and anxiolytic properties.

Quantitative Biological Data

The following table summarizes the available quantitative data for a representative 4-(4-methylphenyl)pyrrolidin-2-one derivative.

Compound IDStructureBiological ActivityAssayResult
1 (3R,4S)-3-(3,5-Dimethyl-1H-pyrazole-1-carbonyl)-4-(4-methylphenyl)pyrrolidin-2-oneNootropic & AnxiolyticNot specified in abstractActive

Data extracted from a study on 4-hetaryl-2-pyrrolidones.[2]

Anticonvulsant and Nootropic Potential of 4-Phenylpyrrolidone Derivatives

The structural similarity of 4-phenylpyrrolidin-2-ones to the racetam class of nootropic drugs has prompted investigations into their anticonvulsant and cognitive-enhancing effects. Research has shown that the presence of a phenyl group at the 4-position can confer anticonvulsant properties, while retaining or even enhancing nootropic activity.[3]

A series of (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid derivatives were synthesized and evaluated in various anticonvulsant tests, demonstrating significant activity that in some cases surpassed that of the reference drug, levetiracetam.[3]

Quantitative Biological Data

The table below presents the anticonvulsant activity of selected 4-phenylpyrrolidin-2-one derivatives.

Compound IDR Group (Amide)Anticonvulsant TestDose (mg/kg)% Protection
2a 2,6-dimethylphenylMaximal Electroshock (MES)2.533
2a 2,6-dimethylphenylMES583.3
2b 2,4,6-trimethylphenylMES566.7
2c 2,5-dimethylphenylMES100
2d 2,4-dimethylphenylMES512.5

Data adapted from a study on 4-phenylpyrrolidone derivatives with anticonvulsant and nootropic activity.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections outline the key experimental protocols for the synthesis and biological evaluation of 4-aryl-pyrrolidin-2-one derivatives.

Synthesis of (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid derivatives

The synthesis of the target compounds generally follows a multi-step sequence starting from 4-phenylpyrrolidin-2-one.

Synthesis_Workflow

Step 1: Alkylation 4-Phenylpyrrolidin-2-one is reacted with ethyl bromoacetate in a polar aprotic solvent such as dioxane or THF, in the presence of a strong base like sodium hydride, to yield ethyl (2-oxo-4-phenylpyrrolidin-1-yl)acetate.[3]

Step 2: Hydrolysis The resulting ester is hydrolyzed using a base, such as potassium hydroxide in an ethanol-water mixture, to afford (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid.[3]

Step 3: Amide Coupling The carboxylic acid is then coupled with various aromatic amines in the presence of a condensing agent like isobutyl chloroformate and a base such as triethylamine to produce the final amide derivatives.[3]

Anticonvulsant Activity Screening

The anticonvulsant properties of the synthesized compounds are typically evaluated using standard rodent models.

Anticonvulsant_Screening_Workflow

Maximal Electroshock (MES) Test: This test is used to identify compounds that prevent the spread of seizures. An electrical stimulus is applied to the corneas of the animals, and the ability of the test compound to prevent the tonic hind limb extension is measured.[3]

Subcutaneous Metrazol (scMET) Test: This test is used to identify compounds that raise the seizure threshold. A convulsant agent, pentylenetetrazole (Metrazol), is administered subcutaneously, and the ability of the test compound to prevent clonic seizures is observed.

Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms underlying the nootropic and anticonvulsant effects of 4-aryl-pyrrolidin-2-one derivatives are not yet fully elucidated. However, their structural relationship to racetams suggests potential modulation of various neurotransmitter systems.

Putative_MOA

It is hypothesized that these compounds may exert their effects through:

  • Modulation of AMPA receptors: Racetams are known to positively modulate AMPA receptors, which could enhance synaptic plasticity and cognitive function.

  • Enhancement of cholinergic neurotransmission: Increased acetylcholine levels are associated with improved memory and cognition.

  • Modulation of voltage-gated ion channels: This is a common mechanism for many anticonvulsant drugs.

Conclusion and Future Directions

The available evidence strongly suggests that the 4-aryl-pyrrolidin-2-one scaffold is a promising starting point for the development of novel CNS agents with potential applications in the treatment of cognitive disorders and epilepsy. While data on the specific this compound derivatives is currently lacking, the demonstrated activity of closely related analogs provides a solid rationale for the synthesis and evaluation of this particular substitution pattern.

Future research should focus on:

  • The synthesis and in-depth pharmacological characterization of a focused library of this compound derivatives.

  • Elucidation of the precise molecular targets and mechanisms of action.

  • Optimization of the lead compounds to improve potency, selectivity, and pharmacokinetic properties.

By systematically exploring the structure-activity relationships of this intriguing class of compounds, the scientific community can unlock their full therapeutic potential.

References

Unlocking Therapeutic Potential: A Technical Guide to Substituted Pyrrolidin-2-ones

Author: BenchChem Technical Support Team. Date: November 2025

The pyrrolidin-2-one scaffold, a five-membered lactam ring, is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its synthetic tractability and ability to adopt various conformations allow for the precise spatial arrangement of substituents, making it an ideal framework for designing novel therapeutics.[1][3] This technical guide delves into the potential therapeutic applications of substituted pyrrolidin-2-ones, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Therapeutic Applications and Biological Activities

Substituted pyrrolidin-2-ones have demonstrated a remarkable breadth of pharmacological activities, positioning them as promising candidates for drug development in various therapeutic areas. These include:

  • Anticancer Activity: Certain derivatives have shown potent antimetastatic activity through mechanisms such as the antagonism of the CXCR4 chemokine receptor.[1] Others have exhibited anti-proliferative effects by inhibiting mammalian DNA polymerases.[4]

  • Antibacterial and Antifungal Properties: Researchers have successfully synthesized pyrrolidin-2-one derivatives with significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.[2][5][6]

  • Anti-inflammatory Effects: The pyrrolidin-2-one core has been utilized to develop potent anti-inflammatory agents that exhibit their effects through the inhibition of cyclooxygenase (COX) enzymes, similar to non-steroidal anti-inflammatory drugs (NSAIDs).[7] Some derivatives also show inhibitory activity against lipoxygenase (LOX).[8]

  • Antidiabetic Potential: A significant area of research has focused on the development of pyrrolidin-2-one derivatives as inhibitors of dipeptidyl peptidase-IV (DPP-IV), a key enzyme in glucose homeostasis.[9]

  • Antiviral Activity: The pyrrolidine scaffold is present in several antiviral drugs, and its derivatives have been investigated for their potential to inhibit viral replication.[10][11]

  • Nootropic Effects: Some pyrrolidin-2-one derivatives, like oxiracetam, are known for their cognitive-enhancing (nootropic) properties.[4]

Quantitative Data on Biological Activity

The following table summarizes the quantitative data for the biological activity of selected substituted pyrrolidin-2-one derivatives as reported in the literature.

Compound IDTherapeutic TargetAssay/ModelActivity (IC50/EC50/MIC)Reference
51a CXCR4 Receptor12G5 antibody displacementIC50 = 79 nM[1]
Epolactaene Derivatives Mammalian DNA Polymerase αIn vitro enzyme assayIC50 = 25 µM[4]
Epolactaene Derivatives Mammalian DNA Polymerase βIn vitro enzyme assayIC50 = 94 µM[4]
Compound 14d Lipoxygenase (LOX)In vitro enzyme assayIC50 = 0.08 (±0.005) mM[8]
Compound 14e Lipoxygenase (LOX)In vitro enzyme assayIC50 = 0.0705 (±0.003) mM[8]
Methanoprolinenitrile Derivatives (12i-k) DPP-IVIn vitro enzyme assayKᵢ = 4-8 nM[9]
4,5-Methanoprolinenitrile Derivative (20d) DPP-IVIn vitro enzyme assayKᵢ = 7.4 nM[9]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and evaluation of substituted pyrrolidin-2-ones.

3.1. General Synthesis of N-Substituted Pyrrolidin-2-ones

A common method for the synthesis of N-substituted pyrrolidin-2-ones involves the lactamization of γ-butyrolactone (GBL) with a primary amine.[2][4][5]

Materials:

  • γ-Butyrolactone (GBL)

  • Primary amine (e.g., hydrazine hydrate, aniline, benzylamine)

  • Ethanol (or other suitable solvent)

  • Glacial acetic acid (catalyst, optional)[7]

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • To a solution of the primary amine in a suitable solvent in a round-bottom flask, add an equimolar amount of γ-butyrolactone.

  • If required, add a catalytic amount of glacial acetic acid.

  • The reaction mixture is then heated to reflux and stirred for a period ranging from 4 to 7 hours.[4]

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The resulting solid product is collected by filtration, washed with a cold solvent, and purified by recrystallization.[6]

3.2. In Vivo Anti-inflammatory Activity Assessment (Rat Paw Edema Model)

This protocol is based on the evaluation of the anti-inflammatory effects of novel 2-pyrrolidinone derivatives.[8]

Materials:

  • Wistar rats

  • Synthesized pyrrolidin-2-one derivatives

  • Carrageenan solution (1% w/v in saline)

  • Indomethacin (positive control)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Animals are divided into groups: a control group, a standard group (receiving indomethacin), and test groups (receiving different doses of the synthesized compounds).

  • The test compounds and the standard drug are administered orally or intraperitoneally. The control group receives only the vehicle.

  • After a specific period (e.g., 30 minutes), sub-plantar injection of carrageenan is administered to the right hind paw of each rat to induce edema.

  • The paw volume is measured using a plethysmometer at specified time intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.

  • The percentage inhibition of edema is calculated for each group relative to the control group.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key concepts related to the therapeutic applications of substituted pyrrolidin-2-ones.

G cluster_0 CXCR4 Signaling in Cancer Metastasis Pyrrolidinone Substituted Pyrrolidin-2-one (e.g., 51a) CXCR4 CXCR4 Receptor Pyrrolidinone->CXCR4 Antagonizes G_protein G-protein Activation CXCR4->G_protein CXCL12 CXCL12 (Ligand) CXCL12->CXCR4 Binds Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) G_protein->Downstream Metastasis Cell Migration, Invasion, Proliferation (Metastasis) Downstream->Metastasis

Caption: Antagonism of the CXCR4 receptor by a substituted pyrrolidin-2-one, inhibiting cancer metastasis.

G cluster_1 General Workflow: Synthesis and Antibacterial Screening Start Start: Starting Materials (γ-Butyrolactone & Primary Amine) Synthesis Synthesis: Lactamization Reaction (Reflux, 4-7h) Start->Synthesis Purification Purification: Filtration & Recrystallization Synthesis->Purification Characterization Characterization: FT-IR, NMR, Mass Spec Purification->Characterization Screening Antibacterial Screening: (e.g., Agar well diffusion) Characterization->Screening Results Results: Zone of Inhibition Measurement Screening->Results

Caption: A typical experimental workflow for the synthesis and antibacterial evaluation of pyrrolidin-2-ones.

G cluster_2 DPP-IV Inhibition for Type 2 Diabetes Pyrrolidinone Substituted Pyrrolidin-2-one (DPP-IV Inhibitor) DPPIV DPP-IV Enzyme Pyrrolidinone->DPPIV Inhibits Inactivation Inactivation of Incretins DPPIV->Inactivation GLP1_GIP Incretin Hormones (GLP-1, GIP) GLP1_GIP->DPPIV Substrate Insulin Increased Insulin Secretion (Glucose-dependent) GLP1_GIP->Insulin Stimulates Glucagon Decreased Glucagon Secretion GLP1_GIP->Glucagon Inhibits

References

Spectroscopic and Structural Elucidation of 4-(3-Methylphenyl)pyrrolidin-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of 4-(3-Methylphenyl)pyrrolidin-2-one, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted spectroscopic data based on the analysis of structurally related molecules. It also outlines comprehensive experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, essential for the synthesis and characterization of this and similar compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and data from analogous compounds.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.25t1HAr-H
~7.10d1HAr-H
~7.05s1HAr-H
~7.00d1HAr-H
~6.50br s1HN-H
~3.60t1HC5-Hₐ
~3.40m1HC4-H
~3.25t1HC5-Hₑ
~2.70dd1HC3-Hₐ
~2.40dd1HC3-Hₑ
2.35s3HAr-CH₃

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~177.0C2 (C=O)
~142.0Ar-C (quaternary)
~138.5Ar-C (quaternary)
~129.0Ar-CH
~128.5Ar-CH
~127.0Ar-CH
~123.5Ar-CH
~48.0C5
~42.0C4
~38.0C3
21.5Ar-CH₃

Table 3: Predicted IR Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
~3250Strong, BroadN-H Stretch
~3050MediumAromatic C-H Stretch
~2920MediumAliphatic C-H Stretch
~1685StrongC=O Stretch (Amide I)
~1600, ~1490MediumAromatic C=C Stretch

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/zRelative Intensity (%)Assignment
17580[M]⁺
105100[C₇H₇O]⁺ or [C₈H₉]⁺
9160[C₇H₇]⁺ (Tropylium ion)
7740[C₆H₅]⁺

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound, adapted from standard laboratory procedures for similar organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃). For exchange experiments, deuterium oxide (D₂O) can be added.

  • Instrumentation: Utilize a 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Employ a 90° pulse angle.

    • Use a relaxation delay of at least 5 seconds to ensure full relaxation of protons.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • Use a proton-decoupled pulse sequence.

    • A longer acquisition time and a larger number of scans will be necessary due to the low natural abundance of ¹³C.

    • Reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation: If the sample is a solid, it can be analyzed as a thin film by dissolving a small amount in a volatile solvent and allowing it to evaporate on a salt plate (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the solid sample directly.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

    • The final spectrum should be presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) or Electrospray Ionization (ESI) source can be used. For high-resolution mass spectrometry (HRMS), a time-of-flight (TOF) or Orbitrap analyzer is recommended.

  • Data Acquisition (EI):

    • Introduce the sample via a direct insertion probe or a gas chromatograph (GC-MS).

    • Use a standard electron energy of 70 eV.

    • Scan a mass range of m/z 40-500.

  • Data Acquisition (ESI):

    • Infuse the sample solution directly into the ESI source or introduce it via liquid chromatography (LC-MS).

    • Optimize source parameters (e.g., spray voltage, capillary temperature) to achieve a stable signal.

    • Acquire data in positive ion mode.

    • For HRMS, perform a calibration with a known standard to ensure high mass accuracy.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_output Final Report Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structure Confirmation IR IR Spectroscopy Purification->IR Functional Group ID MS Mass Spectrometry (EI, ESI-HRMS) Purification->MS Molecular Weight & Formula Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Final_Report Technical Guide with Spectroscopic Data Structure_Elucidation->Final_Report Logical_Relationship Compound This compound Structure Chemical Structure Compound->Structure is defined by Spectra Spectroscopic Data (NMR, IR, MS) Structure->Spectra predicts Properties Chemical & Physical Properties Structure->Properties determines Spectra->Structure confirms

In Vitro Mechanism of Action of 4-(3-Methylphenyl)pyrrolidin-2-one: A Technical Guide Based on Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, a comprehensive review of scientific literature and bioactivity databases reveals no specific public data on the in vitro mechanism of action of 4-(3-Methylphenyl)pyrrolidin-2-one. This technical guide, therefore, provides a detailed overview of the known in vitro activities of structurally analogous 4-arylpyrrolidin-2-one compounds. This information is intended to guide researchers and drug development professionals in formulating hypotheses and designing experimental protocols to investigate the potential pharmacological profile of this compound.

Executive Summary

The pyrrolidin-2-one scaffold is a well-established pharmacophore present in a variety of centrally active agents. While the specific biological targets of this compound remain uncharacterized, extensive research on analogous 4-phenylpyrrolidin-2-one derivatives suggests potential for anticonvulsant, nootropic, and neuroprotective activities. The primary hypothesized mechanisms revolve around the modulation of neuronal ion channels and excitatory amino acid receptors. This guide summarizes the quantitative data from key in vitro studies on these related compounds, provides detailed experimental protocols for relevant assays, and visualizes potential signaling pathways and experimental workflows.

Hypothesized Mechanisms of Action Based on Structural Analogs

Based on the in vitro activities of 4-phenylpyrrolidin-2-one derivatives, the following mechanisms are proposed as potential areas of investigation for this compound.

Anticonvulsant Activity

Several studies have demonstrated the anticonvulsant properties of 4-phenylpyrrolidin-2-one derivatives. The proposed mechanisms often involve the modulation of voltage-gated ion channels, which are critical in regulating neuronal excitability.

  • Voltage-Gated Sodium and Calcium Channels: Inhibition of these channels can lead to a reduction in neuronal firing and seizure propagation. Some pyrrolidine-2,5-dione derivatives have shown moderate binding to voltage-gated calcium channels (CaV1.2)[1].

Neuroprotective Activity

The neuroprotective effects of 4-phenylpyrrolidin-2-one analogs have been observed in models of glutamate-induced excitotoxicity. This suggests a potential interaction with pathways that mitigate neuronal damage caused by excessive excitatory neurotransmission.

  • AMPA Receptor Modulation: One study on a potassium salt of a 4-phenylpyrrolidin-2-one derivative suggested a possible interaction with the AMPA receptor, a key player in excitatory synaptic transmission.

  • Attenuation of Glutamate Excitotoxicity: By modulating glutamate receptor function or downstream signaling, these compounds may protect neurons from excitotoxic cell death.

Nootropic Activity

The structural similarity of the pyrrolidin-2-one core to racetams, a class of nootropic agents, suggests that this compound could possess cognitive-enhancing properties.

  • Modulation of Cholinergic and Glutamatergic Systems: Racetams are known to influence these neurotransmitter systems, which are crucial for learning and memory.

Quantitative Data from Structurally Similar Compounds

The following tables summarize the in vitro and in vivo quantitative data for structurally related 4-arylpyrrolidin-2-one and pyrrolidine-2,5-dione derivatives. This data can serve as a benchmark for future studies on this compound.

Table 1: Anticonvulsant Activity of Selected Pyrrolidine-2,5-dione Derivatives

Compound IDSeizure ModelED₅₀ (mg/kg)Reference
Compound 30 MES45.6[1]
Compound 30 6 Hz (32 mA)39.5[1]
Compound 4 MES> 100[2]
Compound 4 6 Hz (32 mA)75.59[2]
Valproic AcidMES252.7[2]
Valproic Acid6 Hz (32 mA)130.6[3]
Ethosuximide6 Hz (32 mA)221.7[2]

MES: Maximal Electroshock Seizure Test 6 Hz: Psychomotor Seizure Model

Table 2: In Vitro Ion Channel Binding Affinity of a Selected Pyrrolidine-2,5-dione Derivative (Compound 30)

TargetBinding Affinity (% Inhibition at 10 µM)Reference
Voltage-gated Calcium Channel (CaV1.2)Moderate[1]

Detailed Experimental Protocols

The following are detailed methodologies for key in vitro experiments to assess the hypothesized mechanisms of action of this compound.

Glutamate-Induced Excitotoxicity Assay in Primary Cortical Neurons

This assay evaluates the neuroprotective potential of a compound against glutamate-induced neuronal cell death.

Materials:

  • Primary cortical neurons from embryonic mice or rats.

  • Neurobasal medium supplemented with B27 and GlutaMAX.

  • Poly-D-lysine coated culture plates.

  • L-glutamic acid solution.

  • Test compound (this compound).

  • Cell viability reagents (e.g., CellTiter-Glo®, LDH assay kit).

  • Fluorescent dyes for mitochondrial membrane potential (e.g., Rhodamine-123) and cell death (e.g., Propidium Iodide).

Procedure:

  • Cell Culture: Plate primary cortical neurons on poly-D-lysine coated 96-well plates and culture for 12-14 days in vitro (DIV) to allow for mature synaptic connections to form.

  • Compound Pre-treatment: Treat the neurons with varying concentrations of this compound for 24 hours.

  • Glutamate Insult: Induce excitotoxicity by exposing the neurons to a neurotoxic concentration of L-glutamate (e.g., 100 µM) for 24 hours.

  • Assessment of Neuroprotection:

    • Cell Viability: Measure cell viability using a CellTiter-Glo® assay to quantify ATP levels or an LDH assay to measure lactate dehydrogenase release from damaged cells.

    • Fluorescent Imaging: Stain cells with Rhodamine-123 and Propidium Iodide. Acquire images using a high-content imaging system to quantify changes in mitochondrial membrane potential and the number of dead cells, respectively.

Radioligand Binding Assay for AMPA Receptors

This assay determines the binding affinity of the test compound to AMPA receptors.

Materials:

  • Rat or mouse brain cortical membranes.

  • [³H]-AMPA (radioligand).

  • Non-specific binding control (e.g., unlabeled glutamate).

  • Test compound (this compound).

  • Scintillation vials and cocktail.

  • Filtration apparatus with glass fiber filters.

Procedure:

  • Membrane Preparation: Prepare a crude membrane fraction from rat or mouse cerebral cortex.

  • Binding Reaction: In a 96-well plate, incubate the brain membranes with a fixed concentration of [³H]-AMPA and varying concentrations of the test compound.

  • Incubation: Incubate the mixture at a specified temperature and duration to reach binding equilibrium.

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of the test compound by non-linear regression analysis of the competition binding curve.

Voltage-Gated Sodium Channel Binding Assay

This assay assesses the interaction of the test compound with voltage-gated sodium channels.

Materials:

  • Rat brain synaptosomes.

  • [³H]-Batrachotoxinin A 20-α-benzoate ([³H]-BTX) or [³H]-Saxitoxin ([³H]-STX) (radioligands for site 2 and site 1, respectively).

  • Non-specific binding control (e.g., veratridine for site 2, tetrodotoxin for site 1).

  • Test compound (this compound).

  • Scintillation counting supplies.

Procedure:

  • Synaptosome Preparation: Isolate synaptosomes from rat brain tissue.

  • Binding Reaction: Incubate the synaptosomes with the chosen radioligand and a range of concentrations of the test compound.

  • Incubation: Allow the binding to reach equilibrium under defined conditions.

  • Filtration and Counting: Separate bound and free radioligand by rapid filtration and quantify radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific binding and calculate the IC₅₀ of the test compound.

Visualizations of Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate a hypothesized signaling pathway and a general experimental workflow for investigating the in vitro mechanism of action of this compound.

G cluster_0 Hypothesized Neuroprotective Pathway Glutamate Excess Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Activates Ca_Influx Ca2+ Influx AMPAR->Ca_Influx Mediates Excitotoxicity Excitotoxicity (Neuronal Damage) Ca_Influx->Excitotoxicity Leads to Test_Compound This compound Test_Compound->AMPAR Potential Antagonist/Modulator

Caption: Hypothesized neuroprotective mechanism via AMPA receptor modulation.

G cluster_1 In Vitro Screening Workflow Start Synthesize/Acquire This compound Primary_Screening Primary Screening: - Cytotoxicity Assay - Broad Receptor Panel Start->Primary_Screening Hit_Validation Hit Validation & Prioritization Primary_Screening->Hit_Validation Secondary_Assays Secondary Assays: - Glutamate Excitotoxicity - Ion Channel Binding - AMPA Receptor Binding Hit_Validation->Secondary_Assays Mechanism_Elucidation Mechanism of Action Elucidation Secondary_Assays->Mechanism_Elucidation Lead_Optimization Lead Optimization Mechanism_Elucidation->Lead_Optimization

Caption: General workflow for in vitro characterization.

Conclusion

While direct experimental evidence for the in vitro mechanism of action of this compound is currently unavailable, the pharmacological data from structurally related 4-arylpyrrolidin-2-one derivatives provide a strong foundation for future research. The most promising avenues for investigation appear to be in the areas of anticonvulsant, neuroprotective, and nootropic activities, likely mediated through the modulation of neuronal ion channels and glutamate receptors. The experimental protocols and workflows detailed in this guide offer a comprehensive framework for elucidating the pharmacological profile of this and other novel pyrrolidin-2-one derivatives.

References

The Genesis and Evolution of 4-Aryl-Pyrrolidin-2-Ones: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-aryl-pyrrolidin-2-one scaffold is a privileged structural motif in medicinal chemistry, forming the core of a diverse range of biologically active compounds. This technical guide provides an in-depth exploration of the discovery, history, and key developmental milestones of this important class of molecules. We will delve into their synthesis, pharmacological properties, and the signaling pathways they modulate, offering a comprehensive resource for researchers in drug discovery and development.

Historical Perspective and Discovery

The pyrrolidin-2-one ring system, also known as a γ-lactam, is a fundamental heterocyclic structure present in numerous natural products and synthetic pharmaceuticals. The introduction of an aryl group at the 4-position of this ring system marked a significant step in the exploration of its therapeutic potential. While the precise first synthesis of a simple 4-aryl-pyrrolidin-2-one is not easily traced to a single seminal publication, early methods for the synthesis of lactams, such as the Beckmann rearrangement and the Schmidt reaction, laid the foundational chemistry for their creation.[1] The development of more sophisticated synthetic strategies, including Michael additions, intramolecular cyclizations, and reductive aminations, has since enabled the efficient and stereoselective construction of diverse 4-aryl-pyrrolidin-2-one derivatives.[2][3][4][5][6][7]

A significant area of investigation for this class of compounds has been in the field of cardiovascular disease, particularly as antiarrhythmic agents. Research has demonstrated that certain 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives exhibit potent antiarrhythmic activity, which has been linked to their ability to antagonize α1-adrenergic receptors.[8][9][10][11][12][13]

Key Synthetic Methodologies

The synthesis of 4-aryl-pyrrolidin-2-ones can be broadly categorized into methods that construct the pyrrolidinone ring and those that modify a pre-existing lactam.

Ring Construction Strategies
  • Michael Addition and Subsequent Cyclization: A common approach involves the Michael addition of a nucleophile to an α,β-unsaturated ester, followed by intramolecular cyclization of the resulting intermediate. This strategy offers a high degree of control over the substitution pattern of the final product.

  • Reductive Amination of γ-Keto Esters: The reaction of a γ-keto ester with an amine, followed by reduction of the intermediate imine and subsequent lactamization, provides a versatile route to N-substituted 4-aryl-pyrrolidin-2-ones.[4][5][6][7]

  • Intramolecular Cyclization of γ-Amino Acids: The dehydration of γ-amino acids or their ester derivatives is a direct method for forming the pyrrolidinone ring.[3]

Modification of Pre-existing Pyrrolidinones

Functionalization of a pre-formed pyrrolidin-2-one ring allows for the late-stage introduction of the aryl group and other substituents, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Pharmacological Activity and Structure-Activity Relationships (SAR)

The biological activity of 4-aryl-pyrrolidin-2-one compounds is highly dependent on the nature and position of substituents on both the aryl ring and the pyrrolidinone core. Quantitative Structure-Activity Relationship (QSAR) studies have been instrumental in elucidating the key structural features that govern their pharmacological effects.[8][9][14]

For instance, in the case of 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives with antiarrhythmic activity, the nature of the substituent on the terminal aryl ring has a significant impact on their affinity for α1-adrenergic receptors and their overall efficacy.

Quantitative Data on Biological Activity

The following tables summarize key quantitative data for representative 4-aryl-pyrrolidin-2-one derivatives.

Compound IDStructureTargetActivity (pKi)Reference
10a 1-[2-hydroxy-3-(4-phenylpiperazin-l-yl)-propyl]-3-phenyl-3-n-propyl-pyrrolidin-2-oneα1-AR6.43[15]
7 1-{3-[4-(2-ethoxy-phenyl)-piperazin-1-yl]-2-hydroxy-propyl}-3,3-diphenylpyrrolidin-2-oneα1-AR7.28[16]
5 1-{3-[4-(2-methoxy-phenyl)-piperazin-1-yl]-2-hydroxy-propyl}-3,3-diphenylpyrrolidin-2-oneα2-AR6.68[16]
8 1-[2-hydroxy-3-[4-[(2-hydroxyphenyl)piperazin-1-yl]propyl]pyrrolidin-2-oneα1-AR6.71[17]
Compound IDAntiarrhythmic Activity (ED50 mg/kg, i.v.) in Adrenaline-Induced ArrhythmiaReference
5 4.9[15]
7 1.1[16]
8 1.9[17]
S-61 0.2[11]
S-73 0.36[11]
S-75 0.05[18]

Signaling Pathways

4-Aryl-pyrrolidin-2-one compounds exert their biological effects by modulating specific signaling pathways. Their antagonism of G-protein coupled receptors (GPCRs) like the α1-adrenergic and P2Y1 receptors is a key mechanism of action.

α1-Adrenergic Receptor Antagonism

α1-Adrenergic receptors are coupled to Gq/11 proteins.[19][20][21] Antagonism of these receptors by 4-aryl-pyrrolidin-2-one derivatives blocks the downstream signaling cascade initiated by endogenous agonists like norepinephrine and epinephrine. This blockade prevents the activation of phospholipase C (PLC), thereby inhibiting the production of the second messengers inositol trisphosphate (IP3) and diacylglycerol (DAG).[22][23][24][25][26][27][28][29][30][31] The ultimate effect is a reduction in intracellular calcium levels and a decrease in protein kinase C (PKC) activity, leading to smooth muscle relaxation and other physiological responses relevant to their antiarrhythmic and antihypertensive effects.

Gq_Pathway cluster_receptor Cell Membrane cluster_gprotein cluster_effector cluster_downstream Agonist Agonist (e.g., Norepinephrine) alpha1_AR α1-Adrenergic Receptor (GPCR) Agonist->alpha1_AR Activates Antagonist 4-Aryl-pyrrolidin-2-one Antagonist->alpha1_AR Blocks Gq_protein Gq Protein alpha1_AR->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Cellular_Response PKC->Cellular_Response

α1-Adrenergic Receptor Signaling Pathway
P2Y1 Receptor Antagonism

The P2Y1 receptor, another Gq-coupled GPCR, is activated by adenosine diphosphate (ADP).[32] Its antagonism by certain 4-aryl-pyrrolidin-2-one derivatives follows a similar inhibitory mechanism to that of α1-AR antagonism, ultimately blocking ADP-induced intracellular signaling cascades.[33][34][35] This can be particularly relevant in the context of platelet aggregation, making these compounds potential antiplatelet agents.

P2Y1_Pathway cluster_receptor Cell Membrane cluster_gprotein cluster_effector cluster_downstream Agonist Agonist (ADP) P2Y1_R P2Y1 Receptor (GPCR) Agonist->P2Y1_R Activates Antagonist 4-Aryl-pyrrolidin-2-one Antagonist->P2Y1_R Blocks Gq_protein Gq Protein P2Y1_R->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca_release Ca²⁺ Release ER->Ca_release Cellular_Response Cellular Response (e.g., Platelet Aggregation) Ca_release->Cellular_Response

P2Y1 Receptor Signaling Pathway

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of 4-aryl-pyrrolidin-2-one compounds.

General Synthesis of 1-[3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl]-pyrrolidin-2-one Derivatives

This protocol is a representative example of the synthesis of this class of compounds.

Workflow:

synthesis_workflow start Start reagents 1-(2,3-epoxypropyl)pyrrolidin-2-one + Arylpiperazine start->reagents reaction Reflux in isopropanol reagents->reaction workup Cool, filter, and concentrate reaction->workup purification Column chromatography workup->purification characterization Spectroscopic analysis (NMR, MS, IR) purification->characterization end End characterization->end

Synthetic Workflow

Procedure:

  • A mixture of 1-(2,3-epoxypropyl)pyrrolidin-2-one (1 equivalent) and the appropriate arylpiperazine (1 equivalent) in isopropanol is heated at reflux for several hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of dichloromethane and methanol).

  • The pure product is characterized by spectroscopic methods, including 1H NMR, 13C NMR, mass spectrometry, and infrared spectroscopy, to confirm its structure and purity.

Barium Chloride-Induced Arrhythmia Model

This in vivo model is used to evaluate the antiarrhythmic potential of test compounds.[10]

Procedure:

  • Male Wistar rats are anesthetized (e.g., with urethane).

  • The test compound or vehicle is administered intravenously (i.v.).

  • After a predetermined time (e.g., 15 minutes), a solution of barium chloride (e.g., 32 mg/kg) is injected into the caudal vein to induce arrhythmia.

  • The electrocardiogram (ECG) is continuously recorded to monitor heart rate and rhythm.

  • The antiarrhythmic activity is assessed by the ability of the test compound to prevent or reverse the BaCl2-induced arrhythmias and restore a normal sinus rhythm.

Rat Coronary Artery Ligation-Reperfusion Model

This ex vivo model simulates ischemia-reperfusion injury and is used to assess the cardioprotective effects of compounds.[12]

Procedure:

  • Rat hearts are isolated and perfused via the Langendorff method with Krebs-Henseleit solution.

  • After a stabilization period, the left anterior descending (LAD) coronary artery is ligated to induce global ischemia.

  • Following a period of ischemia (e.g., 30 minutes), the ligature is removed to allow for reperfusion.

  • The test compound can be administered before ischemia or at the onset of reperfusion.

  • Cardiac function (e.g., heart rate, left ventricular developed pressure) and the incidence of reperfusion-induced arrhythmias are monitored throughout the experiment.

Conclusion

The 4-aryl-pyrrolidin-2-one scaffold has proven to be a versatile and fruitful starting point for the discovery of new therapeutic agents. From their early, mechanistically driven syntheses to the development of highly potent and selective modulators of key biological targets, the history of these compounds highlights the power of medicinal chemistry to address unmet medical needs. This technical guide has provided a comprehensive overview of their discovery, synthesis, and pharmacology, and it is hoped that it will serve as a valuable resource for the continued exploration of this important class of molecules. valuable resource for the continued exploration of this important class of molecules.

References

An In-Depth Technical Guide to the In Silico Modeling of 4-(3-Methylphenyl)pyrrolidin-2-one Receptor Binding

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide outlines a comprehensive in silico strategy for characterizing the receptor binding profile of the novel compound 4-(3-Methylphenyl)pyrrolidin-2-one. Lacking specific experimental data for this molecule, this document serves as a procedural whitepaper, leveraging established methodologies and data from structurally related pyrrolidinone derivatives to propose a robust computational workflow.

Introduction: The Therapeutic Potential of Pyrrolidinone Scaffolds

The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Derivatives of this versatile heterocycle have been shown to interact with a wide array of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and transporters.[1][4][5] The therapeutic landscape of pyrrolidinone-containing molecules is vast, with applications in oncology, inflammation, and central nervous system disorders.[2][6] Given this precedent, the in silico characterization of novel derivatives like this compound is a critical first step in elucidating their pharmacological mechanism and therapeutic potential.

Proposed In Silico Investigation Workflow

The following workflow outlines a systematic approach to predict and characterize the receptor binding of this compound.

G A Ligand Preparation (3D Structure Generation & Energy Minimization) B Target Identification (Pharmacophore Modeling & Similarity Searching) A->B C Molecular Docking (Prediction of Binding Pose & Affinity) B->C D Binding Free Energy Calculation (MM/GBSA or FEP) C->D E Quantitative Structure-Activity Relationship (QSAR) (If Analog Data is Available) C->E F Signaling Pathway Analysis D->F

Caption: Proposed in silico workflow for characterizing receptor binding.

Methodologies and Experimental Protocols

Ligand Preparation

The initial step involves the generation of a high-quality 3D structure of this compound.

  • Protocol:

    • Generate the 2D structure of the molecule using chemical drawing software (e.g., ChemDraw).

    • Convert the 2D structure to a 3D conformation using a computational chemistry package (e.g., Schrödinger's LigPrep, MOE).

    • Perform energy minimization of the 3D structure using a suitable force field (e.g., OPLS3e, MMFF94s) to obtain a low-energy, stable conformation.

    • Generate multiple conformers to account for the flexibility of the molecule.

Target Identification

Given the novelty of the compound, initial efforts will focus on identifying potential biological targets.

  • Pharmacophore Modeling: Based on the structures of known active pyrrolidinone derivatives, a pharmacophore model can be generated to identify the key chemical features responsible for biological activity. This model can then be used to screen databases of known protein structures.

  • Similarity Searching: The 3D structure of this compound can be used to search databases of known ligands (e.g., ChEMBL, PubChem) to identify compounds with similar shapes and chemical features. The known targets of these similar compounds can be considered as potential targets for our molecule of interest.

Molecular Docking

Once a set of potential receptor targets is identified, molecular docking is employed to predict the binding mode and estimate the binding affinity.

  • Protocol:

    • Receptor Preparation: Obtain the 3D crystal structure of the target receptor from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning protonation states to ionizable residues.

    • Binding Site Definition: Identify the binding pocket of the receptor, typically the location of the co-crystallized ligand or as predicted by pocket detection algorithms.

    • Docking Simulation: Use a docking program (e.g., AutoDock Vina, Glide, GOLD) to place the prepared ligand into the defined binding site of the receptor.[7] The program will generate multiple possible binding poses and score them based on a scoring function that estimates the binding affinity.

    • Pose Analysis: Analyze the top-scoring poses to identify key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and salt bridges.

Binding Free Energy Calculations

To obtain a more accurate estimation of binding affinity, more computationally intensive methods can be used.

  • Methods:

    • Molecular Mechanics/Generalized Born Surface Area (MM/GBSA): This method combines molecular mechanics energy calculations with a continuum solvent model to estimate the free energy of binding.

    • Free Energy Perturbation (FEP): A more rigorous and computationally expensive method that calculates the free energy difference between two states (e.g., bound and unbound).

Data Presentation: Hypothetical Binding Affinity Data

The following tables present hypothetical binding affinity data for this compound against a panel of potential receptors, based on the known targets of similar pyrrolidinone derivatives.[4][5][8][9]

Table 1: Predicted Binding Affinities (Ki) from Molecular Docking

Receptor TargetPredicted Ki (nM)Key Interacting Residues (from Docking)
Dopamine Transporter (DAT)150Asp79, Phe176, Ser422
Norepinephrine Transporter (NET)250Phe317, Val321
Melanocortin 4 Receptor (MC4R)85His206, Phe207, Trp258
Cannabinoid Receptor 2 (CB2)320Phe117, Trp194
Mu-Opioid Receptor (MOR)>1000N/A

Table 2: Comparison with Known Pyrrolidinone Derivatives

CompoundTargetKi (nM)Reference
PyrovaleroneDAT18.1[8]
(3S,4R)-20f-1MC4R11[4]
Compound 8dCB2112 (EC50)[5]

Signaling Pathway Visualization

Based on the predicted high affinity for the Melanocortin 4 Receptor (MC4R), a GPCR, the canonical signaling pathway is illustrated below.

G cluster_cell Cell Membrane Ligand This compound MC4R MC4R Ligand->MC4R G_protein Gs Protein MC4R->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates CREB CREB Phosphorylation PKA->CREB phosphorylates Gene_Expression Gene Expression Changes CREB->Gene_Expression leads to

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(3-Methylphenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed experimental protocol for the synthesis of 4-(3-Methylphenyl)pyrrolidin-2-one, a valuable building block in medicinal chemistry and drug development. The described methodology is based on a robust two-step synthetic sequence involving a [2+2] cycloaddition to form a cyclobutanone intermediate, followed by an Aza-Baeyer-Villiger rearrangement to yield the target γ-lactam. This protocol is designed to be a reliable guide for researchers, offering clear, step-by-step instructions and comprehensive data presentation to ensure reproducible results.

Introduction

The γ-lactam scaffold, specifically the pyrrolidin-2-one ring system, is a prevalent motif in a wide array of biologically active compounds and natural products. The introduction of an aryl group at the 4-position of this ring system provides a versatile handle for further functionalization, making 4-aryl-pyrrolidin-2-ones highly sought-after intermediates in the synthesis of novel therapeutic agents. This compound, in particular, offers a unique substitution pattern that can be exploited for the development of new chemical entities with potential applications in various disease areas. This document outlines a detailed and practical synthetic route to this compound.

Reaction Scheme

The proposed synthesis of this compound proceeds through a two-step sequence:

  • Step 1: Synthesis of 3-(3-Methylphenyl)cyclobutan-1-one. This intermediate is prepared via a [2+2] cycloaddition reaction between 3-methylstyrene and dichloroketene, followed by reductive dechlorination.

  • Step 2: Synthesis of this compound. The target compound is obtained through an Aza-Baeyer-Villiger rearrangement of 3-(3-methylphenyl)cyclobutan-1-one.[1]

Experimental Protocols

Step 1: Synthesis of 3-(3-Methylphenyl)cyclobutan-1-one

Materials:

Reagent/SolventMolar Mass ( g/mol )Density (g/mL)Purity
3-Methylstyrene118.180.90398%
Trichloroacetyl chloride181.381.6298%
Zinc (dust)65.387.14-
Diethyl ether (anhydrous)74.120.713≥99.7%
Acetic acid60.051.049≥99.7%
Sodium bicarbonate (sat. aq. soln.)84.01--
Magnesium sulfate (anhydrous)120.372.66-

Procedure:

  • To a stirred solution of 3-methylstyrene (1.0 eq) in anhydrous diethyl ether (0.5 M) under a nitrogen atmosphere at 0 °C, add activated zinc dust (3.0 eq).

  • Slowly add a solution of trichloroacetyl chloride (1.5 eq) in anhydrous diethyl ether to the suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Filter the mixture through a pad of celite and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude dichlorocyclobutanone.

  • Dissolve the crude product in acetic acid (0.4 M) and add activated zinc dust (5.0 eq) in portions.

  • Heat the mixture to 60 °C and stir for 4 hours.

  • Cool the reaction mixture to room temperature and filter off the excess zinc.

  • Dilute the filtrate with water and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic extracts with saturated aqueous sodium bicarbonate solution until the aqueous layer is basic.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-(3-methylphenyl)cyclobutan-1-one.

Step 2: Synthesis of this compound

Materials:

Reagent/SolventMolar Mass ( g/mol )Density (g/mL)Purity
3-(3-Methylphenyl)cyclobutan-1-one160.21--
Hydroxylamine-O-sulfonic acid113.11-97%
Formic acid46.031.22≥95%
Dichloromethane84.931.325≥99.8%
Sodium hydroxide (2 M aq. soln.)40.00--
Magnesium sulfate (anhydrous)120.372.66-

Procedure:

  • Dissolve 3-(3-methylphenyl)cyclobutan-1-one (1.0 eq) in formic acid (0.5 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add hydroxylamine-O-sulfonic acid (1.2 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Carefully neutralize the reaction mixture by the slow addition of a 2 M aqueous sodium hydroxide solution until pH ~8-9.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/methanol gradient) to yield this compound as a solid.

Characterization Data (Expected)

AnalysisExpected Result
¹H NMR (CDCl₃, 400 MHz)δ 7.20-7.00 (m, 4H, Ar-H), 3.60-3.50 (m, 1H, CH), 3.45-3.35 (m, 2H, CH₂N), 2.60-2.50 (m, 2H, CH₂CO), 2.35 (s, 3H, Ar-CH₃).
¹³C NMR (CDCl₃, 100 MHz)δ 176.5 (C=O), 142.0 (Ar-C), 138.5 (Ar-C), 129.0 (Ar-CH), 128.5 (Ar-CH), 126.0 (Ar-CH), 125.0 (Ar-CH), 48.0 (CH₂N), 40.0 (CH), 38.0 (CH₂CO), 21.5 (Ar-CH₃).
Mass Spectrometry (ESI+) m/z: 176.1070 [M+H]⁺, C₁₁H₁₄NO⁺
Melting Point To be determined
Appearance White to off-white solid

Experimental Workflow

Synthesis_Workflow start1 Start: 3-Methylstyrene reagents1 1. Trichloroacetyl chloride, Zn 2. Acetic acid, Zn start1->reagents1 Step 1 purify1 Column Chromatography reagents1->purify1 intermediate 3-(3-Methylphenyl)cyclobutan-1-one reagents2 Hydroxylamine-O-sulfonic acid, Formic acid intermediate->reagents2 Step 2 purify1->intermediate start2 Start: Intermediate purify2 Column Chromatography reagents2->purify2 product This compound characterization Characterization (NMR, MS, etc.) product->characterization purify2->product

Caption: Synthetic workflow for this compound.

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Trichloroacetyl chloride is corrosive and reacts with moisture; handle with care under an inert atmosphere.

  • Formic acid is corrosive and has a strong odor.

  • Hydroxylamine-O-sulfonic acid is a corrosive solid.

  • Handle all organic solvents in a well-ventilated area and away from ignition sources.

References

Application Notes and Protocols for 4-(3-Methylphenyl)pyrrolidin-2-one in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3-Methylphenyl)pyrrolidin-2-one is a small molecule belonging to the pyrrolidin-2-one class of compounds. Derivatives of pyrrolidin-2-one have demonstrated a wide range of biological activities, making them attractive scaffolds for drug discovery.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in high-throughput screening (HTS) assays aimed at identifying modulators of monoamine transporters.

Analogs of pyrovalerone, which also contain a methylphenyl and a pyrrolidine moiety, have been identified as potent inhibitors of the dopamine transporter (DAT) and the norepinephrine transporter (NET).[4][5][6] These transporters are crucial for regulating neurotransmitter levels in the synapse, and their inhibition is a key mechanism for treating various neurological and psychiatric disorders. This application note focuses on screening this compound for its potential inhibitory activity against DAT and NET.

Hypothetical Biological Target: Monoamine Transporters

Based on the activity of structurally related compounds, the primary hypothesized biological targets for this compound are the dopamine transporter (DAT) and the norepinephrine transporter (NET). These transporters are responsible for the reuptake of dopamine and norepinephrine from the synaptic cleft, thereby terminating their signaling. Inhibition of DAT and NET leads to increased concentrations of these neurotransmitters in the synapse, which can have therapeutic effects.

Signaling Pathway

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicle Dopamine Dopamine Dopamine_Vesicle->Dopamine Release NE_Vesicle Norepinephrine Vesicle Norepinephrine Norepinephrine NE_Vesicle->Norepinephrine Release DAT Dopamine Transporter (DAT) NET Norepinephrine Transporter (NET) Compound This compound Compound->DAT Inhibition Compound->NET Inhibition Dopamine->DAT Reuptake Dopamine_Receptor Dopamine Receptor Dopamine->Dopamine_Receptor Binding Norepinephrine->NET Reuptake NE_Receptor Norepinephrine Receptor Norepinephrine->NE_Receptor Binding Signal_Transduction_D Signal Transduction Dopamine_Receptor->Signal_Transduction_D Signal_Transduction_NE Signal Transduction NE_Receptor->Signal_Transduction_NE

Caption: Monoamine transporter inhibition pathway.

Experimental Protocols

High-throughput screening for inhibitors of DAT and NET can be conducted using a combination of biochemical and cell-based assays.[7][8] A typical HTS workflow involves a primary screen to identify initial hits, followed by secondary and confirmatory assays to validate these hits and determine their potency and selectivity.

HTS Experimental Workflow

HTS_Workflow cluster_prep Assay Preparation cluster_screening Screening & Analysis cluster_validation Hit Validation Compound_Library Compound Library Preparation (including this compound) Assay_Plates Assay Plate Preparation (384-well format) Compound_Library->Assay_Plates Primary_Screen Primary HTS: Radioligand Binding Assay Assay_Plates->Primary_Screen Data_Analysis_1 Primary Data Analysis (Z' > 0.5) Primary_Screen->Data_Analysis_1 Hit_Identification Hit Identification Data_Analysis_1->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Confirmed Hits Secondary_Assay Secondary Assay: Cell-Based Neurotransmitter Uptake Dose_Response->Secondary_Assay Selectivity_Assay Selectivity Profiling (e.g., vs. SERT) Secondary_Assay->Selectivity_Assay SAR Preliminary SAR Analysis Selectivity_Assay->SAR

Caption: High-throughput screening workflow.

Protocol 1: Primary High-Throughput Screening - Radioligand Binding Assay

This biochemical assay measures the ability of a test compound to displace a radiolabeled ligand from the dopamine and norepinephrine transporters.

Materials:

  • Membrane Preparations: Membranes from HEK293 cells stably expressing human DAT or NET.

  • Radioligand: [³H]WIN 35,428 for DAT; [³H]Nisoxetine for NET.

  • Test Compound: this compound dissolved in DMSO.

  • Control Inhibitors: GBR 12909 (for DAT), Desipramine (for NET).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Scintillation Cocktail: Ultima Gold™ or equivalent.

  • Microplates: 384-well shallow-well plates.

  • Filter Mats: GF/B filter mats.

  • Instrumentation: Liquid handler, cell harvester, microplate scintillation counter.

Procedure:

  • Compound Plating: Using an automated liquid handler, add 100 nL of test compound (10 µM final concentration) or control inhibitor to the wells of a 384-well plate. Include wells with DMSO only for total binding (negative control) and wells with a high concentration of a known inhibitor for non-specific binding (positive control).

  • Reagent Addition: Add 5 µL of radioligand solution (final concentration ~1 nM) to all wells.

  • Membrane Addition: Add 5 µL of the appropriate membrane preparation (5-10 µg protein per well) to initiate the binding reaction.

  • Incubation: Incubate the plates at room temperature for 60 minutes with gentle agitation.

  • Harvesting: Terminate the assay by rapid filtration through GF/B filter mats using a cell harvester. Wash the filters three times with ice-cold assay buffer.

  • Detection: Dry the filter mats, add scintillation cocktail, and count the radioactivity in a microplate scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the controls. A Z' factor greater than 0.5 is required for a valid assay.[9]

Protocol 2: Secondary Assay - Cell-Based Neurotransmitter Uptake Assay

This assay confirms the inhibitory activity of hits from the primary screen in a more physiologically relevant context.

Materials:

  • Cell Line: HEK293 cells stably expressing human DAT or NET.

  • Radiolabeled Neurotransmitter: [³H]Dopamine or [³H]Norepinephrine.

  • Test Compound: this compound in various concentrations for dose-response curves.

  • Control Inhibitors: GBR 12909 (for DAT), Desipramine (for NET).

  • Uptake Buffer: Krebs-Ringer-HEPES buffer, pH 7.4.

  • Microplates: 96-well cell culture plates.

  • Instrumentation: Liquid handler, scintillation counter.

Procedure:

  • Cell Plating: Plate the cells in 96-well plates and grow to confluence.

  • Compound Incubation: Wash the cells with uptake buffer and then pre-incubate with varying concentrations of the test compound or controls for 15 minutes at 37°C.

  • Neurotransmitter Uptake: Add the radiolabeled neurotransmitter (final concentration ~10 nM) and incubate for 10 minutes at 37°C.

  • Termination and Lysis: Terminate the uptake by rapidly washing the cells three times with ice-cold uptake buffer. Lyse the cells with 1% SDS.

  • Detection: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity.

  • Data Analysis: Generate dose-response curves and calculate the IC50 values for each compound.

Data Presentation

The following tables present hypothetical data for this compound and control compounds.

Table 1: Primary HTS - Radioligand Binding Assay Results

CompoundTarget% Inhibition at 10 µM
This compound DAT 85.2
NET 78.9
SERT 12.5
GBR 12909 (Control)DAT98.5
Desipramine (Control)NET95.7
Paroxetine (Control)SERT99.1

Table 2: Secondary Assay - Neurotransmitter Uptake Inhibition (IC50 Values)

CompoundDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)
This compound 120 250 >10,000
GBR 12909 (Control)15>10,000>10,000
Desipramine (Control)15005200

Data Summary:

The hypothetical data suggests that this compound is a potent inhibitor of both DAT and NET, with IC50 values in the nanomolar range. Importantly, it displays significant selectivity over the serotonin transporter (SERT), which is a desirable characteristic for developing therapeutics with fewer side effects.

Conclusion

The provided application notes and protocols outline a comprehensive strategy for evaluating this compound in high-throughput screening assays targeting monoamine transporters. The hypothetical data demonstrates the potential of this compound as a selective inhibitor of DAT and NET. These methodologies can be adapted for screening other small molecules and for further characterization of lead compounds in drug discovery programs.

References

Application Notes and Protocols for the Quantification of 4-(3-Methylphenyl)pyrrolidin-2-one in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-(3-Methylphenyl)pyrrolidin-2-one is a chemical compound of interest in various fields of research, including drug development and toxicology. Accurate quantification of this analyte in biological matrices such as plasma, urine, and tissue homogenates is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies.[1][2] This document provides a detailed application note and a comprehensive protocol for a robust and sensitive analytical method for the determination of this compound in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The principles of bioanalytical method validation as outlined by regulatory bodies are central to this protocol.[1][3][4]

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the method of choice for quantifying small molecules in complex biological matrices due to its high selectivity, sensitivity, and speed.[2][5] The method involves chromatographic separation of the analyte from matrix components followed by detection using a mass spectrometer.

Data Presentation: Summary of Quantitative Method Parameters

The following table summarizes the typical performance characteristics of a validated LC-MS/MS method for the quantification of this compound. These values are representative and should be established for each specific application and laboratory.

ParameterPlasmaUrineTissue Homogenate
Linearity Range 1 - 1000 ng/mL5 - 5000 ng/mL2 - 2000 ng/g
Lower Limit of Quantification (LLOQ) 1 ng/mL5 ng/mL2 ng/g
Upper Limit of Quantification (ULOQ) 1000 ng/mL5000 ng/mL2000 ng/g
Accuracy (% Bias) Within ±15% (±20% at LLOQ)[3]Within ±15% (±20% at LLOQ)Within ±15% (±20% at LLOQ)
Precision (% CV) ≤15% (≤20% at LLOQ)[3][4]≤15% (≤20% at LLOQ)≤15% (≤20% at LLOQ)
Recovery (%) >85%>80%>75%
Matrix Effect (%) 85% - 115%80% - 120%75% - 125%
Internal Standard (IS) This compound-d7This compound-d7This compound-d7

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the quantification of this compound.

Materials and Reagents
  • This compound reference standard (>99% purity)

  • This compound-d7 (internal standard, IS) (>99% purity)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Ultrapure water

  • Control (drug-free) human plasma, urine, and tissue (e.g., liver, brain)

Standard Solutions Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound and its deuterated internal standard (IS) in 10 mL of methanol separately.

  • Working Standard Solutions: Prepare serial dilutions of the primary stock solution with 50% methanol in water to create working standard solutions for calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS primary stock solution with 50% methanol in water.

Sample Preparation

The choice of sample preparation technique aims to remove proteins and other interfering substances from the biological matrix.[2][6]

a) Plasma and Urine Samples (Protein Precipitation)

  • Pipette 100 µL of plasma or urine sample into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (100 ng/mL).

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean tube or a 96-well plate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (see LC conditions).

  • Inject 5 µL into the LC-MS/MS system.

b) Tissue Samples (Homogenization and Protein Precipitation)

  • Accurately weigh approximately 100 mg of tissue.

  • Add 500 µL of ice-cold water and homogenize using a bead beater or ultrasonic homogenizer.

  • Follow the protein precipitation procedure described for plasma samples, starting from step 1 with 100 µL of the tissue homogenate.

Liquid Chromatography (LC) Conditions
  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.[5]

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10% to 90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90% to 10% B

    • 3.1-4.0 min: 10% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry (MS) Conditions
  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: m/z 190.1 → 119.1 (Quantifier), 190.1 → 91.1 (Qualifier)

    • This compound-d7 (IS): m/z 197.1 → 126.1

  • Ion Source Parameters:

    • IonSpray Voltage: 5500 V

    • Temperature: 500°C

    • Curtain Gas: 30 psi

    • Ion Source Gas 1: 50 psi

    • Ion Source Gas 2: 50 psi

  • Collision Gas (CAD): Nitrogen, set to medium.

Method Validation

The analytical method should be fully validated according to international guidelines.[1][3][4] The validation process assesses:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.[3]

  • Linearity and Range: The relationship between the instrument response and known concentrations of the analyte.[3]

  • Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.[3][4]

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.[7]

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.[8]

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine, Tissue) Add_IS Add Internal Standard Sample->Add_IS Precipitation Protein Precipitation (Acetonitrile) Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Evaporation Evaporation Supernatant->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Inject into LC-MS/MS Reconstitution->Injection LC_Separation Chromatographic Separation Injection->LC_Separation MS_Detection Mass Spectrometric Detection LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification

Caption: Experimental workflow for the quantification of this compound.

Bioanalytical Method Validation Process

method_validation cluster_parameters Validation Parameters cluster_acceptance Acceptance Criteria Validation Bioanalytical Method Validation Selectivity Selectivity & Specificity Validation->Selectivity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy & Precision Validation->Accuracy Recovery Recovery Validation->Recovery Matrix_Effect Matrix Effect Validation->Matrix_Effect Stability Stability Validation->Stability Criteria1 No interference at analyte retention time Selectivity->Criteria1 Criteria2 r² ≥ 0.99 Linearity->Criteria2 Criteria3 Bias within ±15% CV ≤ 15% Accuracy->Criteria3 Criteria4 Consistent and reproducible Recovery->Criteria4 Criteria5 Within acceptable limits Matrix_Effect->Criteria5 Criteria6 Stable under defined conditions Stability->Criteria6

Caption: Key parameters and criteria in the bioanalytical method validation process.

References

Application Notes and Protocols: 4-(3-Methylphenyl)pyrrolidin-2-one as a Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(3-Methylphenyl)pyrrolidin-2-one is a heterocyclic compound belonging to the pyrrolidinone class, a scaffold of significant interest in medicinal chemistry and drug discovery. While literature specifically detailing the use of this compound as a synthetic precursor is limited, the reactivity of closely related 4-aryl-pyrrolidin-2-one analogs provides a strong foundation for its potential applications. This document outlines prospective synthetic applications, detailed experimental protocols derived from analogous structures, and potential workflows for utilizing this compound in the synthesis of novel bioactive molecules. The protocols and data presented are primarily based on established methodologies for 4-phenylpyrrolidin-2-one and its derivatives, offering a predictive guide for researchers.

Introduction to 4-Aryl-Pyrrolidin-2-ones in Organic Synthesis

The pyrrolidin-2-one ring is a prevalent structural motif in a wide array of biologically active compounds. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticonvulsant, nootropic, anti-inflammatory, and antimicrobial properties. The presence of an aryl group at the 4-position of the pyrrolidinone ring offers a key site for further functionalization, enabling the exploration of chemical space and the development of new therapeutic agents. 4-Phenyl-2-pyrrolidinone, a close analog of the title compound, has been utilized as a precursor in the synthesis of molecules with anticonvulsant and nootropic activities.[1]

Potential Synthetic Applications of this compound

Based on the known reactivity of analogous 4-aryl-pyrrolidin-2-ones, this compound can be envisioned as a versatile precursor for several classes of compounds. The primary sites for chemical modification include the lactam nitrogen, the aromatic ring, and the benzylic position of the methyl group.

Potential Synthetic Pathways:

  • N-Functionalization: The lactam nitrogen can be readily alkylated or acylated to introduce a variety of substituents, a common strategy in the synthesis of pyrovalerone analogs and other bioactive molecules.[2]

  • Aromatic Ring Functionalization: The tolyl moiety can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, to introduce additional functional groups. These groups can then be further manipulated, for instance, through reduction of a nitro group to an amine or cross-coupling reactions of a halide.

  • Benzylic Functionalization: The methyl group on the phenyl ring provides a handle for oxidation or halogenation, opening pathways to further derivatization.

  • Cross-Coupling Reactions: The aryl group can potentially be modified via palladium-catalyzed cross-coupling reactions, a powerful tool in modern drug discovery for creating carbon-carbon and carbon-heteroatom bonds.[3]

Experimental Protocols (Based on Analogs)

The following protocols are adapted from literature procedures for the synthesis and derivatization of 4-phenylpyrrolidin-2-one and are expected to be applicable to this compound with minor modifications.

3.1. Synthesis of 4-(Aryl)pyrrolidin-2-ones

A general method for the synthesis of 4-aryl-pyrrolidin-2-ones involves the Michael addition of a nitromethane derivative to a cinnamate, followed by reduction and cyclization. A specific patented method for 4-phenyl-2-pyrrolidone involves the condensation of diethyl malonate and 2-nitro-1-phenylethylketone, followed by catalytic hydrogenation and decarboxylation.[4]

3.2. Protocol: N-Alkylation of 4-Aryl-Pyrrolidin-2-one (Analogous to Levetiracetam Synthesis)

This protocol describes the N-alkylation of the pyrrolidinone ring, a key step in the synthesis of many neurologically active compounds.[5]

Step Procedure Reagents/Solvents Conditions Typical Yield
1Dissolve this compound in a suitable aprotic solvent.This compound, Anhydrous DMF or THFRoom Temperature-
2Add a strong base portion-wise to the solution under an inert atmosphere.Sodium Hydride (NaH, 60% dispersion in mineral oil)0 °C to Room Temperature, 1 hour-
3Add the desired alkylating agent dropwise to the reaction mixture.2-Chlorobutyramide (for a levetiracetam analog)Room Temperature, 12-24 hours60-80%
4Quench the reaction with saturated aqueous ammonium chloride solution.Saturated aq. NH4Cl0 °C-
5Extract the product with an organic solvent, dry, and concentrate.Ethyl acetate or Dichloromethane--
6Purify the crude product by column chromatography.Silica gel, Hexane/Ethyl Acetate gradient--

3.3. Protocol: Aromatic Nitration of 4-Aryl-Pyrrolidin-2-one

This protocol allows for the introduction of a nitro group onto the phenyl ring, which can subsequently be reduced to an amine for further functionalization.

Step Procedure Reagents/Solvents Conditions Typical Yield
1Cool concentrated sulfuric acid in an ice bath.Concentrated H2SO40 °C-
2Add this compound portion-wise to the cold sulfuric acid.This compound0 °C-
3Add a nitrating mixture (fuming nitric acid in sulfuric acid) dropwise.Fuming HNO3, Concentrated H2SO40-5 °C, 1-2 hours70-90%
4Pour the reaction mixture onto crushed ice.Ice--
5Filter the precipitated product, wash with cold water, and dry.Cold Water--
6Recrystallize the product from a suitable solvent.Ethanol or Methanol--

Visualization of Synthetic Pathways

4.1. General Synthetic Workflow for Derivatization

The following diagram illustrates a potential workflow for the derivatization of this compound.

G A This compound B N-Alkylated Derivatives A->B Alkylation (e.g., NaH, R-X) C Nitrated Aromatic Derivatives A->C Nitration (HNO3, H2SO4) D Halogenated Aromatic Derivatives A->D Halogenation (e.g., NBS, Br2) E Amino Aromatic Derivatives C->E Reduction (e.g., SnCl2, H2/Pd-C) F Cross-Coupled Products D->F Cross-Coupling (e.g., Pd catalyst, Boronic acid)

Caption: Potential derivatization pathways for this compound.

4.2. Logical Flow for Bioactive Compound Synthesis

This diagram outlines the logical progression from the precursor to a potential bioactive compound.

G cluster_0 Precursor Modification cluster_1 Library Generation cluster_2 Screening & Optimization A This compound B Intermediate Functionalization (e.g., N-alkylation, Aromatic substitution) A->B C Diverse Chemical Library B->C D Biological Screening C->D E Lead Compound Identification D->E F SAR Studies & Optimization E->F G Drug Candidate F->G

Caption: Workflow from precursor to drug candidate.

Quantitative Data Summary (Hypothetical based on Analogs)

The following table summarizes expected yields for key transformations based on published data for structurally similar 4-aryl-pyrrolidin-2-ones. Actual yields for this compound may vary.

Reaction Type Substrate Product Reagents Yield (%) Reference
N-Alkylation4-Phenylpyrrolidin-2-oneN-Alkyl-4-phenylpyrrolidin-2-oneNaH, Alkyl halide60-85%[5]
Aromatic Nitration1-Methyl-4-phenylpyrrolidin-2-one1-Methyl-4-(nitro-phenyl)pyrrolidin-2-oneHNO3, H2SO470-90%[6]
Suzuki Coupling1-Methyl-4-(bromo-phenyl)pyrrolidin-2-one1-Methyl-4-(biaryl)pyrrolidin-2-oneArylboronic acid, Pd catalyst50-80%[6]

Conclusion

While this compound is not yet a widely documented precursor in the scientific literature, its structural similarity to well-studied 4-aryl-pyrrolidin-2-ones suggests significant potential in organic synthesis and drug discovery. The protocols and workflows presented here, derived from analogous systems, provide a robust starting point for researchers aiming to utilize this compound as a scaffold for the synthesis of novel, potentially bioactive molecules. Further investigation into the specific reactivity and applications of this compound is warranted to fully unlock its synthetic utility.

References

Application Notes and Protocols for 4-(3-Methylphenyl)pyrrolidin-2-one in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, forming the core of various clinically significant drugs.[1] Derivatives of this heterocyclic ring system have demonstrated a wide range of biological activities, including nootropic, neuroprotective, and anticonvulsant effects.[2][3] Notably, certain pyrrolidinone analogs, such as pyrovalerone, are known to be potent inhibitors of monoamine transporters, specifically the dopamine transporter (DAT) and the norepinephrine transporter (NET).[4][5][6] These transporters are critical for regulating neurotransmitter levels in the synaptic cleft, and their inhibition is a key mechanism for many therapeutic agents used in the treatment of neurological and psychiatric disorders.[4][5]

This document provides detailed protocols for the in vitro characterization of Cmpd-X, a novel pyrrolidinone derivative. The following assays are designed to assess its cytotoxic profile, its potential as a monoamine reuptake inhibitor, and its impact on downstream intracellular signaling pathways in relevant cell lines.

Hypothesized Mechanism of Action

Based on the structure of Cmpd-X and the known activities of related pyrovalerone analogs, it is hypothesized that Cmpd-X functions as a norepinephrine-dopamine reuptake inhibitor (NDRI).[7] This action would lead to an increase in the extracellular concentrations of dopamine and norepinephrine in the synapse, thereby modulating downstream signaling pathways. The experimental workflow is designed to test this hypothesis by first establishing a non-toxic concentration range, then directly measuring transporter inhibition, and finally investigating subsequent effects on intracellular signaling.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic_neuron Dopamine (DA) & Norepinephrine (NE) Vesicles da_ne presynaptic_neuron->da_ne Release dat_net DAT / NET Transporters da_ne->dat_net Reuptake receptors Postsynaptic Receptors da_ne->receptors Binding Signal Transduction Signal Transduction receptors->Signal Transduction Activates cmpd_x Cmpd-X (4-(3-Methylphenyl)pyrrolidin-2-one) cmpd_x->dat_net Inhibits

Figure 1. Hypothesized mechanism of Cmpd-X as a DAT/NET inhibitor.

Data Presentation

The following tables summarize hypothetical quantitative data for Cmpd-X, which would be generated using the protocols described in this document. These tables are intended to serve as a template for data organization and presentation.

Table 1: Cytotoxicity of Cmpd-X

Cell Line Assay Type Incubation Time (h) CC₅₀ (µM)
SH-SY5Y MTT 24 > 100
HEK293 MTT 24 > 100
HEK293-hDAT MTT 24 85.2

| HEK293-hNET | MTT | 24 | 92.5 |

Table 2: Monoamine Transporter Inhibition Profile of Cmpd-X

Target Cell Line Assay Type IC₅₀ (nM) Positive Control IC₅₀ (nM)
hDAT HEK293-hDAT [³H]Dopamine Uptake 125.7 Cocaine 250
hNET HEK293-hNET [³H]Norepinephrine Uptake 78.3 Desipramine 5

| hSERT | HEK293-hSERT | [³H]Serotonin Uptake | > 10,000 | Fluoxetine | 10 |

Table 3: Effect of Cmpd-X on ERK1/2 Phosphorylation

Cell Line Treatment (15 min) p-ERK1/2 Level (Fold Change vs. Vehicle)
SH-SY5Y Vehicle 1.0
SH-SY5Y Cmpd-X (1 µM) 2.8

| SH-SY5Y | Cmpd-X (10 µM) | 4.5 |

Experimental Protocols

The following protocols provide a framework for the initial characterization of Cmpd-X.

cluster_setup Initial Setup & Cytotoxicity cluster_functional Functional Assays cluster_signaling Signaling Pathway Analysis A Culture SH-SY5Y and HEK293-hDAT/hNET cells C Perform MTT Assay to determine CC₅₀ A->C B Prepare Cmpd-X Stock Solution (e.g., 10 mM in DMSO) B->C D Transporter Uptake Assay (HEK293-hDAT/hNET) C->D Use non-toxic concentrations E Treat cells with Cmpd-X serial dilutions D->E I Treat SH-SY5Y cells with Cmpd-X D->I Based on functional activity F Add radiolabeled substrate ([³H]DA or [³H]NE) E->F G Measure radioactivity F->G H Calculate IC₅₀ values G->H J Lyse cells and collect protein I->J K Perform Western Blot for p-ERK and Total ERK J->K L Quantify band density K->L M Determine fold change L->M

Figure 2. General experimental workflow for characterizing Cmpd-X.
Cell Viability and Cytotoxicity (MTT Assay)

This protocol assesses the effect of Cmpd-X on cell metabolic activity, which is an indicator of cell viability.[3]

  • Materials:

    • Human neuroblastoma SH-SY5Y cells and HEK293 cells (parental and stably expressing hDAT or hNET).[8]

    • Cell culture medium (e.g., DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin).

    • 96-well clear, flat-bottom cell culture plates.

    • Cmpd-X stock solution (10 mM in DMSO).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).[1]

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).[2][9]

    • Microplate spectrophotometer.

  • Protocol:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.[10] Incubate for 24 hours at 37°C, 5% CO₂.

    • Compound Treatment: Prepare serial dilutions of Cmpd-X in culture medium from the stock solution. Final DMSO concentration should be ≤ 0.5%.

    • Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of Cmpd-X. Include vehicle control (medium with DMSO) and background control (medium only) wells.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂.

    • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[2]

    • Incubate for 4 hours at 37°C, protecting the plate from light.[3]

    • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9]

    • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm with a reference wavelength of 650 nm.[3]

    • Data Analysis: Subtract the background absorbance. Calculate cell viability as a percentage of the vehicle control. Plot the concentration-response curve and determine the CC₅₀ (50% cytotoxic concentration) using non-linear regression.

Monoamine Transporter Uptake Inhibition Assay

This protocol measures the ability of Cmpd-X to inhibit the uptake of radiolabeled dopamine or norepinephrine into cells stably expressing the respective transporters.[4][11]

  • Materials:

    • HEK293 cells stably expressing human DAT (HEK293-hDAT) or human NET (HEK293-hNET).[8][12]

    • 96-well plates (coated with poly-D-lysine if necessary).

    • Uptake Buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).

    • [³H]Dopamine and [³H]Norepinephrine.

    • Cmpd-X and reference inhibitors (e.g., Cocaine for DAT, Desipramine for NET).

    • Scintillation fluid and a microplate scintillation counter.

  • Protocol:

    • Cell Seeding: Plate HEK293-hDAT or HEK293-hNET cells in 96-well plates at a density of 5 x 10⁴ cells/well and grow to confluence.[4]

    • Pre-incubation: On the day of the assay, wash the cells twice with warm Uptake Buffer.

    • Add 50 µL of Uptake Buffer containing various concentrations of Cmpd-X or a reference inhibitor to the wells.

    • Incubate for 10-20 minutes at room temperature.

    • Uptake Initiation: Add 50 µL of Uptake Buffer containing [³H]Dopamine (for DAT) or [³H]Norepinephrine (for NET) at a final concentration near its Kₘ value (e.g., 10-20 nM).

    • Incubate for 10 minutes at room temperature.

    • Uptake Termination: Rapidly aspirate the solution and wash the cells three times with 200 µL of ice-cold Uptake Buffer.

    • Cell Lysis: Lyse the cells by adding 100 µL of 1% SDS or a suitable lysis buffer.

    • Measurement: Transfer the lysate to a scintillation vial or a 96-well plate compatible with a scintillation counter, add scintillation fluid, and measure the radioactivity.

    • Data Analysis: Determine non-specific uptake using a high concentration of a known inhibitor (e.g., 10 µM cocaine). Subtract non-specific uptake from all measurements. Calculate the percent inhibition for each concentration of Cmpd-X relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Downstream Signaling Pathway Analysis (Western Blot)

This protocol investigates whether Cmpd-X treatment leads to the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the phosphorylation of ERK1/2, a common downstream event in neurotransmitter signaling.[13][14]

  • Materials:

    • SH-SY5Y cells (or other neuronally-derived cell line).

    • 6-well cell culture plates.

    • Cmpd-X.

    • RIPA lysis buffer with protease and phosphatase inhibitors.

    • BCA Protein Assay Kit.

    • SDS-PAGE gels, running and transfer buffers.

    • PVDF membrane.

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total ERK1/2.

    • Secondary antibody: HRP-conjugated Goat anti-Rabbit IgG.

    • Enhanced Chemiluminescence (ECL) substrate.

    • Imaging system for chemiluminescence detection.

  • Protocol:

    • Cell Culture and Treatment: Seed SH-SY5Y cells in 6-well plates and grow until ~80% confluent. Serum-starve the cells for 4-6 hours if necessary.

    • Treat cells with vehicle or Cmpd-X at relevant concentrations (e.g., 1x, 10x, and 100x the functional IC₅₀) for a short duration (e.g., 5, 15, 30 minutes).

    • Protein Extraction: Wash cells with ice-cold PBS and lyse with 100-150 µL of ice-cold RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

    • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

    • Western Blot: a. Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.[15] b. Separate proteins by electrophoresis and transfer them to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with primary antibody against phospho-ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C. e. Wash the membrane three times with TBST. f. Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature. g. Wash the membrane three times with TBST. h. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

    • Stripping and Reprobing: Strip the membrane and reprobe with the primary antibody for total ERK1/2 to serve as a loading control.

    • Data Analysis: Quantify the band intensities using image analysis software. Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal for each sample. Express the results as a fold change relative to the vehicle-treated control.[13]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras GPCR GPCR GPCR->Ras Raf Raf Ras->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Fos, c-Jun) ERK->TF Phosphorylates & Activates Gene Gene Expression TF->Gene Regulates Extracellular Extracellular Signal (e.g., increased NE/DA) Extracellular->RTK Extracellular->GPCR

Figure 3. Overview of the MAPK/ERK signaling pathway.

Conclusion

The protocols outlined in this document provide a comprehensive workflow for the initial pharmacological characterization of this compound (Cmpd-X). By systematically evaluating cytotoxicity, target engagement at monoamine transporters, and effects on downstream signaling, researchers can build a robust profile of this novel compound's bioactivity. The data generated will be crucial for guiding further drug development efforts, including lead optimization and in vivo efficacy studies.

References

Application Notes and Protocols for Efficacy Testing of 4-(3-Methylphenyl)pyrrolidin-2-one in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-(3-Methylphenyl)pyrrolidin-2-one is a compound belonging to the pyrrolidinone class of molecules. While specific data on this compound is limited, its structural analogs, such as pyrovalerone (1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one), are known to be potent inhibitors of the dopamine transporter (DAT) and the norepinephrine transporter (NET) with minimal effects on the serotonin transporter (SERT).[1][2][3] This mechanism of action, leading to increased synaptic concentrations of dopamine and norepinephrine, suggests potential psychostimulant, antidepressant, and cognitive-enhancing properties.[1][4] Therefore, the following protocols are designed to evaluate the efficacy of this compound in relevant animal models to characterize its pharmacological profile.

Presumed Mechanism of Action: The primary hypothesized mechanism of action for this compound is the inhibition of DAT and NET, leading to an accumulation of dopamine and norepinephrine in the synaptic cleft. This enhances dopaminergic and noradrenergic neurotransmission.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_NE_Vesicle Dopamine (DA) & Norepinephrine (NE) Vesicles DA DA DA_NE_Vesicle->DA Release NE NE DA_NE_Vesicle->NE Release DAT Dopamine Transporter (DAT) NET Norepinephrine Transporter (NET) DA->DAT Reuptake DA_Receptor Dopamine Receptors DA->DA_Receptor Binds NE->NET Reuptake NE_Receptor Norepinephrine Receptors NE->NE_Receptor Binds Postsynaptic_Effect Downstream Signaling & Neuronal Response DA_Receptor->Postsynaptic_Effect NE_Receptor->Postsynaptic_Effect Compound 4-(3-Methylphenyl) pyrrolidin-2-one Compound->DAT Inhibits Compound->NET Inhibits G A Animal Acclimation (1 week) B Habituation to Activity Chambers (30 minutes) A->B C Drug Administration (i.p. injection) B->C D Data Collection: Locomotor Activity Recording (60-120 minutes) C->D E Data Analysis: Total Distance, Rearing, etc. D->E G A Phase 1: Pre-Test (Day 1) Baseline Preference Measurement B Phase 2: Conditioning (Days 2-9) Alternating Drug/Vehicle Pairings with Distinct Chambers A->B C Phase 3: Post-Test (Day 10) Drug-Free Preference Measurement B->C D Data Analysis: Change in Time Spent in Drug-Paired Chamber C->D G A Drug Administration (e.g., 3 injections over 24h) B Forced Swim Test (6-minute session) A->B C Video Recording and Scoring (Immobility time in last 4 min) B->C D Data Analysis: Comparison of Immobility Time between Groups C->D

References

Application Notes and Protocols for Radiolabeling 4-(3-Methylphenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the radiolabeling of 4-(3-Methylphenyl)pyrrolidin-2-one with various radionuclides suitable for applications in preclinical and clinical research, including Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) imaging, as well as in vitro pharmacological studies. The following sections detail the synthesis of necessary precursors and the subsequent radiolabeling procedures for Carbon-11, Fluorine-18, Tritium, and Iodine-125.

Precursor Synthesis

The successful radiolabeling of this compound requires the synthesis of appropriate precursor molecules. The choice of precursor depends on the desired radionuclide and the specific labeling strategy. The pyrrolidine ring is a common structural motif in many biologically active compounds and drugs.[1]

Synthesis of Desmethyl Precursor for [¹¹C]Methylation

For labeling with Carbon-11 via methylation, a desmethyl precursor, 4-(3-hydroxyphenyl)pyrrolidin-2-one, is required. This can be synthesized from commercially available starting materials.

Synthesis of Nitro Precursor for [¹⁸F]Fluorination

A common strategy for introducing Fluorine-18 is through nucleophilic substitution on an aromatic ring activated by an electron-withdrawing group, such as a nitro group. The precursor, 4-(3-methyl-4-nitrophenyl)pyrrolidin-2-one, can be synthesized via nitration of this compound.

Synthesis of Halogenated Precursor for Tritiation and Iodination

For labeling with Tritium via dehalogenation or with radioiodine via halogen exchange, a halogenated precursor is necessary. For instance, 4-(5-bromo-3-methylphenyl)pyrrolidin-2-one can serve as a precursor for both tritiation and radioiodination.

Radiolabeling Protocols

The following protocols are based on established radiochemical methods for small molecules and are adapted for this compound.

Protocol 1: [¹¹C]Methylation of this compound

Carbon-11 is a positron-emitting radionuclide with a short half-life of 20.4 minutes, making it ideal for PET imaging studies.[2] The most common method for incorporating Carbon-11 is through methylation using [¹¹C]methyl iodide or [¹¹C]methyl triflate.[2]

Experimental Protocol:

  • Production of [¹¹C]CH₃I: [¹¹C]CO₂ produced from a cyclotron is converted to [¹¹C]CH₄, which is then reacted with iodine to form [¹¹C]CH₃I. This process is typically automated in a synthesis module.

  • Radiolabeling Reaction:

    • Dissolve the desmethyl precursor (4-(3-hydroxyphenyl)pyrrolidin-2-one) in a suitable solvent (e.g., DMF or DMSO).

    • Add a base (e.g., NaOH or K₂CO₃) to deprotonate the hydroxyl group.

    • Bubble the gaseous [¹¹C]CH₃I through the reaction mixture.

    • Heat the reaction mixture at an elevated temperature (e.g., 80-120°C) for a short duration (e.g., 5-10 minutes).

  • Purification:

    • The crude reaction mixture is purified using High-Performance Liquid Chromatography (HPLC) to separate the radiolabeled product from unreacted precursor and byproducts.[3] A reversed-phase C18 column is commonly used with a mobile phase gradient of acetonitrile and water containing a small amount of trifluoroacetic acid.[4]

  • Formulation: The collected HPLC fraction containing the purified [¹¹C]this compound is reformulated into a physiologically compatible solution (e.g., saline with a small percentage of ethanol) for in vivo studies.

  • Quality Control:

    • Radiochemical Purity: Determined by analytical HPLC to be >95%.[4]

    • Specific Activity: Measured to determine the amount of radioactivity per unit mass of the compound.[5]

    • Residual Solvents: Analyzed to ensure they are below acceptable limits.

    • Sterility and Endotoxin Testing: Performed for preparations intended for human use.[5]

Quantitative Data for Similar ¹¹C-Labeled Small Molecules:

ParameterTypical Value
Radiochemical Yield (decay-corrected)20 - 50%
Specific Activity37 - 185 GBq/µmol
Radiochemical Purity> 98%

Protocol 2: [¹⁸F]Fluorination of this compound

Fluorine-18 is another positron-emitting radionuclide with a longer half-life of 109.8 minutes, allowing for more complex syntheses and longer imaging times.[6] Nucleophilic substitution is a common method for [¹⁸F]fluorination.[6]

Experimental Protocol:

  • [¹⁸F]Fluoride Production and Activation: [¹⁸F]Fluoride is produced in a cyclotron and trapped on an anion exchange resin. It is then eluted with a solution of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and a base (e.g., K₂CO₃) and dried azeotropically.

  • Radiolabeling Reaction:

    • Dissolve the nitro precursor (4-(3-methyl-4-nitrophenyl)pyrrolidin-2-one) in an anhydrous aprotic solvent (e.g., DMSO, DMF, or acetonitrile).

    • Add the activated [¹⁸F]fluoride to the precursor solution.

    • Heat the reaction mixture at a high temperature (e.g., 120-180°C) for 15-30 minutes.

  • Purification:

    • The reaction mixture is purified by semi-preparative HPLC, similar to the method described for the ¹¹C-labeled compound.[7][8]

  • Formulation: The purified [¹⁸F]this compound is reformulated for in vivo administration.

  • Quality Control:

    • Radiochemical Purity: Assessed by analytical HPLC to be >95%.

    • Specific Activity: Determined.

    • Residual Solvents and Kryptofix: Quantified to ensure they are within safe limits.

    • Sterility and Endotoxin Testing: Performed as required.

Quantitative Data for Similar ¹⁸F-Labeled Small Molecules:

ParameterTypical Value
Radiochemical Yield (decay-corrected)15 - 40%
Specific Activity74 - 370 GBq/µmol
Radiochemical Purity> 99%

Protocol 3: [³H]Tritiation of this compound

Tritium (³H) is a beta-emitting isotope with a long half-life of 12.3 years, making it suitable for in vitro binding assays and metabolic studies.[2] A common method for tritium labeling is catalytic dehalogenation.

Experimental Protocol:

  • Reaction Setup:

    • Dissolve the halogenated precursor (e.g., 4-(5-bromo-3-methylphenyl)pyrrolidin-2-one) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

    • Add a palladium catalyst (e.g., Pd/C).

    • Add a base (e.g., triethylamine) to neutralize the hydrohalic acid formed during the reaction.

  • Tritiation:

    • The reaction vessel is connected to a tritium gas manifold.

    • The atmosphere is replaced with tritium gas (T₂).

    • The reaction is stirred at room temperature for several hours to overnight.

  • Purification:

    • The catalyst is removed by filtration.

    • The solvent is evaporated, and the crude product is purified by HPLC to remove any unreacted precursor and byproducts.

  • Quality Control:

    • Radiochemical Purity: Determined by radio-HPLC to be >98%.

    • Specific Activity: Measured by liquid scintillation counting and mass spectrometry.

    • Chemical Purity: Assessed by HPLC with UV detection.

Quantitative Data for Tritiated Bioactive Molecules:

ParameterTypical Value
Radiochemical Yield10 - 30%
Specific Activity0.5 - 1.1 TBq/mmol (15 - 30 Ci/mmol)
Radiochemical Purity> 98%

Protocol 4: [¹²⁵I]Iodination of this compound

Iodine-125 is a gamma-emitting radionuclide with a half-life of 59.4 days, commonly used for in vitro assays and preclinical SPECT imaging.[9] Radioiodination can be achieved through electrophilic substitution or halogen exchange reactions.

Experimental Protocol (Halogen Exchange):

  • Precursor: A bromo- or iodo-substituted precursor is used, for example, 4-(5-bromo-3-methylphenyl)pyrrolidin-2-one.

  • Radiolabeling Reaction:

    • The precursor is dissolved in a high-boiling point solvent (e.g., decane).

    • A copper(I) salt (e.g., CuI) is added as a catalyst.

    • [¹²⁵I]NaI is added to the reaction mixture.

    • The reaction is heated to a high temperature (e.g., 150-180°C) for 30-60 minutes.

  • Purification:

    • The crude product is purified by HPLC.[10]

  • Quality Control:

    • Radiochemical Purity: Determined by radio-TLC or radio-HPLC to be >95%.[10]

    • Specific Activity: Measured.

    • Radionuclidic Purity: Assessed to ensure no other iodine isotopes are present.

Quantitative Data for Similar ¹²⁵I-Labeled Compounds:

ParameterTypical Value
Radiochemical Yield40 - 70%
Specific Activity> 74 GBq/µmol
Radiochemical Purity> 98%

Visualizations

Radiolabeling_Workflow cluster_precursor Precursor Synthesis cluster_radiolabeling Radiolabeling cluster_downstream Downstream Processing Start Starting Materials Precursor Appropriate Precursor (e.g., Desmethyl, Nitro, Halo) Start->Precursor Reaction Radiochemical Reaction (Methylation, Fluorination, etc.) Precursor->Reaction Radionuclide Radionuclide ([11C]CH3I, [18F]F-, T2, [125I]NaI) Radionuclide->Reaction Purification Purification (HPLC) Reaction->Purification Formulation Formulation Purification->Formulation QC Quality Control (Purity, Specific Activity) Formulation->QC Final Final Radiolabeled Product QC->Final

Caption: General workflow for the radiosynthesis of this compound.

C11_Labeling_Pathway N14 14N(p,α)11C CO2 [11C]CO2 N14->CO2 Cyclotron CH4 [11C]CH4 CO2->CH4 Reduction CH3I [11C]CH3I CH4->CH3I Iodination Reaction [11C]Methylation (Base, Heat) CH3I->Reaction Precursor Desmethyl Precursor 4-(3-hydroxyphenyl)pyrrolidin-2-one Precursor->Reaction Product [11C]this compound Reaction->Product

Caption: Synthetic pathway for [¹¹C]this compound.

F18_Labeling_Pathway O18 18O(p,n)18F F_ion [18F]Fluoride Ion O18->F_ion Cyclotron Activated_F Activated [18F]Fluoride (K222, K2CO3) F_ion->Activated_F Activation Reaction Nucleophilic Substitution (Heat) Activated_F->Reaction Precursor Nitro Precursor 4-(3-methyl-4-nitrophenyl)pyrrolidin-2-one Precursor->Reaction Product [18F]this compound Reaction->Product

Caption: Synthetic pathway for [¹⁸F]this compound.

Caption: Relationship between quality control parameters, analytical methods, and acceptance criteria.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 4-(3-Methylphenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4-(3-Methylphenyl)pyrrolidin-2-one from reaction byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Based on typical synthetic routes, such as the Michael addition of a nitroalkane to an α,β-unsaturated ester followed by reduction and cyclization, or the reaction of a substituted succinate with an amine, common impurities may include:

  • Unreacted starting materials: Such as 3-methylphenylacetonitrile, diethyl succinate, or a nitro-precursor.

  • Regioisomers: If a Friedel-Crafts acylation or a similar aromatic substitution is employed, ortho- and para-substituted isomers of the desired meta-product may be present.

  • Polymeric byproducts: Formed through side reactions, especially under harsh reaction conditions.

  • Solvent residues: Residual solvents from the reaction or initial work-up steps.

Q2: Which purification techniques are most effective for this compound?

A2: The most effective purification methods are typically a combination of column chromatography and recrystallization.

  • Column Chromatography: This is highly effective for separating the target compound from structurally similar impurities and colored byproducts.

  • Recrystallization: This is an excellent final step to obtain highly pure, crystalline this compound, especially for removing minor impurities.

Q3: How can I monitor the purity of my fractions during column chromatography?

A3: Thin-Layer Chromatography (TLC) is the most common and efficient method for monitoring fraction purity. It is advisable to develop a TLC method that provides good separation between your product and the major impurities before starting the column. The desired product should ideally have an Rf value between 0.2 and 0.4 for optimal separation on a column.[1]

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Column Chromatography Troubleshooting
Problem Possible Cause(s) Recommended Solution(s)
Poor separation of spots on TLC, making column purification difficult. The solvent system is not optimal.Test a range of solvent systems with varying polarities. A common starting point for lactams is a mixture of a nonpolar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane).[2] Consider adding a small percentage of a more polar solvent like methanol if your compound is highly polar.
The product is not eluting from the column. The eluent is not polar enough.Gradually increase the polarity of the eluent. If you started with a low percentage of ethyl acetate in hexanes, incrementally increase the ethyl acetate concentration.[3]
The product elutes too quickly with the solvent front. The eluent is too polar.Start with a less polar solvent system. For example, if you used 20% ethyl acetate in hexanes, try 5% or 10%.
Streaking or tailing of the product band on the column. The sample was not loaded in a concentrated band. The column may be overloaded. The compound may be degrading on the silica gel.Dissolve the crude product in a minimal amount of the initial eluent or a more volatile solvent like dichloromethane, and carefully load it onto the column.[3] Ensure the amount of crude material is appropriate for the column size (typically 1:20 to 1:100 ratio of crude material to silica gel by weight). To check for degradation, run a 2D TLC where the plate is run in one solvent system, dried, rotated 90 degrees, and run in the same solvent system. If a new spot appears, your compound is likely degrading on the silica. Consider using a less acidic stationary phase like alumina.
Cracks or channels appear in the silica gel bed. Improper packing of the column.Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry at any point during the purification.[4]
Recrystallization Troubleshooting
Problem Possible Cause(s) Recommended Solution(s)
The compound does not dissolve in the hot solvent. The chosen solvent is not suitable.Select a solvent in which your compound is sparingly soluble at room temperature but highly soluble when hot. You may need to screen several solvents or solvent mixtures.[5]
The compound "oils out" instead of crystallizing upon cooling. The solution is supersaturated, or the cooling rate is too fast. The presence of impurities can also inhibit crystallization.Add a small amount of additional hot solvent to dissolve the oil, then allow it to cool more slowly. Seeding with a small crystal of the pure compound can induce crystallization. If impurities are the issue, an initial purification by column chromatography may be necessary.
No crystals form upon cooling. The solution is too dilute, or the compound is very soluble in the chosen solvent even at low temperatures.Concentrate the solution by boiling off some of the solvent and then allow it to cool again. If the compound is too soluble, you may need to add an anti-solvent (a solvent in which your compound is insoluble but is miscible with the primary solvent) dropwise until the solution becomes slightly cloudy, then allow it to cool.
The recovered yield is very low. Too much solvent was used for recrystallization. The product is significantly soluble in the cold solvent.Use the minimum amount of hot solvent required to fully dissolve the compound. Cool the solution in an ice bath to maximize crystal formation before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • TLC Analysis:

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate.

    • Develop the TLC plate using various solvent systems to find one that gives good separation of the desired product from impurities. A good starting point for 4-aryl-pyrrolidin-2-ones is a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v). The target compound should have an Rf of approximately 0.3.[4]

  • Column Packing:

    • Select a column of appropriate size for the amount of crude material.

    • Prepare a slurry of silica gel in the chosen eluent.

    • Carefully pour the slurry into the column, allowing the solvent to drain slowly to ensure even packing without air bubbles.[4]

    • Add a thin layer of sand on top of the silica gel to prevent disturbance when adding the eluent.

  • Sample Loading:

    • Dissolve the crude product in the minimum amount of the initial eluent or a more volatile solvent.

    • Carefully apply the sample solution to the top of the silica gel.

    • Allow the sample to absorb onto the silica gel.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system.

    • Collect fractions in test tubes or vials.

    • Monitor the fractions by TLC to identify those containing the pure product.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • Place a small amount of the purified (or semi-purified) product into several test tubes.

    • Add a small amount of different solvents or solvent pairs to each tube. Common solvent systems for recrystallization include ethanol/water, ethyl acetate/hexanes, or acetone/hexanes.[5]

    • Heat the tubes to determine the solubility of the compound. An ideal solvent will dissolve the compound when hot but not at room temperature.

  • Recrystallization Procedure:

    • Place the compound to be recrystallized in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and swirling until the compound just dissolves.

    • Allow the flask to cool slowly to room temperature.

    • If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.

    • Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

    • Dry the crystals in a vacuum oven.

Data Presentation

Table 1: Suggested Solvent Systems for Column Chromatography

Polarity of ImpuritiesSuggested Starting Eluent (v/v)
Less Polar10-20% Ethyl Acetate in Hexanes
Similar Polarity30-50% Ethyl Acetate in Hexanes
More Polar50-70% Ethyl Acetate in Hexanes or 5% Methanol in Dichloromethane

Table 2: Common Solvents for Recrystallization

Solvent SystemComments
Ethyl Acetate / HexanesA versatile system for compounds of intermediate polarity.
Acetone / HexanesGood for many organic compounds; acetone has good solvating power.[5]
Ethanol / WaterSuitable for more polar compounds that are soluble in ethanol.
TolueneCan be effective for aromatic compounds.

Visualizations

Purification_Workflow crude Crude this compound column Column Chromatography crude->column Initial Purification recrystallization Recrystallization column->recrystallization Further Purification pure Pure Product (>98%) recrystallization->pure Final Product Troubleshooting_Logic start Purification Issue check_tlc Is TLC separation adequate? start->check_tlc optimize_solvent Optimize TLC solvent system check_tlc->optimize_solvent No check_loading Was the column loaded correctly? check_tlc->check_loading Yes optimize_solvent->check_tlc reload Reload sample in minimal solvent check_loading->reload No check_crystallization Does the product crystallize? check_loading->check_crystallization Yes reload->check_loading screen_solvents Screen new recrystallization solvents check_crystallization->screen_solvents No success Successful Purification check_crystallization->success Yes screen_solvents->check_crystallization

References

Technical Support Center: Overcoming Solubility Challenges with 4-(3-Methylphenyl)pyrrolidin-2-one in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with 4-(3-Methylphenyl)pyrrolidin-2-one in aqueous solutions. This document provides troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to facilitate your research and development activities.

Frequently Asked Questions (FAQs)

Q1: What are the likely solubility characteristics of this compound?

Q2: I am observing precipitation when I try to dissolve this compound in my aqueous buffer. What is the first step I should take?

A2: The first step is to determine the kinetic and thermodynamic solubility of your compound in the desired buffer system. This will establish a baseline and help you select the most appropriate solubilization strategy. A simple approach is to prepare a stock solution in an organic solvent like DMSO and then serially dilute it into your aqueous buffer, observing for precipitation. For a more accurate determination, the shake-flask method is recommended to determine the thermodynamic solubility.[1][2][3]

Q3: Can I use pH adjustment to improve the solubility of this compound?

A3: Yes, pH adjustment is a common and effective first-line strategy for ionizable compounds.[4][5] Since this compound contains a lactam functional group, it is likely to be a weak base. Therefore, decreasing the pH of the aqueous solution below its pKa should lead to protonation and a significant increase in its aqueous solubility. It is crucial to first determine the pH-solubility profile of the compound to identify the optimal pH range for dissolution.

Q4: What are co-solvents and how can they help with the solubility of my compound?

A4: Co-solvents are water-miscible organic solvents that, when added to water, increase the solubility of hydrophobic compounds by reducing the polarity of the solvent system.[6][7][8][9] Common co-solvents used in research settings include ethanol, propylene glycol, polyethylene glycols (PEGs), and N-methyl-2-pyrrolidone (NMP).[10] A systematic screening of different co-solvents and their concentrations is recommended to find the most effective and experimentally compatible system.

Q5: I am considering using cyclodextrins. How do they work and which one should I choose?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like this compound, forming inclusion complexes that have enhanced aqueous solubility.[11] The most commonly used cyclodextrins in pharmaceutical development are β-cyclodextrin and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), due to their larger cavity size and proven safety. The choice of cyclodextrin will depend on the size and shape of your compound.

Q6: What are solid dispersions and when should I consider this approach?

A6: A solid dispersion is a system where a poorly soluble drug is dispersed in a hydrophilic carrier matrix.[12][13][14][15] This can be achieved by methods like melting (fusion), solvent evaporation, or spray-drying.[13][15][16] The drug in the dispersion can exist in an amorphous state, which has higher energy and thus greater apparent solubility and faster dissolution compared to the crystalline form. This is a more advanced technique suitable when simpler methods like pH adjustment or co-solvents are insufficient or not viable for the intended application.

Q7: My experiments require a very low concentration of organic solvents. What are my options?

A7: If organic solvents must be minimized, you can explore advanced formulation strategies such as nanosuspensions or liposomal formulations.

  • Nanosuspensions are sub-micron colloidal dispersions of the pure drug stabilized by surfactants and polymers. The small particle size leads to a significant increase in the surface area, which enhances the dissolution rate.[17][18][19][20][21]

  • Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate hydrophobic drugs within the lipid membrane.[22][23][24][25][26] These formulations are particularly useful for in vivo studies.

Data Presentation

Table 1: Illustrative Solubility of this compound in Various Solvents

Solvent SystemTemperature (°C)Estimated Solubility (µg/mL)
Deionized Water25< 10
Phosphate Buffered Saline (PBS) pH 7.425< 10
0.1 M HCl (pH 1)25> 1000
10% Ethanol in Water2550-100
10% PEG 400 in Water25100-200
5% w/v HP-β-CD in Water25500-1000

Note: The data presented in this table is for illustrative purposes only and is based on the expected behavior of a poorly soluble, weakly basic compound. Actual experimental values should be determined.

Table 2: Comparison of Different Solubilization Techniques

TechniquePrincipleAdvantagesDisadvantages
pH Adjustment Ionization of the compoundSimple, cost-effectiveOnly applicable to ionizable compounds; risk of precipitation upon pH change
Co-solvents Reduces solvent polarityEasy to prepare; can achieve high concentrationsMay have biological/toxicological effects; risk of precipitation upon dilution
Cyclodextrins Inclusion complex formationSignificant solubility enhancement; can improve stabilityCan be expensive; potential for nephrotoxicity with some cyclodextrins at high doses
Solid Dispersions Increases surface area and/or creates amorphous formLarge increase in dissolution rateMore complex manufacturing process; potential for physical instability (recrystallization)
Nanosuspensions Increases surface area to enhance dissolution rateHigh drug loading; suitable for various administration routesRequires specialized equipment; potential for particle aggregation
Liposomes Encapsulation in lipid bilayersBiocompatible; suitable for in vivo deliveryComplex preparation and characterization; potential for drug leakage

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
  • Preparation: Add an excess amount of this compound to a known volume of the aqueous buffer (e.g., PBS, pH 7.4) in a sealed container.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution by centrifugation at high speed (e.g., 14,000 rpm for 15 minutes) or by filtration through a 0.22 µm filter.

  • Quantification: Carefully remove an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.

  • Analysis: The measured concentration represents the thermodynamic solubility of the compound in that specific medium.

Protocol 2: pH-Dependent Solubility Profiling
  • Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., from pH 1 to 8).

  • Solubility Determination: Perform the shake-flask solubility method (Protocol 1) for this compound in each of the prepared buffers.

  • Data Analysis: Plot the measured solubility as a function of pH. This profile will indicate the pH at which the compound has the highest solubility.

Protocol 3: Solubilization using Co-solvents
  • Co-solvent Screening: Prepare a series of aqueous solutions containing different co-solvents (e.g., Ethanol, PEG 400, Propylene Glycol) at various concentrations (e.g., 5%, 10%, 20% v/v).

  • Solubility Measurement: Determine the solubility of this compound in each co-solvent mixture using the shake-flask method.

  • Selection: Identify the co-solvent and concentration that provides the desired solubility without causing any unwanted effects in your experimental system.

Protocol 4: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)
  • Molar Ratio Calculation: Determine the required amounts of this compound and the chosen cyclodextrin (e.g., HP-β-CD) for a specific molar ratio (e.g., 1:1 or 1:2).

  • Kneading: Place the cyclodextrin in a mortar and add a small amount of water to form a paste. Gradually add the compound to the paste and knead for a specified time (e.g., 30-60 minutes).

  • Drying: Dry the resulting solid mass in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Sieving: Pulverize the dried complex and pass it through a sieve to obtain a uniform powder.

  • Characterization: Confirm the formation of the inclusion complex and evaluate the improvement in solubility and dissolution rate.

Visualizations

experimental_workflow cluster_start Start: Solubility Issue cluster_characterization Initial Characterization cluster_strategies Solubilization Strategies cluster_evaluation Evaluation cluster_end End Goal start Precipitation of this compound in aqueous solution solubility_test Determine Aqueous Solubility (Shake-Flask Method) start->solubility_test ph_profile Determine pH-Solubility Profile solubility_test->ph_profile ph_adjustment pH Adjustment ph_profile->ph_adjustment If ionizable cosolvents Co-solvents ph_profile->cosolvents If pH adjustment is insufficient check_solubility Confirm Desired Concentration is Achieved ph_adjustment->check_solubility cyclodextrins Cyclodextrins cosolvents->cyclodextrins If co-solvents are not suitable cosolvents->check_solubility advanced Advanced Formulations (Solid Dispersions, Nanosuspensions, Liposomes) cyclodextrins->advanced For complex cases cyclodextrins->check_solubility advanced->check_solubility check_stability Assess Stability of the Formulation check_solubility->check_stability check_stability->ph_adjustment If unstable, re-evaluate strategy end_point Proceed with Experiment check_stability->end_point If stable

Caption: A workflow for troubleshooting solubility issues.

solubilization_decision_tree cluster_screening Initial Screening cluster_simple_methods Simple Methods cluster_intermediate_methods Intermediate Methods cluster_advanced_methods Advanced Methods cluster_evaluation Evaluation cluster_end Final Formulation start Poor Aqueous Solubility of This compound is_ionizable Is the compound ionizable? (Likely yes, weak base) start->is_ionizable adjust_ph Adjust pH to < pKa is_ionizable->adjust_ph Yes use_cosolvent Screen Co-solvents (Ethanol, PEG 400, etc.) is_ionizable->use_cosolvent No / Insufficient is_sufficient Is solubility sufficient? adjust_ph->is_sufficient use_cosolvent->is_sufficient use_cyclodextrin Use Cyclodextrins (HP-β-CD, SBE-β-CD) use_cyclodextrin->is_sufficient Re-evaluate solid_dispersion Solid Dispersion nanosuspension Nanosuspension solid_dispersion->nanosuspension solid_dispersion->is_sufficient Re-evaluate liposomes Liposomes nanosuspension->liposomes nanosuspension->is_sufficient Re-evaluate liposomes->is_sufficient is_sufficient->use_cyclodextrin No is_sufficient->solid_dispersion Still Insufficient proceed Proceed to Experiment is_sufficient->proceed Yes

Caption: Decision tree for selecting a solubilization method.

References

Technical Support Center: Stabilizing 4-(3-Methylphenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term storage and stabilization of 4-(3-Methylphenyl)pyrrolidin-2-one. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during long-term storage?

A1: The primary factors contributing to the degradation of pyrrolidinone-based compounds like this compound are hydrolysis, oxidation, and exposure to light (photodegradation). The lactam ring is susceptible to hydrolysis, especially under acidic or basic conditions. Oxidation can occur at various points on the molecule, while UV or visible light can provide the energy for photolytic degradation. Temperature is a critical accelerator for all these degradation pathways.

Q2: What are the recommended general conditions for the long-term storage of this compound?

A2: For optimal stability, this compound should be stored in a tightly sealed, opaque container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures. For long-term storage, temperatures of -20°C to -80°C are recommended to minimize the rates of potential degradation reactions.[1][2][3] Storing the compound in a desiccated environment will also help to prevent hydrolysis.

Q3: How can I detect degradation in my sample of this compound?

A3: Degradation can be detected by a change in the physical appearance of the sample (e.g., color change, clumping), a decrease in purity as measured by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), or the appearance of new peaks in the chromatogram.

Q4: What are the likely degradation products of this compound?

A4: The most probable degradation product resulting from hydrolysis is the corresponding amino acid, 4-amino-3-(3-methylphenyl)butanoic acid. Oxidative degradation could lead to the formation of various hydroxylated or carbonylated species. The specific degradation products will depend on the storage conditions.

Troubleshooting Guides

Issue 1: Noticeable Change in Physical Appearance of the Compound
  • Symptom: The normally white to off-white powder has developed a yellow or brownish tint, or has become sticky or clumped.

  • Possible Cause: This often indicates degradation, potentially due to oxidation or hydrolysis from exposure to air and moisture. Elevated storage temperatures can accelerate these processes.

  • Troubleshooting Steps:

    • Assess Purity: Immediately assess the purity of the compound using a suitable analytical method like HPLC-UV or GC-MS.

    • Review Storage Conditions: Verify the storage conditions. Was the container tightly sealed? Was it protected from light? Was the temperature consistently maintained at the recommended level?

    • Improve Storage: If the compound is still usable based on purity analysis, transfer it to a new, clean, dry, and opaque container. Purge the container with an inert gas (argon or nitrogen) before sealing. Store at or below -20°C.

    • Consider Discarding: If significant degradation is confirmed, it is advisable to discard the batch to ensure the integrity of your experimental results.

Issue 2: Inconsistent or Unexpected Experimental Results
  • Symptom: Experiments using this compound are yielding inconsistent, non-reproducible, or unexpected results.

  • Possible Cause: The compound may have degraded, leading to a lower effective concentration of the active molecule and the presence of potentially interfering degradation products.

  • Troubleshooting Steps:

    • Purity Verification: Analyze the purity of the stored compound using a validated HPLC or GC-MS method. Compare the results with the certificate of analysis of a fresh or properly stored batch.

    • Quantify the Active Compound: If degradation is suspected, perform a quantitative analysis to determine the exact concentration of this compound in your sample.

    • Use a Fresh Batch: Repeat the experiment with a fresh, high-purity batch of the compound to confirm that the inconsistent results are due to the degradation of the previous batch.

Data Presentation

Table 1: Effect of Temperature on the Stability of this compound over 12 Months

Storage Temperature (°C)Purity (%) after 3 monthsPurity (%) after 6 monthsPurity (%) after 12 months
25 (Room Temperature)95.290.182.5
498.597.295.8
-2099.899.699.3
-80>99.9>99.9>99.9

Note: Data is hypothetical and for illustrative purposes. Actual stability will depend on the specific batch and storage conditions.

Table 2: Influence of Atmospheric Conditions on Stability at 25°C for 6 Months

Atmospheric ConditionPurity (%)
Air90.1
Desiccated Air93.5
Inert Gas (Argon)98.8

Note: Data is hypothetical and for illustrative purposes.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
  • Objective: To determine the purity of this compound and detect the presence of degradation products.

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid (optional, for pH adjustment)

  • Procedure:

    • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 50:50 v/v). The exact ratio may need to be optimized. Optionally, 0.1% formic acid can be added to both solvents.

    • Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to a known concentration (e.g., 1 mg/mL).

    • Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.

    • Chromatographic Conditions:

      • Flow rate: 1.0 mL/min

      • Injection volume: 10 µL

      • Column temperature: 25°C

      • UV detection wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)

    • Analysis: Inject the standard and sample solutions. The purity is calculated by dividing the peak area of the main compound by the total peak area of all components in the chromatogram.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Identification of Volatile Degradation Products
  • Objective: To identify potential volatile degradation products.

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer

    • A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

  • Procedure:

    • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent like methanol or dichloromethane.

    • GC Conditions:

      • Injector temperature: 250°C

      • Oven temperature program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

      • Carrier gas: Helium at a constant flow rate.

    • MS Conditions:

      • Ionization mode: Electron Ionization (EI) at 70 eV

      • Mass range: 40-500 amu

    • Analysis: The separated components are identified by comparing their mass spectra with a spectral library (e.g., NIST).

Visualizations

DegradationPathway A This compound B 4-amino-3-(3-methylphenyl)butanoic acid A->B Hydrolysis (H₂O, H⁺/OH⁻) C Oxidized Products A->C Oxidation (O₂)

Caption: Potential degradation pathways of this compound.

ExperimentalWorkflow start Start: Suspected Degradation visual Visual Inspection start->visual hplc HPLC Purity Analysis visual->hplc gcms GC-MS for Volatile Impurities hplc->gcms decision Purity Acceptable? gcms->decision use Use Compound decision->use Yes discard Discard and Reorder decision->discard No

Caption: Workflow for troubleshooting suspected compound degradation.

TroubleshootingLogic start Inconsistent Experimental Results check_purity Check Purity of Compound Batch start->check_purity is_pure Is Purity >98%? check_purity->is_pure check_protocol Review Experimental Protocol is_pure->check_protocol Yes degraded Compound Degraded. Use a Fresh Batch. is_pure->degraded No other_issue Investigate Other Experimental Variables check_protocol->other_issue

Caption: Decision-making flowchart for inconsistent experimental results.

References

optimization of reaction conditions for 4-aryl-pyrrolidin-2-one synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-aryl-pyrrolidin-2-ones.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of 4-aryl-pyrrolidin-2-ones, providing potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: My reaction is resulting in a very low yield or no desired 4-aryl-pyrrolidin-2-one product. What are the potential causes and how can I improve the yield?

Answer:

Low or no product yield is a common issue that can stem from several factors. Below is a systematic guide to troubleshooting this problem.

  • Incomplete Reaction:

    • Potential Cause: The reaction may not have reached completion. Reaction times can vary significantly based on the specific substrates and conditions.

    • Solution: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Extend the reaction time if starting materials are still present.

  • Suboptimal Reaction Temperature:

    • Potential Cause: The reaction temperature might be too low to overcome the activation energy barrier, or too high, leading to decomposition of reactants or products.

    • Solution: Experiment with a range of temperatures. For many cyclization reactions to form γ-lactams, heating is required. However, excessive heat can lead to side reactions. A stepwise increase in temperature (e.g., from room temperature to 50 °C, then to 80 °C) while monitoring the reaction can help identify the optimal range.

  • Ineffective Catalyst or Incorrect Catalyst Loading:

    • Potential Cause: The chosen catalyst may not be optimal for the specific transformation, or the catalyst loading may be insufficient or excessive. Catalyst deactivation can also occur.

    • Solution:

      • Screen different catalysts. For Michael addition followed by cyclization, common catalysts include bases like sodium ethoxide or DBU. For other routes, acid catalysts like citric acid or Lewis acids might be necessary.[1]

      • Optimize the catalyst loading. Start with a catalytic amount (e.g., 10-20 mol%) and adjust as needed. Increasing the catalyst concentration does not always lead to better yields and can sometimes promote side reactions.[2]

      • Ensure the catalyst is active and not poisoned by impurities in the starting materials or solvent.

  • Poor Quality of Starting Materials or Reagents:

    • Potential Cause: Impurities in starting materials (e.g., aryl aldehydes, nitroalkenes, or γ-amino acids) or reagents can interfere with the reaction. The presence of water can also be detrimental in some cases.

    • Solution:

      • Use freshly purified starting materials. Aldehydes are prone to oxidation to carboxylic acids.

      • Ensure solvents are anhydrous, especially for reactions involving strong bases or water-sensitive intermediates.

  • Inappropriate Solvent:

    • Potential Cause: The solvent plays a crucial role in reactant solubility and reaction kinetics. An inappropriate solvent can hinder the reaction.

    • Solution: Screen a variety of solvents. Protic solvents like ethanol or methanol can be effective, while aprotic solvents like THF, DMF, or acetonitrile may be suitable for other reaction types. In some cases, solvent-free conditions might provide the best results.[3]

Issue 2: Formation of Significant Side Products

Question: My reaction is producing significant amounts of side products alongside the desired 4-aryl-pyrrolidin-2-one. How can I identify and minimize them?

Answer:

The formation of side products is a common challenge. Identifying the nature of these impurities is the first step toward mitigating their formation.

  • Common Side Products and Their Causes:

    • Enamines: Can form from the reaction of the amine with a carbonyl compound.

    • Polymerization Products: Michael acceptors like nitroalkenes can polymerize under basic conditions.

    • Hydrolysis Products: If water is present, ester or amide functionalities can be hydrolyzed.

    • Over-alkylation or Di-alkylation Products: In reactions involving alkylating agents.

  • Strategies for Minimizing Side Products:

    • Control of Reaction Conditions:

      • Temperature: Lowering the reaction temperature can sometimes suppress the formation of side products that have a higher activation energy than the desired reaction.

      • Stoichiometry: Carefully control the stoichiometry of the reactants. An excess of one reactant can sometimes lead to side reactions. For instance, an excess of an amine nucleophile could potentially react with the product.[4]

    • Order of Addition: Adding reagents in a specific order can be crucial. For example, generating a reactive intermediate in situ before adding the second reactant can prevent unwanted side reactions of the first reactant.

    • Use of Protecting Groups: If a functional group on one of the starting materials is interfering with the reaction, consider using a suitable protecting group.

Issue 3: Difficulty in Product Purification

Question: I am having trouble purifying my 4-aryl-pyrrolidin-2-one product from the reaction mixture. What are some effective purification strategies?

Answer:

Purification can be challenging, especially if the product has similar polarity to the starting materials or byproducts.

  • Initial Work-up:

    • A proper aqueous work-up is the first step to remove many impurities. This typically involves quenching the reaction, followed by extraction with an organic solvent. Washing the organic layer with acidic or basic solutions can remove basic or acidic impurities, respectively. A final wash with brine helps to remove residual water.[5][6]

  • Chromatography:

    • Column Chromatography: This is the most common method for purifying organic compounds. The choice of solvent system (eluent) is critical. A good starting point is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The polarity of the eluent can be gradually increased to elute the desired product.

    • Preparative TLC or HPLC: For small-scale reactions or when compounds are difficult to separate by column chromatography, preparative techniques can be employed.

  • Recrystallization:

    • If the product is a solid, recrystallization can be a very effective purification method. The key is to find a solvent or solvent mixture in which the product is soluble at high temperatures but poorly soluble at low temperatures, while the impurities remain soluble at all temperatures or are insoluble even at high temperatures.

  • Distillation:

    • For liquid products that are thermally stable, distillation under reduced pressure (vacuum distillation) can be an effective purification method.

Issue 4: Poor Diastereoselectivity

Question: My synthesis of a 4-aryl-pyrrolidin-2-one with multiple stereocenters is resulting in a mixture of diastereomers. How can I improve the diastereoselectivity?

Answer:

Controlling diastereoselectivity is a key challenge in stereoselective synthesis.

  • Choice of Catalyst and Reagents:

    • Chiral Catalysts: The use of chiral catalysts or auxiliaries can induce facial selectivity in the attack of a nucleophile on a prochiral center, leading to the preferential formation of one diastereomer.

    • Bulky Reagents: Steric hindrance can play a significant role in directing the stereochemical outcome. Using bulky reagents or protecting groups can favor the formation of the sterically less hindered diastereomer.

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature often enhances diastereoselectivity, as the transition state leading to the major diastereomer is favored at lower energies.

    • Solvent: The solvent can influence the conformation of the transition state and thus the diastereoselectivity. It is often worthwhile to screen different solvents.

  • Substrate Control:

    • The inherent stereochemistry of the starting materials can direct the formation of new stereocenters. This is known as substrate-controlled diastereoselection.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for 4-aryl-pyrrolidin-2-ones?

A common and effective method is the Michael addition of a nucleophile to an α,β-unsaturated nitroalkene, followed by reductive cyclization of the resulting γ-nitro carbonyl compound. Another approach involves the reaction of an appropriate γ-amino acid derivative. A specific example is the synthesis of 4-phenyl-2-pyrrolidone from benzaldehyde through a multi-step process involving condensation, addition, hydrogenation, hydrolysis, esterification, and finally cyclization.[7]

Q2: How does the choice of base affect the synthesis?

The choice of base is critical. Strong bases like butyllithium are used in some condensation reactions to generate the necessary nucleophile.[8] For Michael additions, weaker organic bases like DBU or inorganic bases like potassium carbonate are often employed. The strength and steric bulk of the base can influence the reaction rate, yield, and even the stereoselectivity.

Q3: What analytical techniques are best for monitoring the reaction progress?

Thin Layer Chromatography (TLC) is a quick and convenient method for monitoring the disappearance of starting materials and the appearance of the product. For more quantitative analysis and to identify intermediates or side products, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for characterizing the final product and determining its purity and stereochemistry.

Q4: Are there any specific safety precautions to consider during this synthesis?

Yes, standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, lab coat, and gloves. Many of the reagents used, such as strong bases (e.g., butyllithium) and flammable organic solvents, are hazardous and should be handled in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for each chemical before use.

Data Presentation

Table 1: Effect of Solvent on the Yield of 2-Pyrrolidinone Synthesis

EntrySolventTime (h)Yield (%)
1Water1230
2Ethanol875
3Methanol872
4Acetonitrile1065
5THF1250
6Dichloromethane1240
7Toluene1245
8No Solvent190

Data adapted from a representative synthesis of a polysubstituted 2-pyrrolidinone.[3]

Table 2: Optimization of Catalyst Concentration for Pyrrolidine Synthesis

EntryCatalyst Loading (mol%)Time (h)Yield (%)
152460
2101885
3151887
4201292
5251292

Data adapted from a representative pyrrolidine synthesis.[2]

Experimental Protocols

Key Experiment: Synthesis of 4-Phenylpyrrolidin-2-one via Aza-Baeyer-Villiger Rearrangement [9]

This protocol describes the synthesis of 4-phenylpyrrolidin-2-one from 3-phenylcyclobutanone.

Materials:

  • 3-Phenylcyclobutanone

  • O-(Diphenylphosphinyl)hydroxylamine (DPPH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Methanol (MeOH)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a three-necked round-bottomed flask equipped with a magnetic stir bar, addition funnel, and thermometer, suspend O-(diphenylphosphinyl)hydroxylamine (1.16 equiv) in DMF.

  • Addition of Substrate: While stirring at 25 °C, add a solution of 3-phenylcyclobutanone (1.00 equiv) in DMF dropwise over 15 minutes.

  • Reaction: Continue stirring the reaction mixture for 24 hours at 25 °C.

  • Work-up:

    • Remove the DMF under reduced pressure using a rotary evaporator.

    • Dissolve the crude residue in dichloromethane.

  • Purification:

    • Purify the crude product by column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in a non-polar solvent, followed by methanol if necessary, to obtain the pure 4-phenylpyrrolidin-2-one.

Mandatory Visualization

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_troubleshooting Troubleshooting Points start Starting Materials (3-Phenylcyclobutanone, DPPH) dissolve Dissolve DPPH in DMF start->dissolve ts1 Low Yield? Check Reactant Purity start->ts1 add_substrate Add 3-Phenylcyclobutanone Solution Dropwise dissolve->add_substrate stir Stir at 25°C for 24h add_substrate->stir remove_dmf Remove DMF (Rotary Evaporator) stir->remove_dmf ts2 Side Products? Optimize Temperature stir->ts2 dissolve_crude Dissolve in DCM remove_dmf->dissolve_crude chromatography Column Chromatography dissolve_crude->chromatography product Pure 4-Phenylpyrrolidin-2-one chromatography->product ts3 Purification Issues? Adjust Eluent chromatography->ts3

Caption: Experimental workflow for the synthesis of 4-phenylpyrrolidin-2-one.

logical_relationship cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Product Yield cause1 Incomplete Reaction low_yield->cause1 cause2 Suboptimal Temperature low_yield->cause2 cause3 Ineffective Catalyst low_yield->cause3 cause4 Poor Starting Material Quality low_yield->cause4 cause5 Inappropriate Solvent low_yield->cause5 sol1 Monitor Reaction (TLC/LC-MS) Extend Reaction Time cause1->sol1 sol2 Optimize Temperature cause2->sol2 sol3 Screen Catalysts Optimize Loading cause3->sol3 sol4 Purify Starting Materials cause4->sol4 sol5 Screen Solvents cause5->sol5

Caption: Troubleshooting logic for addressing low product yield.

References

identifying and removing impurities in 4-(3-Methylphenyl)pyrrolidin-2-one samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(3-Methylphenyl)pyrrolidin-2-one. The following sections offer guidance on identifying and removing impurities from your samples.

Troubleshooting Guides

This section provides step-by-step guidance to address common issues encountered during the purification and analysis of this compound.

Problem: Unexpected Peaks in HPLC Analysis

You observe extra peaks in your High-Performance Liquid Chromatography (HPLC) chromatogram, indicating the presence of impurities.

Workflow for Investigating Unexpected HPLC Peaks

G start Unexpected Peak(s) Observed in HPLC check_method Verify HPLC Method Parameters (Mobile Phase, Flow Rate, Column) start->check_method blank_run Inject a Blank (Solvent) Sample check_method->blank_run system_contamination System Contamination Suspected blank_run->system_contamination clean_system Clean Injector, Tubing, and Column system_contamination->clean_system Yes reinject_sample Re-inject Sample system_contamination->reinject_sample No clean_system->reinject_sample peak_persists Peak(s) Still Present? reinject_sample->peak_persists sample_impurity Peak(s) Likely from Sample Impurity peak_persists->sample_impurity Yes troubleshoot_system Troubleshoot HPLC System peak_persists->troubleshoot_system No identify_impurity Proceed to Impurity Identification sample_impurity->identify_impurity

Caption: Workflow for troubleshooting unexpected HPLC peaks.

Possible Causes and Solutions:

Possible Cause Solution
Contaminated Mobile Phase or Solvents Prepare fresh mobile phase using HPLC-grade solvents. Filter all aqueous buffers before use.
System Contamination Run a blank gradient to check for system peaks. Flush the column and injector with a strong solvent (e.g., isopropanol).
Sample Matrix Effects If working with complex samples, perform a sample cleanup (e.g., solid-phase extraction) before injection.
Degradation of the Compound Ensure the sample is fresh and has been stored correctly. Avoid prolonged exposure to light or elevated temperatures.
Carryover from Previous Injection Inject a blank solvent after a concentrated sample to check for carryover. Optimize the needle wash method.
Problem: Recrystallization Fails to Purify the Sample

After performing recrystallization, the purity of your this compound sample has not significantly improved.

Logical Flow for Optimizing Recrystallization

G start Recrystallization Yields Low Purity solvent_choice Evaluate Recrystallization Solvent start->solvent_choice solubility_check Is the compound sparingly soluble in cold solvent and very soluble in hot solvent? solvent_choice->solubility_check new_solvent Screen for a New Solvent or Solvent System solubility_check->new_solvent No cooling_rate Review Cooling Process solubility_check->cooling_rate Yes new_solvent->start slow_cooling Was the solution cooled slowly and without agitation? cooling_rate->slow_cooling adjust_cooling Allow the solution to cool slowly to room temperature, then place in an ice bath. slow_cooling->adjust_cooling No washing_step Assess Crystal Washing slow_cooling->washing_step Yes adjust_cooling->washing_step correct_wash Were the crystals washed with a minimal amount of cold recrystallization solvent? washing_step->correct_wash adjust_wash Wash crystals with a small amount of ice-cold solvent. correct_wash->adjust_wash No success Improved Purity Achieved correct_wash->success Yes adjust_wash->success

Caption: Decision-making process for optimizing recrystallization.

Potential Solutions:

Issue Recommendation
Inappropriate Solvent The ideal solvent should dissolve the compound when hot but not at room temperature. Screen for alternative solvents or consider a co-solvent system (e.g., ethanol/water, toluene/heptane).
Cooling Too Rapidly Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Insufficient Washing Impurities may remain on the surface of the crystals. Wash the collected crystals with a small amount of ice-cold recrystallization solvent.
"Oiling Out" If the compound separates as an oil, reheat the solution and add more solvent. Consider using a different solvent with a higher boiling point.

Frequently Asked Questions (FAQs)

Identifying Impurities

Q1: What are the likely impurities in a sample of this compound?

Based on common synthetic routes for similar 4-arylpyrrolidin-2-ones, potential impurities can be categorized as follows:

  • Starting Materials: Unreacted starting materials such as 3-methylphenylacetonitrile, γ-butyrolactone, or related precursors.

  • Reagents: Residual reagents used in the synthesis, for example, bases like sodium ethoxide or catalysts.

  • Byproducts: Compounds formed from side reactions. A common byproduct in similar syntheses is the formation of α,β-unsaturated ketones.[1]

  • Degradation Products: The lactam ring in pyrrolidinones can be susceptible to hydrolysis under strong acidic or basic conditions, leading to the corresponding amino acid.

Q2: Which analytical techniques are best for identifying these impurities?

A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling.[2]

Technique Application
HPLC-UV Quantifying known and unknown impurities. A good starting point for assessing sample purity.
LC-MS Identifying the molecular weights of impurities, which is crucial for structural elucidation.[1]
GC-MS Analyzing volatile impurities and thermally stable byproducts.[3]
NMR Spectroscopy Providing detailed structural information about the impurities, especially when isolated.

Q3: My LC-MS data shows a peak with a mass of [X]. What could it be?

To identify an unknown peak, consider the following:

  • Correlate with Potential Impurities: Does the mass correspond to any of the potential starting materials, reagents, or byproducts from the synthesis route?

  • Fragmentation Pattern: Analyze the MS/MS fragmentation pattern to deduce structural features of the unknown compound.

  • Isotopic Distribution: For halogenated impurities, the isotopic pattern can be a key identifier.

Removing Impurities

Q4: What is the recommended first step for purifying a crude sample of this compound?

Recrystallization is often a good first step for purifying solid organic compounds.

Experimental Protocol: Recrystallization

  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room and elevated temperatures. Good single solvents to screen include ethanol, isopropanol, ethyl acetate, and toluene. Co-solvent systems like ethanol/water or ethyl acetate/heptane can also be effective.

  • Dissolution: In an appropriately sized flask, add the crude solid and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add the minimum amount of hot solvent needed to fully dissolve the compound.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Q5: Recrystallization did not remove a key impurity. What should I try next?

If an impurity has similar solubility properties to your target compound, column chromatography is the next logical purification step.

Experimental Protocol: Flash Column Chromatography

  • Stationary Phase: Silica gel is the most common stationary phase for compounds of this polarity.

  • Mobile Phase Selection: Use thin-layer chromatography (TLC) to determine a suitable solvent system. A good starting point is a mixture of a non-polar solvent (e.g., heptane or hexanes) and a more polar solvent (e.g., ethyl acetate). Aim for an Rf value of 0.2-0.4 for the target compound.

  • Column Packing: Pack a glass column with silica gel slurried in the non-polar component of your mobile phase.

  • Sample Loading: Dissolve the impure sample in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column.

  • Elution: Run the mobile phase through the column, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Q6: How can I remove residual solvents from my final product?

Residual solvents can often be removed by drying the sample under high vacuum, sometimes with gentle heating (ensure the temperature is well below the compound's melting point). If a high-boiling solvent is present, dissolving the product in a low-boiling solvent and re-evaporating can help to azeotropically remove the tenacious solvent.

References

common side reactions in the synthesis of 4-(3-Methylphenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(3-Methylphenyl)pyrrolidin-2-one. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: A prevalent and effective method for the synthesis of this compound involves a two-step sequence. The first step is a Michael addition of nitromethane to an ester of 3-methylcinnamic acid. This is followed by a reductive cyclization of the resulting γ-nitro ester intermediate to yield the desired 4-arylpyrrolidin-2-one.

Q2: What are the critical parameters to control during the Michael addition step?

A2: Key parameters for a successful Michael addition include the choice of base, solvent, and reaction temperature. A phase transfer catalyst may also be employed to improve reaction efficiency. Careful control of stoichiometry is crucial, especially when using nitromethane, to minimize the formation of multiple addition byproducts.

Q3: Which reducing agents are suitable for the reductive cyclization step?

A3: Catalytic hydrogenation is a common method for the reductive cyclization of the γ-nitro ester. Reagents such as Raney Nickel and Palladium on carbon (Pd/C) are frequently used.[1] The choice of catalyst can be critical to avoid unwanted side reactions. For instance, while not an issue for this specific molecule, Raney Nickel is often preferred over Pd/C when the substrate contains halogen substituents that could be removed by hydrogenolysis.[1]

Q4: What are the expected spectroscopic signatures for this compound?

A4: While a specific spectrum for the target molecule was not found in the immediate search, related structures such as 4-Phenylpyrrolidin-2-one exhibit characteristic signals. For 4-Phenylpyrrolidin-2-one, the proton NMR spectrum (in CDCl3) shows aromatic protons typically in the range of δ 7.2-7.4 ppm, a broad singlet for the NH proton, and multiplets for the pyrrolidinone ring protons. The carbonyl group in the carbon NMR spectrum would appear at a characteristic downfield shift. Similar patterns, with the addition of a methyl singlet in the aromatic region, would be expected for this compound.

II. Troubleshooting Guide

This guide addresses common side reactions and experimental issues encountered during the synthesis of this compound.

Troubleshooting Workflow

TroubleshootingWorkflow cluster_0 Synthesis of this compound cluster_1 Troubleshooting Start Start Synthesis Michael_Addition Step 1: Michael Addition (3-Methylcinnamate + Nitromethane) Start->Michael_Addition Check_Michael Check Reaction Progress (TLC, NMR) Michael_Addition->Check_Michael Reductive_Cyclization Step 2: Reductive Cyclization of γ-Nitro Ester Check_Michael->Reductive_Cyclization Reaction Complete MA_Issue Issue: Incomplete reaction or multiple spots on TLC Check_Michael->MA_Issue Problem Detected Check_Final Analyze Crude Product (NMR, LC-MS) Reductive_Cyclization->Check_Final Purification Purification (Column Chromatography) Check_Final->Purification Desired Product with Impurities RC_Issue Issue: Low yield or complex mixture of products Check_Final->RC_Issue Problem Detected Final_Product Pure this compound Purification->Final_Product MA_Solution Troubleshoot Michael Addition: - Check base activity - Adjust stoichiometry - Vary temperature/time MA_Issue->MA_Solution RC_Solution Troubleshoot Reductive Cyclization: - Check catalyst activity - Vary H2 pressure/temperature - Change reducing agent RC_Issue->RC_Solution MA_Solution->Michael_Addition Re-run RC_Solution->Reductive_Cyclization Re-run

Caption: Troubleshooting workflow for the synthesis of this compound.

Side Reactions in Michael Addition
Issue Potential Cause Troubleshooting Steps
Formation of Double Addition Product The mono-adduct can be deprotonated and act as a nucleophile for a second Michael addition, especially with an excess of the cinnamate ester. Nitromethane itself can add to two equivalents of the acceptor.[2]- Use a slight excess of nitromethane relative to the 3-methylcinnamate ester.- Slowly add the base to the reaction mixture to control the concentration of the nitromethane anion.- Monitor the reaction closely by TLC and stop it once the starting material is consumed.
Hydrolysis or Transesterification of the Ester Presence of water or use of an alcohol solvent with a corresponding alkoxide base can lead to saponification of the ester to the carboxylic acid or transesterification.[2]- Use anhydrous solvents and reagents.- If using an alcohol as a solvent, use the same alcohol as in the ester group of the starting material (e.g., methanol for a methyl ester) to avoid transesterification.
Low Reactivity/Incomplete Conversion Cinnamate esters can be less reactive Michael acceptors compared to other α,β-unsaturated carbonyl compounds.[3] The base may not be strong enough or may be deactivated.- Consider using a stronger base or a phase transfer catalyst to enhance reactivity.- Increase the reaction temperature or prolong the reaction time, monitoring for the formation of side products.
Polymerization Strong basic conditions can sometimes promote the polymerization of the α,β-unsaturated ester.- Use a milder base or catalytic amounts of a strong base.- Maintain a lower reaction temperature.
Side Reactions in Reductive Cyclization
Issue Potential Cause Troubleshooting Steps
Formation of γ-Amino Acid Incomplete cyclization can lead to the formation of the corresponding γ-amino acid, especially if the reaction mixture is worked up under aqueous conditions or if the ester is hydrolyzed during the reduction.- Ensure the reaction goes to completion by monitoring with TLC.- Use a higher reaction temperature or a more active catalyst to promote lactamization.- Perform the workup under non-hydrolytic conditions.
Formation of Hydroxylamine or Oxime Intermediates Incomplete reduction of the nitro group can lead to the formation of stable intermediates such as hydroxylamines or oximes, which may not cyclize or may form other byproducts.- Ensure the catalyst is active and used in a sufficient amount.- Increase the hydrogen pressure and/or reaction temperature.- Consider a different reducing agent if the problem persists.
Formation of Azo Compounds (less common for aliphatic nitro) While more common for aromatic nitro compounds, aggressive reducing conditions could potentially lead to intermolecular reactions forming azo compounds.[1]- Use milder reduction conditions (e.g., lower temperature and pressure).- This is generally a minor concern for the reduction of aliphatic nitro groups.
De-benzylation of other functional groups (if present) Catalytic hydrogenation is known to cleave benzyl protecting groups. While not directly applicable to the target molecule, this is a crucial consideration in more complex syntheses.- Choose a reducing agent that is chemoselective for the nitro group if other reducible functional groups are present.

III. Experimental Protocols

The following is a representative, generalized protocol for the synthesis of this compound based on common procedures for similar 4-arylpyrrolidin-2-ones.[4] Researchers should optimize the conditions for their specific setup.

Step 1: Synthesis of Ethyl 3-(3-methylphenyl)-4-nitrobutanoate (Michael Addition)
  • To a stirred solution of ethyl 3-methylcinnamate (1 equivalent) in a suitable solvent (e.g., ethanol or nitromethane), add nitromethane (1.2 equivalents).

  • Add a catalytic amount of a suitable base (e.g., potassium carbonate or a phase transfer catalyst like triethylbenzylammonium chloride).

  • Stir the reaction mixture at room temperature for 3-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude γ-nitro ester can be purified by column chromatography on silica gel or used directly in the next step if sufficiently pure.

Step 2: Synthesis of this compound (Reductive Cyclization)
  • Dissolve the crude ethyl 3-(3-methylphenyl)-4-nitrobutanoate (1 equivalent) in a suitable solvent (e.g., methanol or ethanol).

  • Add a catalytic amount of Raney Nickel (as a slurry in the reaction solvent) or 10% Pd/C.

  • Pressurize the reaction vessel with hydrogen gas (typically 50-100 psi) and stir vigorously at room temperature or with gentle heating.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully filter the reaction mixture through a pad of celite to remove the catalyst. Caution: Raney Nickel and Pd/C can be pyrophoric when dry. Keep the filter cake wet with solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

IV. Logical Relationships Diagram

LogicalRelationships cluster_michael Michael Addition cluster_reduction Reductive Cyclization MA_Start 3-Methylcinnamate + Nitromethane MA_Product γ-Nitro Ester MA_Start->MA_Product MA_Side1 Double Addition Product MA_Start->MA_Side1 Side Reaction MA_Side2 Hydrolyzed Ester MA_Start->MA_Side2 Side Reaction MA_Base Base (e.g., K2CO3) MA_Base->MA_Product RC_Start γ-Nitro Ester MA_Product->RC_Start Proceeds to next step RC_Product This compound RC_Start->RC_Product RC_Side1 γ-Amino Acid RC_Start->RC_Side1 Side Reaction RC_Side2 Hydroxylamine Intermediate RC_Start->RC_Side2 Side Reaction RC_Catalyst Catalyst (e.g., Raney Ni) + H2 RC_Catalyst->RC_Product

Caption: Key transformations and potential side reactions in the synthesis.

References

enhancing the purity of 4-(3-Methylphenyl)pyrrolidin-2-one using chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for enhancing the purity of 4-(3-Methylphenyl)pyrrolidin-2-one using chromatographic techniques.

Frequently Asked Questions (FAQs)

Q1: What is the recommended first step before attempting a large-scale purification of this compound?

A1: Before any preparative chromatography, it is crucial to develop an appropriate separation method using analytical techniques like Thin Layer Chromatography (TLC) or analytical High-Performance Liquid Chromatography (HPLC). For flash chromatography, a good starting point is to identify a solvent system that provides a retention factor (Rf) of approximately 0.2-0.3 for the target compound on a TLC plate.[1][2] This generally translates to a good separation on a silica gel column.

Q2: What are the likely impurities I might encounter during the purification process?

A2: Impurities can originate from unreacted starting materials, reagents from the synthesis, or by-products of the reaction. For pyrrolidin-2-one derivatives, common impurities may include precursors from the synthesis route or products from side reactions. If the synthesis involves aza-Baeyer-Villiger rearrangement, unreacted 3-phenylcyclobutanone derivatives could be present.[3]

Q3: Is chiral separation necessary for this compound?

A3: Yes. Since the molecule possesses a chiral center at the 4-position of the pyrrolidinone ring, a standard synthesis will produce a racemic mixture (an equal mixture of both enantiomers). If a single enantiomer is required for your application, a chiral separation step is mandatory. This is typically achieved using HPLC with a Chiral Stationary Phase (CSP).[4][5] Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are often effective for separating this class of compounds.[4][6]

Q4: Can I use recrystallization as an alternative to chromatography?

A4: Recrystallization is a powerful purification technique for solid compounds and can be used as an alternative or a complementary final step to chromatography.[7] Its success depends on finding a suitable solvent or solvent system in which the target compound has high solubility at elevated temperatures and low solubility at cooler temperatures, while impurities remain in solution.[7] It is often used to achieve high purity after an initial cleanup by flash chromatography.

Troubleshooting Guides

Problem 1: Poor or no separation between my target compound and an impurity in flash chromatography.

  • Possible Cause: The polarity of the mobile phase (eluent) is not optimal.

    • Solution: Re-evaluate the solvent system using TLC. Test various ratios of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate).[1] If spots are too close, a gradient elution, where the polarity of the solvent is gradually increased during the separation, may be necessary.[2]

  • Possible Cause: The column is overloaded with the crude sample.

    • Solution: Reduce the amount of material loaded onto the column. For a straightforward separation, a silica gel-to-compound weight ratio of 30-50:1 is recommended. For more difficult separations, this ratio may need to be increased to 100:1 or higher.[2]

  • Possible Cause: The sample was not loaded onto the column properly.

    • Solution: For optimal separation, dissolve the crude mixture in a minimal amount of a strong solvent (like dichloromethane or acetone) and adsorb it onto a small amount of silica gel.[1][2] After evaporating the solvent, the resulting dry powder can be loaded onto the column. This technique, known as dry loading, often provides better resolution than loading the sample as a concentrated liquid solution.[1]

Problem 2: My compound is streaking or "tailing" on the column.

  • Possible Cause: The compound may be interacting too strongly with the acidic silica gel stationary phase. Pyrrolidinone structures can be slightly basic.

    • Solution: Add a small amount (0.1-1%) of a basic modifier, such as triethylamine or ammonia, to the mobile phase. This will neutralize the acidic sites on the silica gel and improve the peak shape.

  • Possible Cause: The compound is sparingly soluble in the chosen mobile phase.

    • Solution: Ensure the compound is fully soluble in the eluent. If not, a different solvent system may be required.

Problem 3: I am unable to resolve the enantiomers using a chiral HPLC column.

  • Possible Cause: The selected Chiral Stationary Phase (CSP) is not suitable for this specific molecule.

    • Solution: Screen a variety of CSPs. Polysaccharide-based columns, such as amylose or cellulose derivatives (e.g., Chiralpak® series), are excellent starting points for pyrrolidinone derivatives.[4][5] The nature of the polysaccharide backbone (amylose vs. cellulose) can significantly impact chiral recognition.[4]

  • Possible Cause: The mobile phase composition is not optimal for chiral recognition.

    • Solution: Systematically vary the mobile phase. In normal-phase mode, adjust the ratio of the alcohol modifier (e.g., isopropanol, ethanol) in the non-polar solvent (e.g., hexane). The type of alcohol can also be a critical factor in achieving separation.[4] In reverse-phase mode, adjust the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer and modify the pH of the buffer.

Data Presentation

Table 1: Example Method Development for Flash Chromatography

Solvent System (Hexane:Ethyl Acetate)TLC Rf of TargetTLC Rf of ImpurityColumn Chromatography Outcome
90:100.850.90Poor separation, rapid elution
70:300.450.55Moderate separation
50:50 0.30 0.45 Good separation, recommended starting point
30:700.100.20Poor separation, slow elution

Table 2: Typical Starting Conditions for Chiral HPLC Separation

ParameterCondition 1 (Normal Phase)Condition 2 (Reverse Phase)
Column Amylose tris(3,5-dimethylphenylcarbamate)Cellulose tris(3,5-dimethylphenylcarbamate)
Mobile Phase Hexane:Isopropanol (90:10 v/v)Acetonitrile:Water with 0.1% Formic Acid (60:40 v/v)
Flow Rate 1.0 mL/min0.8 mL/min
Temperature 25 °C30 °C
Detection UV at 214 nm or 254 nmUV at 214 nm or 254 nm
Expected Outcome Resolution of two enantiomeric peaksResolution of two enantiomeric peaks

Experimental Protocols

Protocol 1: General Procedure for Purification by Flash Column Chromatography

  • Method Development: Identify a suitable eluent system using TLC, aiming for an Rf value of ~0.3 for this compound.[1]

  • Column Packing:

    • Select a column of appropriate size for the amount of material to be purified.

    • Plug the bottom of the column with a small piece of cotton or glass wool.

    • Add a small layer (1-2 cm) of sand.

    • Fill the column with silica gel (typically 40-63 µm particle size) as a slurry in the initial, least polar mobile phase.

    • Allow the silica to settle into a packed bed, ensuring no air bubbles are trapped. Drain the excess solvent until it is level with the top of the silica bed.

    • Add another small layer of sand on top to protect the silica bed during sample and solvent addition.[1]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product in a minimal volume of a volatile solvent (e.g., dichloromethane).

    • Add silica gel (approximately 1-2 times the weight of the crude product) to this solution.[2]

    • Carefully remove the solvent under reduced pressure using a rotary evaporator until a free-flowing powder is obtained.

    • Add this powder evenly onto the sand layer at the top of the packed column.

  • Elution:

    • Carefully add the mobile phase to the column.

    • Apply gentle pressure using compressed air or a pump to achieve a steady flow rate (a solvent drop rate of about 2 inches/minute is a good guideline).[1]

    • If using a gradient, start with the low-polarity solvent system and gradually increase the proportion of the more polar solvent.

  • Fraction Collection:

    • Collect fractions in an array of test tubes. The size of the fractions depends on the column size and the separation efficiency.

    • Monitor the elution of compounds by spotting fractions onto a TLC plate and visualizing under UV light or with a stain (e.g., potassium permanganate).

  • Analysis and Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to yield the purified this compound.

    • Confirm purity using analytical HPLC, NMR, or other appropriate spectroscopic methods.

Visualizations

Purification_Workflow cluster_prep Phase 1: Method Development cluster_purify Phase 2: Purification cluster_post Phase 3: Isolation & Analysis Crude Crude Product TLC Analytical TLC / HPLC to find optimal solvent system Crude->TLC Load Prepare & Load Column (Dry or Wet Loading) TLC->Load Flash Perform Preparative Chromatography (Flash or HPLC) Load->Flash Collect Collect & Analyze Fractions (via TLC/HPLC) Flash->Collect Combine Combine Pure Fractions Collect->Combine Evap Solvent Evaporation Combine->Evap Purity Final Purity & Identity Check (NMR, HPLC, MS) Evap->Purity

Caption: General workflow for the chromatographic purification of a target compound.

Troubleshooting_Diagram start Start: Poor Separation Observed q1 Are peaks completely co-eluting? start->q1 q3 Is Rf value optimal (0.2-0.3 for flash)? q1->q3 No sol1 Change stationary phase (e.g., different chiral column or reverse-phase silica) q1->sol1 Yes q2 Are peaks broad or tailing? sol2 Add modifier to mobile phase (e.g., 0.1% Triethylamine) q2->sol2 Yes sol4 Decrease sample load on column q2->sol4 No q3->q2 Yes sol3 Adjust mobile phase polarity q3->sol3 No sol5 Check for column degradation or channeling. Repack. sol4->sol5 Still poor separation

Caption: Decision tree for troubleshooting poor chromatographic separation.

References

degradation pathways of 4-(3-Methylphenyl)pyrrolidin-2-one under experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation pathways of 4-(3-Methylphenyl)pyrrolidin-2-one under experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the expected major degradation pathways for this compound under forced degradation conditions?

A1: Based on the pyrrolidin-2-one core structure and the substituted phenyl ring, the primary expected degradation pathways include hydrolysis, oxidation, and to a lesser extent, photolytic and thermal degradation.

  • Hydrolytic Degradation: The lactam (cyclic amide) bond in the pyrrolidin-2-one ring is susceptible to hydrolysis under both acidic and basic conditions. This would lead to ring-opening, forming 4-amino-3-(3-methylphenyl)butanoic acid.

  • Oxidative Degradation: The benzylic position on the phenyl ring and the carbon atoms adjacent to the nitrogen in the pyrrolidinone ring are potential sites for oxidation. This can lead to the formation of hydroxylated derivatives or further degradation products.

  • Photodegradation: While potentially less significant, UV light exposure could induce radical reactions, leading to a variety of degradation products.

  • Thermal Degradation: At elevated temperatures, decomposition may occur, though specific pathways are highly dependent on the conditions.

Q2: I am observing unexpected peaks in my chromatogram during a forced degradation study. What could be the cause?

A2: Unexpected peaks can arise from several sources:

  • Contaminants: Impurities in the starting material, solvents, or reagents can appear as extra peaks.

  • Secondary Degradation Products: Primary degradation products may themselves be unstable under the stress conditions and degrade further into secondary products.

  • Interaction with Excipients: If you are studying a formulated product, the active pharmaceutical ingredient (API) may react with excipients.

  • Sample Preparation Artifacts: The sample preparation process itself (e.g., pH adjustment, extraction) might induce degradation.

It is recommended to run blanks (solvents and reagents without the API) and to analyze samples at different time points to distinguish between impurities and degradation products.

Q3: My mass spectrometry data suggests the formation of a product with a mass increase of 16 amu. What is the likely structure?

A3: A mass increase of 16 atomic mass units (amu) is most commonly associated with the addition of an oxygen atom, indicating an oxidation reaction. For this compound, likely sites of oxidation include:

  • Hydroxylation of the phenyl ring.

  • Oxidation at the benzylic carbon.

  • Formation of an N-oxide.

  • Hydroxylation of the pyrrolidinone ring.

Further structural elucidation using techniques like NMR or tandem mass spectrometry (MS/MS) would be necessary to confirm the exact position of the oxygen atom.

Troubleshooting Guides

Issue 1: No Degradation Observed Under Stress Conditions
Possible Cause Troubleshooting Step
Insufficiently harsh stress conditions.Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), the temperature, or the duration of the study. For hydrolysis, consider refluxing if no degradation is seen at room temperature.[1]
High intrinsic stability of the molecule.If extensive efforts to degrade the molecule fail, it may be inherently stable under the tested conditions. Document the conditions tested and the lack of degradation.
Analytical method not stability-indicating.The analytical method may not be able to separate the parent compound from its degradation products. Re-evaluate and revalidate the method with known related compounds or by using a different column or mobile phase.
Issue 2: Complete Degradation of the Parent Compound
Possible Cause Troubleshooting Step
Stress conditions are too harsh.Reduce the concentration of the stressor, the temperature, or the duration of the study.[1] The goal is typically to achieve 5-20% degradation to ensure that the primary degradation products can be observed.[2][3]
Instability of the compound in the analytical solvent.Analyze the samples immediately after preparation or store them under conditions that minimize further degradation (e.g., refrigeration, protection from light).

Experimental Protocols

Forced Degradation (Stress Testing)

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[2]

1. Acidic Hydrolysis:

  • Dissolve this compound in a suitable solvent (e.g., acetonitrile/water) to a final concentration of approximately 1 mg/mL.

  • Add an equal volume of 0.1 M HCl.

  • Store the solution at room temperature and analyze samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • If no degradation is observed, the study can be repeated with a higher acid concentration (e.g., 1 M HCl) or at an elevated temperature (e.g., 60°C).

2. Basic Hydrolysis:

  • Dissolve this compound in a suitable solvent to a final concentration of approximately 1 mg/mL.

  • Add an equal volume of 0.1 M NaOH.

  • Store the solution at room temperature and analyze samples at various time points.

  • If no degradation is observed, increase the base concentration (e.g., 1 M NaOH) or temperature.

3. Oxidative Degradation:

  • Dissolve this compound in a suitable solvent to a final concentration of approximately 1 mg/mL.

  • Add an equal volume of 3% hydrogen peroxide (H₂O₂).

  • Store the solution at room temperature, protected from light, and analyze at various time points.

  • If necessary, a higher concentration of H₂O₂ (e.g., 30%) can be used.[1]

4. Photolytic Degradation:

  • Expose a solution of the compound (e.g., 1 mg/mL) and a solid sample to a light source that provides both UV and visible light.

  • The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt-hours/square meter.

  • A control sample should be stored in the dark under the same conditions.

  • Analyze both the light-exposed and dark control samples.

5. Thermal Degradation:

  • Expose a solid sample of the compound to elevated temperatures (e.g., 60°C, 80°C) in a temperature-controlled oven.

  • Analyze the sample at various time points.

  • A solution of the compound can also be heated to assess thermal stability in the solution state.

Quantitative Data Summary

The following tables are templates to illustrate how quantitative data from forced degradation studies can be presented.

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionTime (hours)Parent Compound Remaining (%)Major Degradation Product 1 (%)Major Degradation Product 2 (%)
0.1 M HCl (60°C)2485.212.1Not Detected
0.1 M NaOH (RT)2488.59.8Not Detected
3% H₂O₂ (RT)890.14.53.2
Photolytic (UV/Vis)2495.82.11.5
Thermal (80°C, solid)7298.2Not DetectedNot Detected

Table 2: Chromatographic Data for Major Degradation Products

AnalyteRetention Time (min)Relative Retention Time
This compound10.51.00
Degradation Product 1 (Acid/Base Hydrolysis)4.20.40
Degradation Product 2 (Oxidative)8.90.85
Degradation Product 3 (Oxidative)11.21.07

Visualizations

Degradation_Pathways cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation Parent This compound Hydrolysis_Product 4-amino-3-(3-methylphenyl)butanoic acid Parent->Hydrolysis_Product Acid or Base (Ring Opening) Parent_Ox This compound Oxidation_Product_1 Hydroxylated Phenyl Derivative Parent_Ox->Oxidation_Product_1 H₂O₂ Oxidation_Product_2 Hydroxylated Pyrrolidinone Derivative Parent_Ox->Oxidation_Product_2 H₂O₂

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_stress Stress Conditions Acid Acidic Hydrolysis Analysis Analytical Method (e.g., HPLC-UV/MS) Acid->Analysis Base Basic Hydrolysis Base->Analysis Oxidation Oxidation (H₂O₂) Oxidation->Analysis Photo Photolytic (UV/Vis) Photo->Analysis Thermal Thermal Thermal->Analysis Start This compound (API Sample) Start->Acid Start->Base Start->Oxidation Start->Photo Start->Thermal Characterization Characterize Degradants (MS/MS, NMR) Analysis->Characterization Report Final Report Characterization->Report

Caption: General workflow for a forced degradation study.

References

Validation & Comparative

A Researcher's Guide to Comparing Analytical Standards for 4-(3-Methylphenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a high-quality analytical standard is a critical first step in any research or drug development endeavor. The accuracy and reliability of all subsequent analytical data hinge on the purity and characterization of the reference material. This guide provides a framework for comparing analytical standards for 4-(3-Methylphenyl)pyrrolidin-2-one, a novel pyrrolidinone derivative. Due to the limited availability of public comparative data for this specific compound, this guide will focus on the essential data points you should seek from suppliers and the analytical methods used to generate them. We will use hypothetical data to illustrate a robust comparison.

Key Quality Attributes for Comparison

A comprehensive Certificate of Analysis (CoA) is the primary document for evaluating an analytical standard. When comparing standards from different suppliers, the following parameters should be scrutinized.

Table 1: Comparison of Identity and Physical Properties
ParameterSupplier ASupplier BMethod
CAS Number 1019650-80-61019650-80-6N/A
Molecular Formula C₁₁H₁₃NOC₁₁H₁₃NOElemental Analysis
Molecular Weight 175.23 g/mol 175.23 g/mol Mass Spectrometry
Appearance White to off-white solidCrystalline powderVisual Inspection
Melting Point 115-118 °C116-119 °CCapillary Melting Point
¹H NMR Conforms to structureConforms to structureNMR Spectroscopy
Mass Spectrum Conforms to structureConforms to structureMass Spectrometry
Table 2: Purity and Impurity Profile Comparison
ParameterSupplier ASupplier BMethod
Purity (HPLC) 99.8%99.5%HPLC-UV
Purity (GC) 99.7%99.6%GC-FID
Major Impurity 0.12% (at RRT 1.15)0.25% (at RRT 1.15)HPLC-UV
Total Impurities 0.20%0.45%HPLC-UV
Residual Solvents <0.1% (Methanol)<0.2% (Methanol)GC-HS
Water Content 0.05%0.15%Karl Fischer Titration
Assay (by Titration) 99.9% (on dried basis)Not providedPotentiometric Titration

Experimental Protocols

Below are detailed methodologies for the key experiments cited in the comparison tables. These protocols provide a basis for understanding how the quality of an analytical standard is assessed.

High-Performance Liquid Chromatography (HPLC) for Purity Determination
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Accurately weigh and dissolve the standard in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Analysis: Inject the sample and analyze the chromatogram for the main peak and any impurity peaks. Purity is calculated based on the area percent of the main peak relative to the total peak area.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identity and Volatile Impurities
  • Instrumentation: A GC system coupled with a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium.

  • Injection: Split injection.

  • Temperature Program: A suitable temperature gradient to separate the analyte from potential impurities.

  • MS Detection: Electron ionization (EI) with a full scan range.

  • Analysis: The retention time of the main peak and the fragmentation pattern of the mass spectrum are compared to a reference to confirm identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz).

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Analysis: ¹H and ¹³C NMR spectra are acquired. The chemical shifts, coupling constants, and integration of the proton signals, along with the number and chemical shifts of the carbon signals, must be consistent with the proposed structure of this compound.

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of processes in the qualification and selection of analytical standards.

qualification_workflow cluster_receipt Material Receipt and Initial Checks cluster_testing Analytical Characterization cluster_qualification Qualification and Release receipt Receive Candidate Standard quarantine Quarantine and Assign Lot Number receipt->quarantine doc_review Review Supplier CoA and Documentation quarantine->doc_review identity Identity Confirmation (NMR, MS) doc_review->identity purity Purity Assessment (HPLC, GC) identity->purity impurities Impurity Profiling purity->impurities water Water Content (Karl Fischer) impurities->water residual_solvents Residual Solvents (GC-HS) water->residual_solvents data_review Review and Compare Data to Specifications residual_solvents->data_review pass_fail Pass/Fail Decision data_review->pass_fail cert Generate Internal Certificate of Analysis pass_fail->cert Pass reject Reject Lot pass_fail->reject Fail release Release as Qualified Analytical Standard cert->release

Workflow for the qualification of an in-house analytical standard.

supplier_selection cluster_evaluation Comparative Evaluation start Define Analytical Need identify_suppliers Identify Potential Suppliers start->identify_suppliers request_coa Request CoAs and Pricing identify_suppliers->request_coa compare_purity Compare Purity and Impurity Profiles request_coa->compare_purity compare_char Assess Extent of Characterization compare_purity->compare_char compare_docs Evaluate Documentation and Traceability compare_char->compare_docs decision Select Best-Value Supplier compare_docs->decision purchase Purchase Selected Standard decision->purchase Meets Requirements rejection Re-evaluate or Seek Alternative decision->rejection Does Not Meet Requirements

Decision-making process for selecting a commercial analytical standard.

A Comparative Guide to the Biological Activity of 4-(3-Methylphenyl)pyrrolidin-2-one and Structurally Similar Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of 4-(3-Methylphenyl)pyrrolidin-2-one and its analogs. The information presented is collated from various scientific studies to aid in understanding the structure-activity relationships within this class of compounds, particularly focusing on their potential as anticonvulsant and neuroprotective agents.

Introduction

The pyrrolidin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds. The 4-arylpyrrolidin-2-one subclass, in particular, has garnered significant attention for its diverse pharmacological effects, including anticonvulsant, neuroprotective, and anti-inflammatory properties. This guide focuses on comparing the biological activity of this compound with its close structural analogs, providing available quantitative data, detailed experimental protocols, and visualizations of key structure-activity relationships to inform further research and drug development efforts.

Comparative Biological Activity Data

The following tables summarize the available quantitative data for the anticonvulsant and neuroprotective activities of this compound and its analogs. It is important to note that the data has been compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: Anticonvulsant Activity of 4-Arylpyrrolidin-2-one Derivatives
CompoundPhenyl SubstitutionAnimal ModelSeizure TestED₅₀ (mg/kg)Neurotoxicity (TD₅₀, mg/kg)Protective Index (PI = TD₅₀/ED₅₀)Reference
This compound 3-MethylMouseMESData not availableData not availableData not available-
4-Phenylpyrrolidin-2-one UnsubstitutedMouseMES> 100> 300-[Fictionalized Data for Illustrative Purposes]
(2-Oxo-4-phenylpyrrolidin-1-yl)acetic acid 2,6-dimethylanilide Unsubstituted (at position 4)MouseMES2.5 - 5.0> 300> 60-120[1]
Levetiracetam (Reference) (S)-α-ethyl-2-oxo-1-pyrrolidineacetamideMouseMES2.5 - 600> 1000-[1]
EP-40 (Specific derivative)MouseMESSignificant reduction in seizure incidenceNot reported-[2]
EP-42 (Specific derivative)MousescPTZActiveNot reported-[2]
EP-46 (Specific derivative)MousescPTZActiveNot reported-[2]

MES: Maximal Electroshock Seizure test; scPTZ: subcutaneous Pentylenetetrazole seizure test. Note: Data for this compound is currently unavailable in the reviewed literature. The data for 4-Phenylpyrrolidin-2-one is presented illustratively. The activity of the anilide derivative highlights the potential of the 4-phenylpyrrolidin-2-one scaffold.

Table 2: Neuroprotective Activity of a 4-Phenylpyrrolidin-2-one Derivative
CompoundAssayModelConcentration for Max. EffectObserved EffectReference
Potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamido]ethanesulfonate Cell ViabilityGlutamate-induced excitotoxicity in rat cortical neurons50 µM37% increase in cell survival[3]

Experimental Protocols

Anticonvulsant Screening (Maximal Electroshock Seizure - MES Test)

Objective: To assess the ability of a compound to prevent the tonic extensor phase of a seizure induced by maximal electroshock in mice.

Procedure:

  • Male albino mice (20-25 g) are used.

  • The test compound is administered intraperitoneally (i.p.) at various doses.

  • After a specific pretreatment time (e.g., 30 or 60 minutes), a maximal electroshock (e.g., 50 mA, 0.2 s) is delivered via corneal electrodes.

  • The animals are observed for the presence or absence of the tonic hind limb extension.

  • The dose of the compound that protects 50% of the animals from the tonic extensor seizure (ED₅₀) is calculated using probit analysis.[1][2]

Neuroprotective Activity Assay (Glutamate-Induced Excitotoxicity)

Objective: To evaluate the protective effect of a compound against neuronal cell death induced by glutamate.

Procedure:

  • Primary cortical neurons are isolated from newborn rat pups and cultured.

  • After a set number of days in vitro, the neuronal cultures are pre-incubated with various concentrations of the test compound for a specified period.

  • Glutamate (e.g., 50 µM) is then added to the culture medium to induce excitotoxicity.

  • After 24 hours of incubation with glutamate, cell viability is assessed using a suitable method, such as the MTT assay or by counting live/dead cells with fluorescent dyes.

  • The percentage of cell survival is calculated relative to control cultures not treated with glutamate.[3]

Visualizations

Structure-Activity Relationship (SAR) for Anticonvulsant Activity

The following diagram illustrates the general structure-activity relationships for the anticonvulsant activity of 4-arylpyrrolidin-2-one derivatives based on the available literature.

SAR_Anticonvulsant cluster_0 4-Arylpyrrolidin-2-one Scaffold cluster_1 Biological Activity cluster_2 Observations on Aryl Substituents Scaffold General Structure R1 R1 (at N1) Scaffold->R1 Substitution at N1 Aryl Aryl (at C4) Scaffold->Aryl Substitution at C4 Activity Anticonvulsant Activity R1->Activity Modulates potency and pharmacokinetics Aryl->Activity Crucial for activity Substituent position and nature are key Unsubstituted Unsubstituted Phenyl: Often serves as a baseline for activity. Aryl->Unsubstituted Methyl Methyl Substitution (e.g., 3-Methyl): Position (ortho, meta, para) influences potency. Meta-position often maintains or enhances activity. Aryl->Methyl Other Other Substituents (e.g., halogens): Can significantly alter activity. Aryl->Other

Caption: Structure-activity relationships for anticonvulsant 4-arylpyrrolidin-2-ones.

General Workflow for In Vitro Biological Evaluation

The diagram below outlines a typical workflow for the initial in vitro biological evaluation of a novel compound.

Workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Data Analysis & SAR A Synthesis of This compound B Structural Confirmation (NMR, MS, etc.) A->B C Primary Assay (e.g., Anticonvulsant Screen) B->C D Secondary Assay (e.g., Neuroprotection Assay) B->D E Determine IC50 / EC50 C->E D->E F Compare with Analogs E->F G Structure-Activity Relationship (SAR) Analysis F->G

Caption: General workflow for the in vitro evaluation of novel compounds.

Discussion and Conclusion

The available data, although not providing a direct comparison for this compound, strongly suggests that the 4-arylpyrrolidin-2-one scaffold is a promising starting point for the development of novel central nervous system active agents.

  • Anticonvulsant Potential: The high potency of the (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid 2,6-dimethylanilide in the MES test indicates that modifications at the 1-position of the 4-phenylpyrrolidin-2-one core can lead to significant anticonvulsant activity[1]. The activity of other pyrrolidin-2-one derivatives in both MES and scPTZ tests further supports the potential of this scaffold[2]. The position of the methyl group on the phenyl ring is anticipated to influence the anticonvulsant profile, a hypothesis that warrants direct experimental validation for the 3-methyl analog.

  • Neuroprotective Potential: The demonstrated neuroprotective effect of a 4-phenylpyrrolidin-2-one derivative against glutamate-induced excitotoxicity highlights another important therapeutic avenue for this class of compounds[3]. Excitotoxicity is a key mechanism in various neurodegenerative diseases and ischemic brain injury, suggesting that this compound and its analogs could be investigated for these conditions.

References

A Comparative Guide to the Synthesis of 4-(Aryl)pyrrolidin-2-ones: Aza-Baeyer-Villiger Rearrangement vs. Catalytic Hydrogenation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of pyrrolidinone scaffolds is a critical aspect of drug discovery and development. This guide provides a detailed comparison of a novel Aza-Baeyer-Villiger rearrangement method with a traditional catalytic hydrogenation approach for the synthesis of 4-aryl-substituted pyrrolidin-2-ones, using 4-phenylpyrrolidin-2-one as a representative model.

This comparison aims to provide an objective analysis of the performance of these two methods, supported by experimental data, to aid in the selection of the most suitable synthetic route based on factors such as yield, purity, reaction conditions, and scalability.

Performance Comparison

The following table summarizes the key quantitative data for the two synthesis methods, offering a clear and direct comparison of their performance metrics.

ParameterAza-Baeyer-Villiger RearrangementCatalytic Hydrogenation
Starting Material 3-Phenylcyclobutanone3-Nitrile-ethyl phenylpropionate
Key Reagents O-(Diphenylphosphinyl)hydroxylamine (DPPH)Raney-Nickel, Hydrogen gas
Solvent N,N-Dimethylformamide (DMF)Not specified in detail
Temperature 25 °C[1]Reflux temperature[2]
Reaction Time 24 hours[1]8 hours
Yield 65-81%[1][3]80%[2]
Purity >99%[1]Not specified

Experimental Protocols

New Synthesis Method: Aza-Baeyer-Villiger Rearrangement

This method utilizes a mild and stereospecific nitrogen insertion into a cyclobutanone precursor.[2]

Procedure:

  • A 500 mL three-necked round-bottomed flask is equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and a thermometer.

  • O-(Diphenylphosphinyl)hydroxylamine (DPPH) (8.10 g, 34.7 mmol, 1.16 equiv) is suspended in N,N-dimethylformamide (DMF) (100 mL) in the flask.[1]

  • The suspension is heated to an internal temperature of 25 °C while stirring.[1]

  • A solution of 3-phenylcyclobutanone (4.39 g, 30.0 mmol, 1.00 equiv) in DMF (60 mL) is added dropwise through the addition funnel over 15 minutes.[1]

  • After the addition is complete, the reaction mixture is stirred for 24 hours at 25 °C.[1]

  • The solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and methanol as the eluent to yield 4-phenylpyrrolidin-2-one as a white solid.[1]

Traditional Method: Catalytic Hydrogenation

This established method involves the reduction of a nitrile group followed by cyclization.

Procedure:

  • In a suitable reaction vessel, 3-nitrile-ethyl phenylpropionate is dissolved in a solvent.

  • Raney-Nickel is added as the catalyst.

  • The reaction mixture is subjected to catalytic hydrogenation.

  • The reaction is carried out at reflux temperature for 8 hours.[2]

  • After the reaction is complete, the catalyst is filtered off.

  • The solvent is removed, and the resulting 4-amino-3-ethyl phenylbutyrate undergoes self-condensation to yield 4-phenylpyrrolidin-2-one.[2]

Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow of the new Aza-Baeyer-Villiger rearrangement synthesis method.

Aza_Baeyer_Villiger_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Suspend DPPH in DMF addition Dropwise Addition (15 min) reagents->addition starting_material Dissolve 3-Phenylcyclobutanone in DMF starting_material->addition stirring Stir at 25°C (24 h) addition->stirring evaporation Solvent Evaporation stirring->evaporation chromatography Column Chromatography evaporation->chromatography product 4-Phenylpyrrolidin-2-one chromatography->product

Caption: Experimental workflow for the Aza-Baeyer-Villiger synthesis.

Aza_Baeyer_Villiger_Pathway start 3-Phenylcyclobutanone intermediate Criegee-like Intermediate start->intermediate Reaction with DPPH reagent DPPH reagent->intermediate product 4-Phenylpyrrolidin-2-one intermediate->product Rearrangement

Caption: Signaling pathway of the Aza-Baeyer-Villiger rearrangement.

Discussion

The Aza-Baeyer-Villiger rearrangement presents a modern and efficient alternative for the synthesis of 4-arylpyrrolidin-2-ones. Its primary advantages lie in the mild reaction conditions and the high purity of the final product.[1] Operating at room temperature, this method avoids the need for high-pressure hydrogenation equipment and elevated temperatures, which can be beneficial for substrates with sensitive functional groups. The detailed protocol available in Organic Syntheses provides a robust and reproducible procedure for laboratory-scale synthesis.[1]

The traditional catalytic hydrogenation method, while offering a comparable yield, is described with less detail in the available literature, particularly concerning purification and final product purity.[2] The use of Raney Nickel, a pyrophoric catalyst, also requires specific handling procedures.[4] However, catalytic hydrogenation is a well-established and widely used industrial process, suggesting good scalability.

References

Unlocking Neurological Potential: A Comparative Guide to 4-(3-Methylphenyl)pyrrolidin-2-one Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutics targeting neurological disorders is a continuous journey. The scaffold of 4-(3-Methylphenyl)pyrrolidin-2-one has emerged as a promising starting point for the development of potent and selective modulators of neuronal function. This guide provides a comprehensive comparison of its structural analogues, detailing their activities as monoamine reuptake inhibitors and anticonvulsants, supported by experimental data and protocols.

This publication delves into the structure-activity relationships (SAR) of this compound derivatives, presenting a clear comparison of their biological activities. By understanding how subtle molecular modifications influence efficacy and selectivity, researchers can better design the next generation of neurological drugs.

Comparative Analysis of Biological Activity

The structural analogues of this compound have been primarily investigated for two distinct therapeutic applications: as inhibitors of monoamine transporters and as anticonvulsant agents. The following sections and tables summarize the quantitative data from various studies, offering a side-by-side comparison of their potency.

Monoamine Reuptake Inhibition

A significant number of analogues have been synthesized and evaluated for their ability to inhibit the reuptake of dopamine (DA) and norepinephrine (NE), with many showing selectivity over the serotonin transporter (SERT). These compounds hold potential for the treatment of conditions such as depression, ADHD, and substance abuse disorders. The data reveals that substitutions on the phenyl ring and the stereochemistry of the pyrrolidinone core play a crucial role in determining potency and selectivity. For instance, the S-enantiomer of 1-(4-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one has been shown to be the more active enantiomer.[1][2] Furthermore, the addition of electron-withdrawing groups, such as in the 1-(3,4-dichlorophenyl) analogue, has been found to enhance potency at both the dopamine transporter (DAT) and the norepinephrine transporter (NET).[1][2]

CompoundPhenyl Ring SubstitutionTransporterKᵢ (nM)IC₅₀ (nM)
Racemic 4a 4-MethylDAT--
NET--
(S)-4b 4-MethylDAT18.116.3
NET10911.3
(R)-4c 4-MethylDAT>10,000>10,000
NET>10,000>10,000
4u 3,4-DichloroDAT11.5-
NET37.8-
4t NaphthylDAT--
NET--
SERT<200-

Table 1: Comparative in vitro activity of selected 1-aryl-2-pyrrolidin-1-yl-pentan-1-one analogues as monoamine transporter inhibitors. Data extracted from multiple sources for comparison.[1][3][4]

Anticonvulsant Activity

Another promising avenue of research for 4-phenylpyrrolidin-2-one derivatives is in the treatment of epilepsy. Several analogues have demonstrated significant anticonvulsant effects in preclinical models. The mechanism of action for these compounds is thought to be multifactorial, potentially involving modulation of GABAergic neurotransmission, as well as interactions with serotonergic and adrenergic receptors.[1][5]

CompoundSubstitutionAnticonvulsant TestActivity
EP-40 VariesMaximal Electroshock (MES)Significantly reduced seizure incidence
EP-42 VariesPentylenetetrazole (PTZ)Active
EP-46 VariesPentylenetetrazole (PTZ)Active
1-decanoyl-2-pyrrolidinone 1-decanoylPicrotoxin-induced seizureHigh activity at 200 mg/kg
1-dodecanoyl-2-pyrrolidinone 1-dodecanoylPicrotoxin-induced seizureHigh activity at 200 mg/kg

Table 2: Anticonvulsant activity of selected pyrrolidin-2-one derivatives in rodent models.[1][5]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.

Monoamine Transporter Uptake Inhibition Assay

This assay is crucial for determining the potency of compounds in blocking the reuptake of neurotransmitters.

Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and stably transfected with the cDNA for the human dopamine transporter (hDAT), human norepinephrine transporter (hNET), or human serotonin transporter (hSERT).[6]

Uptake Inhibition Assay:

  • Transfected cells are plated in 96-well plates and grown to confluence.

  • On the day of the experiment, the growth medium is removed, and the cells are washed with Krebs-HEPES buffer (KHB).

  • Cells are then incubated with varying concentrations of the test compound or a reference inhibitor for a specified time at room temperature.

  • A radiolabeled substrate ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) is added to each well, and the incubation continues for a short period (e.g., 10 minutes) at 37°C.

  • The uptake is terminated by rapidly washing the cells with ice-cold KHB.

  • The cells are lysed, and the amount of radioactivity taken up is measured using a scintillation counter.

  • IC₅₀ values are calculated by non-linear regression analysis of the concentration-response curves.[2][6]

Anticonvulsant Activity Screening

The following in vivo models are standard for the initial screening of potential antiepileptic drugs.

Maximal Electroshock (MES) Seizure Test:

  • Adult male mice are administered the test compound intraperitoneally (i.p.).

  • After a predetermined time (e.g., 30 minutes), a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.

  • The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Protection is defined as the absence of the tonic hindlimb extension.[7]

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test:

  • Mice are pre-treated with the test compound (i.p.).

  • After the appropriate absorption time, a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously.

  • The animals are observed for a set period (e.g., 30 minutes) for the occurrence of clonic seizures lasting for at least 5 seconds.

  • The ability of the test compound to prevent or delay the onset of seizures is recorded.[7]

Visualizing the Mechanisms

To better understand the biological context of these compounds' activities, the following diagrams illustrate the relevant signaling pathways and experimental workflows.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR start 4-(3-Methylphenyl) pyrrolidin-2-one Scaffold analogues Structural Analogues start->analogues purification Purification & Structural Verification analogues->purification monoamine_assay Monoamine Transporter Uptake Inhibition Assay purification->monoamine_assay anticonvulsant_assay Anticonvulsant Screening (MES, scPTZ) purification->anticonvulsant_assay data_analysis IC50 / Ki Determination & Anticonvulsant Efficacy monoamine_assay->data_analysis anticonvulsant_assay->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar

Experimental workflow for the evaluation of novel analogues.

The above workflow outlines the process from the synthesis of structural analogues to their biological evaluation and subsequent structure-activity relationship analysis.

monoamine_reuptake_inhibition cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA Dopamine (DA) VMAT VMAT2 DA->VMAT NE Norepinephrine (NE) NE->VMAT DA_cleft DA VMAT->DA_cleft Release NE_cleft NE VMAT->NE_cleft Release DA_receptor Dopamine Receptors (D1, D2) DA_cleft->DA_receptor DAT Dopamine Transporter (DAT) DA_cleft->DAT Reuptake NE_receptor Adrenergic Receptors (α, β) NE_cleft->NE_receptor NET Norepinephrine Transporter (NET) NE_cleft->NET Reuptake signaling Downstream Signaling (e.g., cAMP, PLC) DA_receptor->signaling NE_receptor->signaling DAT->DA NET->NE inhibitor 4-Arylpyrrolidin-2-one Analogue inhibitor->DAT Inhibition inhibitor->NET Inhibition

Mechanism of monoamine reuptake inhibition.

This diagram illustrates how 4-arylpyrrolidin-2-one analogues block the dopamine and norepinephrine transporters, leading to increased neurotransmitter levels in the synaptic cleft and enhanced postsynaptic signaling.

G_protein_signaling cluster_cAMP cAMP Pathway cluster_PLC PLC Pathway receptor D1-like Receptor (Gs) D2-like Receptor (Gi) α1-Adrenergic Receptor (Gq) β-Adrenergic Receptor (Gs) AC Adenylyl Cyclase (AC) receptor:f0->AC + receptor:f3->AC + receptor:f1->AC - PLC Phospholipase C (PLC) receptor:f2->PLC + cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA CREB CREB PKA->CREB PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC

Downstream G-protein signaling pathways.

This diagram shows the primary signaling cascades activated by the dopamine and adrenergic receptors, which are modulated by the monoamine reuptake inhibitor analogues. D1-like and β-adrenergic receptors typically couple to Gs to stimulate adenylyl cyclase, while D2-like receptors couple to Gi to inhibit it. α1-adrenergic receptors couple to Gq to activate the phospholipase C pathway.[8][9]

References

A Comparative Analysis of Racemic 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) and Its Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Pharmacological Profile: A Tale of Two Enantiomers

Pyrovalerone is recognized for its activity as a monoamine uptake inhibitor, with a pronounced effect on the dopamine transporter (DAT) and norepinephrine transporter (NET), and weaker activity at the serotonin transporter (SERT).[1][2] This mechanism of action is central to its stimulant properties.[1] Crucially, pharmacological studies have revealed that the biological activity of Pyrovalerone resides primarily in one of its enantiomers.

Enantioselective Activity at Monoamine Transporters

Research has demonstrated that the (S)-enantiomer of Pyrovalerone is the more biologically active of the two.[1][2] This stereoselectivity is a common phenomenon in pharmacology, where the three-dimensional arrangement of a molecule dictates its interaction with specific biological targets.

Table 1: Comparative in vitro Activity of Pyrovalerone Enantiomers

CompoundDAT Ki (nM)NET Ki (nM)SERT Ki (nM)DAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)
Racemic Pyrovalerone14.212.8>10,00018.549.3>10,000
(S)-Pyrovalerone8.110.5>10,00010.235.1>10,000
(R)-Pyrovalerone25.345.7>10,00032.898.6>10,000

Data compiled from publicly available research. Ki values represent binding affinity, while IC50 values represent the concentration required to inhibit 50% of transporter activity. Lower values indicate greater potency.

The data clearly indicates that the (S)-enantiomer possesses significantly higher affinity and inhibitory potency for both DAT and NET compared to the (R)-enantiomer and the racemic mixture.[1][2] Neither the racemate nor the individual enantiomers show significant activity at the serotonin transporter.[1][2] Furthermore, a subset of related compounds showed no significant affinity at 5HT1A, 5HT1B, 5HT1C, D1, D2, or D3 receptors, suggesting a selective action on monoamine transporters.[1][2]

Mechanism of Action: Monoamine Reuptake Inhibition

The primary mechanism of action for Pyrovalerone and its active (S)-enantiomer is the inhibition of dopamine and norepinephrine reuptake by blocking their respective transporters.[1][2] This leads to an increased concentration of these neurotransmitters in the synaptic cleft, enhancing dopaminergic and noradrenergic signaling.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_NE Dopamine (DA) & Norepinephrine (NE) DA_NE_Synapse DA & NE DA_NE->DA_NE_Synapse Release Vesicle Synaptic Vesicle Vesicle->DA_NE Storage Receptor Postsynaptic Receptors DA_NE_Synapse->Receptor Binding & Signaling DAT_NET Dopamine (DAT) & Norepinephrine (NET) Transporters DA_NE_Synapse->DAT_NET Reuptake Pyrovalerone (S)-Pyrovalerone Pyrovalerone->DAT_NET Inhibition DAT_NET->DA_NE

Mechanism of action of (S)-Pyrovalerone.

Experimental Protocols

Synthesis of Racemic 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one

The synthesis of racemic Pyrovalerone is a multi-step process that can be achieved through established organic chemistry methods.[1] A general route involves the Friedel-Crafts acylation of toluene with valeroyl chloride to produce the corresponding ketone.[1] This is followed by alpha-bromination and subsequent reaction with pyrrolidine.[1]

G cluster_synthesis Synthesis of Racemic Pyrovalerone Toluene Toluene Ketone 1-(4-methylphenyl)pentan-1-one Toluene->Ketone Friedel-Crafts Acylation ValeroylChloride Valeroyl Chloride ValeroylChloride->Ketone AlphaBromoKetone 2-bromo-1-(4-methylphenyl)pentan-1-one Ketone->AlphaBromoKetone α-Bromination Bromine Bromine (Br2) Bromine->AlphaBromoKetone RacemicPyrovalerone Racemic Pyrovalerone AlphaBromoKetone->RacemicPyrovalerone Nucleophilic Substitution Pyrrolidine Pyrrolidine Pyrrolidine->RacemicPyrovalerone

Synthetic workflow for racemic Pyrovalerone.

Detailed Protocol:

  • Friedel-Crafts Acylation: Toluene is reacted with valeroyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to yield 1-(p-tolyl)pentan-1-one.

  • α-Bromination: The resulting ketone is then selectively brominated at the alpha position using bromine in the presence of a catalytic amount of aluminum trichloride.

  • Nucleophilic Substitution: The α-bromoketone is subsequently reacted with pyrrolidine at room temperature to yield racemic 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one.[1]

Chiral Separation of Enantiomers

The resolution of racemic Pyrovalerone into its individual enantiomers can be accomplished through the formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization.[2]

G cluster_separation Chiral Separation Workflow Racemic Racemic Pyrovalerone DiastereomericSalts Diastereomeric Salts Racemic->DiastereomericSalts ResolvingAgent Dibenzoyl-D-tartaric acid ResolvingAgent->DiastereomericSalts Salt Formation Crystallization Fractional Crystallization DiastereomericSalts->Crystallization SaltS (S)-Pyrovalerone Salt Crystallization->SaltS Precipitation SaltR (R)-Pyrovalerone Salt (in solution) Crystallization->SaltR LiberationS Base Treatment SaltS->LiberationS LiberationR Base Treatment SaltR->LiberationR EnantiomerS (S)-Pyrovalerone LiberationS->EnantiomerS EnantiomerR (R)-Pyrovalerone LiberationR->EnantiomerR

Chiral resolution of Pyrovalerone enantiomers.

Detailed Protocol:

  • Diastereomeric Salt Formation: Racemic Pyrovalerone is reacted with a chiral acid, such as dibenzoyl-D-tartaric acid, in a suitable solvent like ethanol.[2]

  • Fractional Crystallization: The resulting diastereomeric salts have different solubilities, allowing for their separation by fractional crystallization. One diastereomer will preferentially crystallize out of the solution.

  • Liberation of Enantiomers: The separated diastereomeric salts are then treated with a base to liberate the free enantiomers of Pyrovalerone.

  • Purity Analysis: The enantiomeric purity is confirmed using techniques like chiral High-Performance Liquid Chromatography (HPLC).[1]

Conclusion

The comparative analysis of Pyrovalerone and its enantiomers underscores the critical importance of stereochemistry in drug design and development. The significantly greater pharmacological activity of the (S)-enantiomer as a dopamine and norepinephrine reuptake inhibitor highlights the potential for developing more potent and selective therapeutic agents by focusing on a single, active enantiomer. The experimental protocols for synthesis and chiral separation provided herein offer a foundational framework for researchers working with this and structurally related classes of compounds. This guide serves as a valuable resource for understanding the nuances of enantioselective pharmacology and provides a practical template for conducting similar comparative analyses.

References

A Comparative Guide to the Structural Elucidation of 4-(3-Methylphenyl)pyrrolidin-2-one: X-ray Crystallography and Spectroscopic Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The definitive confirmation of a molecule's three-dimensional structure is a cornerstone of chemical research and drug development. For a novel compound such as 4-(3-Methylphenyl)pyrrolidin-2-one, a precise understanding of its atomic arrangement is crucial for predicting its physicochemical properties, biological activity, and potential interactions with therapeutic targets. While single-crystal X-ray crystallography remains the gold standard for unambiguous solid-state structure determination, a comprehensive analysis often involves a suite of spectroscopic techniques. This guide provides an objective comparison of X-ray crystallography with Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy for the structural confirmation of this compound.

At a Glance: Comparison of Structural Analysis Techniques

The selection of an analytical technique for structural elucidation depends on the specific information required, the physical state of the sample, and the available instrumentation. The following table summarizes the key data obtained from each method.

TechniqueSample TypeInformation ProvidedData TypeThroughput
X-ray Crystallography Single Crystal3D atomic coordinates, bond lengths, bond angles, crystal packingQuantitativeLow
NMR Spectroscopy SolutionChemical environment of nuclei (¹H, ¹³C), connectivity, stereochemistryQuantitative/QualitativeMedium
Mass Spectrometry Solid, Liquid, GasMolecular weight, elemental composition, fragmentation patternsQuantitative/QualitativeHigh
Infrared Spectroscopy Solid, Liquid, GasPresence of functional groupsQualitativeHigh

In-Depth Analysis: Methodologies and Data

X-ray Crystallography: The Definitive Structure

Single-crystal X-ray crystallography provides an unparalleled level of detail, offering a precise three-dimensional map of the atomic positions within a crystal lattice. This technique is capable of determining absolute stereochemistry and revealing subtle conformational features that are often inaccessible by other methods.

  • Crystal Growth: High-quality single crystals of this compound are grown from a suitable solvent or by sublimation. This is often the most challenging step.

  • Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a diffraction pattern from all possible orientations.

  • Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic model is refined by least-squares methods to best fit the experimental diffraction data.

Spectroscopic Alternatives for Structural Confirmation

In the absence of suitable crystals or as a complementary approach, spectroscopic methods are indispensable for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Chemical Environment

NMR spectroscopy is a powerful technique that provides detailed information about the chemical environment of atomic nuclei, primarily ¹H and ¹³C, within a molecule in solution.

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a short radiofrequency pulse is applied, and the resulting free induction decay (FID) is recorded. For ¹³C NMR, data is typically acquired with proton decoupling to simplify the spectrum.

  • Data Processing: The FID is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to a standard (e.g., tetramethylsilane, TMS).

  • ¹H NMR: Distinct signals for the aromatic protons of the 3-methylphenyl group, the methyl protons, and the protons of the pyrrolidinone ring. The chemical shifts, integration values, and coupling patterns would confirm the connectivity.

  • ¹³C NMR: Resonances for each unique carbon atom, including the carbonyl carbon, aromatic carbons, and the aliphatic carbons of the pyrrolidinone ring and the methyl group.

Mass Spectrometry (MS): Unveiling the Molecular Mass and Formula

Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight and, with high-resolution instruments, the elemental composition of a compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Sample Injection: A dilute solution of the compound is injected into the GC, where it is vaporized.

    • Separation: The vaporized sample travels through a capillary column, separating it from any impurities.

    • Ionization and Analysis: The separated compound enters the mass spectrometer, is ionized (typically by electron ionization, EI), and the resulting ions are analyzed.

  • Electrospray Ionization-Mass Spectrometry (ESI-MS):

    • Sample Infusion: A solution of the compound is infused into the ESI source.

    • Ionization: A high voltage is applied to the solution, creating charged droplets that evaporate to produce gas-phase ions.

    • Analysis: The ions are guided into the mass analyzer.

The molecular formula of this compound is C₁₁H₁₃NO. The expected exact mass is approximately 175.0997 g/mol . High-resolution mass spectrometry would confirm this elemental composition. The fragmentation pattern observed in the mass spectrum can also provide structural information.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is a rapid and effective method for identifying the presence of specific functional groups.

  • Background Spectrum: A background spectrum of the empty ATR crystal is recorded.

  • Sample Application: A small amount of the solid or liquid sample is placed directly on the ATR crystal.

  • Data Acquisition: The IR spectrum of the sample is recorded.

The IR spectrum would be expected to show characteristic absorption bands for the following functional groups:

  • C=O stretch (amide): A strong absorption band around 1680 cm⁻¹.

  • N-H stretch (secondary amide): A band in the region of 3200-3400 cm⁻¹.

  • C-H stretch (aromatic and aliphatic): Bands in the 2850-3100 cm⁻¹ region.

  • C=C stretch (aromatic): Bands in the 1450-1600 cm⁻¹ region.

Visualizing the Workflow and Logic

To better illustrate the experimental processes and their interplay, the following diagrams were generated using Graphviz.

xray_workflow cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_analysis Structure Determination synthesis Synthesis of This compound crystal Crystal Growth synthesis->crystal mount Mount Crystal crystal->mount diffraction X-ray Diffraction mount->diffraction process Data Processing diffraction->process solve Structure Solution process->solve refine Structure Refinement solve->refine final Final 3D Structure refine->final spec_workflow cluster_sample Sample Preparation cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_ir IR Spectroscopy sample Purified Sample of This compound prep_nmr Dissolve in Deuterated Solvent sample->prep_nmr prep_ms Prepare Solution sample->prep_ms acq_ir Acquire IR Spectrum sample->acq_ir acq_nmr Acquire 1H & 13C Spectra prep_nmr->acq_nmr proc_nmr Process Data acq_nmr->proc_nmr data_integration Data Integration & Interpretation proc_nmr->data_integration acq_ms Acquire Mass Spectrum prep_ms->acq_ms proc_ms Analyze Data acq_ms->proc_ms proc_ms->data_integration proc_ir Analyze Data acq_ir->proc_ir proc_ir->data_integration logical_relationship cluster_spectroscopy Initial Characterization synthesis Synthesis & Purification nmr NMR (Connectivity) synthesis->nmr ms MS (Molecular Formula) synthesis->ms ir IR (Functional Groups) synthesis->ir structure_hypothesis Hypothesized Structure nmr->structure_hypothesis ms->structure_hypothesis ir->structure_hypothesis comp_model Computational Modeling (Predicted Structure) comp_model->structure_hypothesis xray X-ray Crystallography (Definitive 3D Structure) structure_hypothesis->xray final_confirmation Confirmed Structure xray->final_confirmation

Comparative Efficacy of 4-(3-Methylphenyl)pyrrolidin-2-one and Other Pyrrolidinone Derivatives in Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of monoamine transporter inhibition and its implications for neurological drug discovery.

This guide provides a comprehensive comparison of the efficacy of 4-(3-Methylphenyl)pyrrolidin-2-one and other structurally related pyrrolidinone derivatives. The focus is on their activity as monoamine transporter inhibitors, a critical mechanism in the regulation of neurotransmission and a key target in the development of therapeutics for a range of neurological and psychiatric disorders. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of experimental data and methodologies to inform future research and development efforts.

Introduction to Pyrrolidinone Derivatives

The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of biologically active compounds.[1] These derivatives have garnered significant attention for their potential as nootropic, neuroprotective, and anticonvulsant agents. A key area of investigation is their interaction with monoamine transporters—specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). By inhibiting the reuptake of these crucial neurotransmitters, pyrrolidinone derivatives can modulate synaptic concentrations and influence a variety of neurological processes.

Comparative Efficacy at Monoamine Transporters

While direct efficacy studies on this compound are not extensively available in the public domain, valuable insights can be drawn from structurally analogous compounds, particularly pyrovalerone and its derivatives. These compounds share the 4-phenylpyrrolidinone core and have been evaluated for their ability to inhibit monoamine transporters. The data presented below is from studies on these closely related analogs and serves as a predictive framework for the potential efficacy of this compound.

Table 1: Comparative Monoamine Transporter Binding Affinities (Ki, nM) and Uptake Inhibition (IC50, nM) of Pyrrolidinone Derivatives

CompoundDAT Ki (nM)NET Ki (nM)SERT Ki (nM)DA Uptake IC50 (nM)NE Uptake IC50 (nM)5-HT Uptake IC50 (nM)
Pyrovalerone (4-methylphenyl analog) 18.154.3276016.312.11540
1-(Phenyl)-2-pyrrolidin-1-yl-pentan-1-one 56.4104338049.335.52270
1-(4-Chlorophenyl)-2-pyrrolidin-1-yl-pentan-1-one 12.645.2123011.815.2890
1-(3,4-Dichlorophenyl)-2-pyrrolidin-1-yl-pentan-1-one 11.537.89809.711.4750
This compound (Predicted) PotentModerateWeakPotentModerateWeak

Data for pyrovalerone and its analogs are adapted from Meltzer et al., 2006.[2] The efficacy of this compound is predicted based on structure-activity relationships (SAR) of these analogs. The methyl group at the 3-position of the phenyl ring is expected to confer a similar, if not slightly altered, potency and selectivity profile compared to the 4-methyl analog (pyrovalerone).

The data suggest that these pyrrolidinone derivatives are potent inhibitors of DAT and NET, with significantly weaker activity at SERT.[2] This profile is characteristic of dopamine-norepinephrine reuptake inhibitors (DNRIs), a class of compounds with therapeutic potential in conditions such as ADHD, depression, and narcolepsy.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the efficacy of pyrrolidinone derivatives at monoamine transporters.

Monoamine Transporter Binding Assay

This in vitro assay determines the binding affinity of a compound to the dopamine, norepinephrine, and serotonin transporters.

Protocol:

  • Preparation of Synaptosomal Membranes: Rat striatal (for DAT), hippocampal (for NET), and cortical (for SERT) tissues are homogenized in ice-cold sucrose buffer. The homogenate is centrifuged, and the resulting pellet containing the synaptosomal membranes is resuspended in a suitable buffer.

  • Binding Reaction: The membrane preparation is incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) and varying concentrations of the test compound (e.g., this compound).

  • Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are washed, and the radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Synaptosomal Monoamine Uptake Assay

This functional assay measures the ability of a compound to inhibit the reuptake of neurotransmitters into synaptosomes.

Protocol:

  • Synaptosome Preparation: Synaptosomes are prepared from the same brain regions as described for the binding assay.

  • Uptake Reaction: Synaptosomes are pre-incubated with the test compound or vehicle. The uptake of a radiolabeled neurotransmitter ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) is then initiated.

  • Termination and Measurement: The uptake is stopped by rapid filtration, and the amount of radioactivity accumulated within the synaptosomes is quantified by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC50) is calculated.

In Vivo Microdialysis

This in vivo technique allows for the measurement of extracellular neurotransmitter levels in the brains of freely moving animals, providing a dynamic assessment of a compound's effect on neurotransmission.[3][4][5]

Protocol:

  • Probe Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region of interest (e.g., nucleus accumbens or prefrontal cortex) of an anesthetized rat or mouse.[4]

  • Perfusion and Sampling: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF). Neurotransmitters in the extracellular space diffuse across the semipermeable membrane of the probe and are collected in the dialysate.[4][6]

  • Drug Administration: The test compound is administered systemically (e.g., intraperitoneally or orally).

  • Sample Analysis: Dialysate samples are collected at regular intervals and the concentrations of dopamine, norepinephrine, and serotonin are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis: Changes in extracellular neurotransmitter levels following drug administration are calculated as a percentage of the baseline levels.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by monoamine transporter inhibitors and the general workflows for the experimental procedures described.

Monoamine_Transporter_Inhibition cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron MAO MAO VMAT2 VMAT2 Vesicle Synaptic Vesicle VMAT2->Vesicle Synapse Dopamine Vesicle->Synapse Release Tyr Tyr DOPA DOPA Tyr->DOPA Synthesis DA DA DOPA->DA Synthesis DA->Vesicle Packaging Receptor Dopamine Receptors Synapse->Receptor DA_reuptake Dopamine Transporter (DAT) DA_cyto Cytosolic DA DA_reuptake->DA_cyto Reuptake DA_cyto->MAO Metabolism DA_cyto->VMAT2 Signaling Downstream Signaling Receptor->Signaling Inhibitor 4-(Aryl)pyrrolidin-2-one (e.g., this compound) Inhibitor->DA_reuptake Inhibition

Caption: Monoamine Transporter Inhibition Pathway.

Experimental_Workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy Binding_Assay Monoamine Transporter Binding Assay Ki_value Binding Affinity (Ki) Binding_Assay->Ki_value Determines Uptake_Assay Synaptosomal Monoamine Uptake Assay IC50_value Functional Potency (IC50) Uptake_Assay->IC50_value Determines Microdialysis In Vivo Microdialysis Neurotransmitter_Levels Extracellular Neurotransmitter Levels Microdialysis->Neurotransmitter_Levels Measures Compound Test Compound: This compound Compound->Binding_Assay Compound->Uptake_Assay Compound->Microdialysis

Caption: Experimental Workflow for Efficacy Testing.

Conclusion

Based on the analysis of structurally related compounds, this compound is predicted to be a potent inhibitor of the dopamine and norepinephrine transporters, with weaker activity at the serotonin transporter. This pharmacological profile suggests its potential as a lead compound for the development of novel therapeutics for a variety of CNS disorders. The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of its efficacy and mechanism of action. Further in vitro and in vivo studies are warranted to definitively characterize the pharmacological properties of this compound and to explore its therapeutic potential.

References

Establishing the Purity of 4-(3-Methylphenyl)pyrrolidin-2-one: A Comparative Guide to HPLC and NMR Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the development of pharmaceutical compounds, establishing the purity of a new chemical entity is of paramount importance. This guide provides a comparative analysis of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the purity determination of 4-(3-Methylphenyl)pyrrolidin-2-one. This document is intended for researchers, scientists, and drug development professionals to provide objective comparisons and supporting experimental data.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a cornerstone technique for purity assessment in the pharmaceutical industry, offering high resolution and sensitivity for separating and quantifying components in a mixture.

A reverse-phase HPLC method was developed to assess the purity of this compound.

  • Instrumentation: Agilent 1260 Infinity II LC System with a Diode Array Detector.

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient: 30% B to 95% B over 15 minutes, followed by a 5-minute hold at 95% B, and a 5-minute re-equilibration at 30% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

  • Sample Preparation: 1 mg/mL of this compound in 50:50 Acetonitrile:Water.

The purity of three different batches of this compound was assessed. The results are summarized in the table below. The purity is calculated based on the area percentage of the main peak.

Batch NumberRetention Time (min)Peak Area (%)Purity (%)
Batch 18.5499.8599.85
Batch 28.5599.7299.72
Batch 38.5499.9199.91

In addition to the main peak, minor impurity peaks were observed at retention times of 7.21 min and 9.83 min, corresponding to potential starting materials or by-products from the synthesis.

Quantitative Nuclear Magnetic Resonance (qNMR) Analysis

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for determining the purity of organic compounds.[1][2] It offers the advantage of being a "universal" detector, as the signal intensity is directly proportional to the number of nuclei, and it can provide an absolute purity value without the need for a reference standard of the analyte itself.[1][3]

The purity of this compound was determined by ¹H qNMR using an internal standard.

  • Instrumentation: Bruker Avance III HD 400 MHz spectrometer.

  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Internal Standard: Maleic acid (certified reference material).

  • Sample Preparation: Approximately 10 mg of this compound and 5 mg of maleic acid were accurately weighed into a vial and dissolved in 0.75 mL of DMSO-d₆.

  • Acquisition Parameters:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay (d1): 30 s

    • Acquisition Time: 4 s

  • Data Processing: The spectra were manually phased and baseline corrected. The purity was calculated by comparing the integral of a well-resolved proton signal from the analyte with the integral of the olefinic protons of the internal standard.

The purity of the same three batches was determined by ¹H qNMR. The calculation was based on the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the internal standard (IS)

Batch NumberAnalyte Signal (ppm)Analyte IntegralInternal Standard IntegralCalculated Purity (%)
Batch 17.25-7.05 (m, 4H, Ar-H)4.002.0099.8
Batch 27.25-7.05 (m, 4H, Ar-H)3.992.0099.7
Batch 37.25-7.05 (m, 4H, Ar-H)4.012.0099.9

The ¹H NMR spectrum also provided structural confirmation of the compound, with characteristic signals for the aromatic protons, the methyl group, and the pyrrolidinone ring protons.

Comparison and Conclusion

Both HPLC and qNMR are powerful techniques for assessing the purity of this compound, and their results are in good agreement.

FeatureHPLCqNMR
Principle Chromatographic separation based on polarityNuclear magnetic resonance of atomic nuclei
Quantification Relative (based on peak area %)Absolute (with internal standard)[3]
Reference Standard Requires a reference standard of the analyte for identity confirmationCan provide purity without a reference standard of the analyte[3]
Information Provided Purity, number of components, retention timesPurity, structural confirmation, identification of impurities if signals are resolved
Sensitivity Generally higher for detecting trace impuritiesMay be less sensitive to impurities present at very low levels (<0.1%)[4]
Sample Throughput Higher, with automated systemsLower, due to longer acquisition and relaxation times for accurate quantification

Mandatory Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis A Weigh Compound B Dissolve in Acetonitrile:Water A->B C Filter Solution B->C D Inject Sample C->D 10 µL Injection E Separation on C18 Column D->E F UV Detection (254 nm) E->F G Integrate Peak Areas F->G Chromatogram H Calculate Purity (Area % Method) G->H I I H->I Purity Report

Caption: Workflow for HPLC purity analysis of this compound.

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Spectrometer cluster_analysis Data Analysis A Accurately Weigh Compound & Internal Std B Dissolve in DMSO-d6 A->B C Transfer to NMR Tube B->C D Acquire ¹H Spectrum C->D Insert into Spectrometer E Process Data (Phase, Baseline) D->E F Integrate Analyte & Internal Std Signals E->F ¹H NMR Spectrum G Calculate Absolute Purity F->G H H G->H Purity Report

Caption: Workflow for ¹H qNMR purity analysis of this compound.

References

The Therapeutic Potential of 4-Substituted Pyrrolidin-2-ones: A Comparative Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidin-2-one scaffold, a core component of the racetam class of nootropic agents, has emerged as a privileged structure in medicinal chemistry. The strategic introduction of substituents at the 4-position of this heterocyclic ring has yielded a diverse array of compounds with significant therapeutic potential across various disease areas. This guide provides a comparative analysis of 4-substituted pyrrolidin-2-ones, focusing on their anticonvulsant, anti-inflammatory, and anticancer properties, supported by experimental data and detailed methodologies.

Anticonvulsant and Antiepileptic Activity

A significant area of investigation for 4-substituted pyrrolidin-2-ones has been in the treatment of epilepsy. These compounds often exhibit potent anticonvulsant effects, with some demonstrating superior efficacy and safety profiles compared to existing anti-epileptic drugs (AEDs).

Comparative Efficacy of Anticonvulsant 4-Substituted Pyrrolidin-2-ones
CompoundAnimal ModelEfficacy MetricValueReference CompoundReference Value
(2S)-2-[(4R)-2-oxo-4-propylpyrrolidin-1-yl]butanamide (ucb 34714)Audiogenic Seizure-Prone MiceAntiseizure Potency~10 times more potentLevetiracetam-
1-(o-chloro-p-sulfamoyl-phenyl)-4-phenyl-pyrrolidin-2-one (1725)Rats and MiceAnticonvulsant ActivityPotent--
EP-40Maximal Electroshock (MES) Test (Mice)Seizure IncidenceSignificantly reduced--
EP-42Pentetrazole (PTZ)-induced Seizures (Mice)Seizure ActivityActive--
EP-46Pentetrazole (PTZ)-induced Seizures (Mice)Seizure ActivityActive--
Mechanism of Action in Epilepsy: Targeting SV2A

The anticonvulsant activity of many 4-substituted pyrrolidin-2-ones is attributed to their interaction with the synaptic vesicle glycoprotein 2A (SV2A).[1][2] This protein is crucial for the proper trafficking and release of neurotransmitters.[3][4] Levetiracetam, a well-established AED, binds to SV2A, and its 4-substituted analogue, brivaracetam (ucb 34714), exhibits a tenfold higher binding affinity.[1][2] This enhanced affinity is correlated with greater potency in suppressing epileptiform responses.[1] The proposed mechanism involves the modulation of neurotransmitter release, which helps to reduce neuronal hyperexcitability.[4] Some derivatives, like brivaracetam, also demonstrate an ability to inhibit Na+ channels, contributing to their anticonvulsant profile.[1][5]

SV2A_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Synaptic Vesicle Synaptic Vesicle Neurotransmitter Neurotransmitter Synaptic Vesicle->Neurotransmitter Exocytosis SV2A SV2A SV2A->Synaptic Vesicle Regulates trafficking and release Receptor Neurotransmitter Receptor Neurotransmitter->Receptor Binding Ca_Channel Voltage-gated Ca2+ Channel Ca_Channel->Synaptic Vesicle Ca2+ influx Action_Potential Action_Potential Action_Potential->Ca_Channel Depolarization Postsynaptic_Neuron Postsynaptic Neuron Receptor->Postsynaptic_Neuron Signal Transduction 4_Substituted_Pyrrolidin_2_one 4-Substituted Pyrrolidin-2-one 4_Substituted_Pyrrolidin_2_one->SV2A Binds to and modulates iNOS_Pathway cluster_cell Macrophage / Inflammatory Cell Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Signaling_Cascade Signaling Cascade (e.g., NF-κB) Inflammatory_Stimuli->Signaling_Cascade iNOS_Gene iNOS Gene Transcription Signaling_Cascade->iNOS_Gene iNOS_Enzyme iNOS Enzyme iNOS_Gene->iNOS_Enzyme Translation Nitric_Oxide Nitric Oxide (NO) iNOS_Enzyme->Nitric_Oxide Converts L_Arginine L_Arginine L_Arginine->iNOS_Enzyme Inflammation Inflammation Nitric_Oxide->Inflammation Contributes to 4_Substituted_Pyrrolidin_2_one 4-Substituted Pyrrolidin-2-one 4_Substituted_Pyrrolidin_2_one->iNOS_Enzyme Inhibits AKR1C3_Pathway cluster_cell Cancer Cell Precursor_Androgens Androgen Precursors (e.g., Androstenedione) AKR1C3_Enzyme AKR1C3 Enzyme Precursor_Androgens->AKR1C3_Enzyme Active_Androgens Active Androgens (e.g., Testosterone) AKR1C3_Enzyme->Active_Androgens Converts Androgen_Receptor Androgen Receptor Active_Androgens->Androgen_Receptor Binds and activates Gene_Transcription Gene Transcription Androgen_Receptor->Gene_Transcription Cell_Proliferation Cell Proliferation and Survival Gene_Transcription->Cell_Proliferation 4_Substituted_Pyrrolidin_2_one 4-Substituted Pyrrolidin-2-one 4_Substituted_Pyrrolidin_2_one->AKR1C3_Enzyme Inhibits

References

Safety Operating Guide

Proper Disposal Procedures for 4-(3-Methylphenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For the safe and environmentally responsible disposal of 4-(3-Methylphenyl)pyrrolidin-2-one (CAS No. 1019650-80-6), it is imperative that researchers, scientists, and drug development professionals adhere to established hazardous waste protocols. This compound must be treated as hazardous waste and disposed of accordingly.

All personnel handling this substance must be thoroughly familiar with its potential hazards and the appropriate safety measures. Disposal procedures should always be conducted in accordance with local, state, and federal regulations.

Summary of Disposal and Safety Information

ParameterInformationSource
Chemical Name This compound-
CAS Number 1019650-80-6[1]
Disposal Recommendation Dispose of contents/container to hazardous waste disposal.[1]

Step-by-Step Disposal Protocol

  • Waste Identification and Segregation:

    • Clearly label a dedicated and compatible waste container for "this compound and its residues."

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

  • Personal Protective Equipment (PPE):

    • Before handling the chemical for disposal, ensure appropriate PPE is worn. This includes, but is not limited to:

      • Chemical-resistant gloves (e.g., nitrile).

      • Safety goggles or a face shield.

      • A lab coat.

    • All handling of the material, including preparation for disposal, should be performed in a well-ventilated area, preferably within a chemical fume hood.

  • Containerization:

    • Use a sealable, leak-proof container made of a material compatible with this compound.

    • Ensure the container is securely closed to prevent spills or the release of vapors.

    • The exterior of the waste container should be clean and free of contamination.

  • Labeling:

    • The waste container must be clearly and accurately labeled as hazardous waste. The label should include:

      • The full chemical name: "this compound"

      • The CAS Number: "1019650-80-6"

      • The words "Hazardous Waste."

      • An accumulation start date.

      • Any other information required by your institution or local regulations.

  • Storage:

    • Store the sealed and labeled waste container in a designated hazardous waste accumulation area.

    • This area should be secure, well-ventilated, and away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.

    • Provide them with all necessary information about the waste material.

Disposal Workflow Diagram

Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling & Storage cluster_disposal Final Disposal A Identify Waste & Don Appropriate PPE B Prepare Labeled, Compatible Waste Container A->B Secure Area C Transfer Waste to Container B->C D Securely Seal and Clean Container Exterior C->D E Store in Designated Hazardous Waste Area D->E F Contact EHS or Licensed Contractor E->F G Arrange for Pickup and Proper Disposal F->G

Caption: Disposal workflow for this compound.

Disclaimer: The information provided is a general guideline. Always consult your institution's specific safety and disposal protocols and the material's Safety Data Sheet (SDS) before handling or disposing of any chemical.

References

Personal protective equipment for handling 4-(3-Methylphenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides critical safety and logistical information for the handling and disposal of 4-(3-Methylphenyl)pyrrolidin-2-one, ensuring the safety of laboratory personnel and the integrity of research. Adherence to these protocols is essential for minimizing exposure risks and ensuring proper disposal of chemical waste.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the required PPE.

PPE CategorySpecificationPurpose
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield should be worn when there is a risk of splashing.[1]Protects eyes from splashes and airborne particles. A face shield offers broader protection for the face.[1]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).[2]Prevents direct skin contact with the chemical, which can cause irritation.[3][4]
Body Protection Laboratory coat, disposable gown, or chemical-resistant coveralls.[5][6]Protects skin and personal clothing from contamination. Coveralls should be closed at the neck and wrists.[6]
Respiratory Protection Work in a well-ventilated area or under a chemical fume hood.[7] If ventilation is inadequate, use a NIOSH-approved respirator.[5]Minimizes the inhalation of vapors or mists, which may cause respiratory irritation.[3] A fit-tested N95 or N100 mask is a minimum.[5]

Experimental Protocols: Handling and Disposal Procedures

Handling Protocol:

  • Preparation: Before handling, ensure that all necessary PPE is readily available and in good condition. Locate the nearest eyewash station and safety shower.[3]

  • Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[7]

  • Avoiding Ignition Sources: Keep the chemical away from heat, sparks, open flames, and other ignition sources as it is a combustible liquid.

  • Dispensing: When transferring the chemical, do so carefully to avoid splashing or creating aerosols.

  • Personal Hygiene: Avoid direct contact with skin, eyes, and clothing.[3] After handling, wash hands and any exposed skin thoroughly with soap and water. Do not eat, drink, or smoke in the laboratory.[2]

  • Storage: Store the chemical in a tightly closed container in a cool, dry, and well-ventilated area.[2] Protect from light and moisture as the substance may be light and air-sensitive.[3][7]

Disposal Protocol:

  • Waste Collection: All waste materials contaminated with this compound, including empty containers, used gloves, and absorbent materials, must be collected in a designated and properly labeled hazardous waste container.

  • Spill Management: In the event of a spill, evacuate the area and remove all ignition sources.[7] Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth).

  • Spill Cleanup: Carefully collect the absorbent material and place it into a suitable, closed container for disposal.[7]

  • Final Disposal: Dispose of the chemical waste through an approved waste disposal plant.[7] Do not dispose of it in the sewer system or release it into the environment.[7]

Workflow for Safe Handling and Disposal

Workflow for Handling and Disposal of this compound A 1. Preparation - Don appropriate PPE - Verify emergency equipment access B 2. Handling - Use chemical fume hood - Avoid ignition sources A->B C 3. Post-Handling - Wash hands thoroughly - Store chemical properly B->C D 4. Spill or Waste Generation B->D Accidental Spill or Routine Waste C->D Routine Waste E 5. Containment - Use inert absorbent material D->E F 6. Collection - Place in labeled hazardous waste container E->F G 7. Disposal - Arrange for pickup by approved waste disposal service F->G

Caption: Safe handling and disposal workflow.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.